JJC8-091
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H28F2N2O2S |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
1-[4-[2-[bis(4-fluorophenyl)methylsulfinyl]ethyl]piperazin-1-yl]propan-2-ol |
InChI |
InChI=1S/C22H28F2N2O2S/c1-17(27)16-26-12-10-25(11-13-26)14-15-29(28)22(18-2-6-20(23)7-3-18)19-4-8-21(24)9-5-19/h2-9,17,22,27H,10-16H2,1H3 |
InChI Key |
PHGOEMMHIGVMIN-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Atypical Dopamine Transporter Inhibitor JJC8-091: Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
JJC8-091 is a novel, atypical dopamine (B1211576) reuptake inhibitor (DRI) derived from modafinil. It is under investigation as a potential therapeutic agent for psychostimulant use disorder (PSUD).[1] Unlike traditional DRIs, which often share abuse potential with the substances they are designed to treat, this compound exhibits a unique pharmacological profile characterized by a reduced psychostimulant effect while still effectively modulating dopamine neurotransmission. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and key experimental data related to this compound.
Chemical Structure and Properties
This compound, with the IUPAC name 1-[4-[2-[bis(4-fluorophenyl)methylsulfinyl]ethyl]piperazin-1-yl]propan-2-ol, is a chiral molecule containing a sulfoxide (B87167) group. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 1-[4-[2-[bis(4-fluorophenyl)methylsulfinyl]ethyl]piperazin-1-yl]propan-2-ol |
| CAS Number | 1627576-76-4[2] |
| Chemical Formula | C22H28F2N2O2S[2] |
| Molar Mass | 422.53 g/mol [2] |
| SMILES | CC(O)CN1CCN(CCS(=O)C(C2=CC=C(F)C=C2)C3=CC=C(F)C=C3)CC1 |
| InChI Key | PHGOEMMHIGVMIN-UHFFFAOYSA-N |
Synthesis of this compound
The synthesis of this compound has been previously reported.[3] A key step in the synthesis involves the nucleophilic substitution of a chloro-intermediate with 2-mercaptoethan-1-ol, followed by oxidation to the sulfoxide and subsequent reaction with a piperazine (B1678402) derivative.
A generalized synthetic scheme for related compounds involves the following key transformations:
-
Thioether Formation: Reaction of 4,4'-(chloromethylene)bis(fluorobenzene) with 2-mercaptoethan-1-ol in a basic environment to yield the corresponding thioether alcohol.[3]
-
Activation of the Alcohol: Conversion of the alcohol to a better leaving group, for example, using Appel conditions to form a bromide.[3]
-
Piperazine Alkylation: Alkylation of the desired piperazine derivative with the activated thioether.
-
Oxidation: Oxidation of the sulfide (B99878) to the sulfoxide using an appropriate oxidizing agent.
-
Final Modification: Introduction of the propan-2-ol moiety to the piperazine ring.
Pharmacological Data
This compound exhibits a distinct binding profile at monoamine transporters and other neuronal receptors. The following tables summarize the available quantitative data on its binding affinities.
Table 1: Binding Affinities (Ki, nM) of this compound at Monoamine Transporters
| Transporter | Ki (nM) |
| Dopamine Transporter (DAT) | 16.7 - 289 |
| Serotonin Transporter (SERT) | 1,770 - 97,800 |
| Norepinephrine Transporter (NET) | 17,800 |
Table 2: Binding Affinities (Ki, nM) of this compound at Other Receptors
| Receptor | Ki (nM) |
| Sigma σ1 Receptor | 454 - 1,010 |
| Dopamine D2 Receptor | 298 |
| Dopamine D3 Receptor | 480 |
| Dopamine D4 Receptor | 3,820 |
Signaling Pathways and Mechanism of Action
This compound's therapeutic potential stems from its atypical interaction with the dopamine transporter. Unlike cocaine, which locks the DAT in an outward-facing conformation, leading to a rapid and pronounced increase in synaptic dopamine, this compound is thought to stabilize a more inward-facing or occluded conformation of the transporter. This results in a more gradual and sustained increase in dopamine levels, which is believed to mitigate the rewarding and reinforcing effects associated with psychostimulants.
Caption: Proposed mechanism of this compound at the dopamine transporter.
Experimental Protocols
Dopamine Transporter (DAT) Radioligand Binding Assay
This protocol is a representative method for determining the binding affinity of a test compound like this compound to the dopamine transporter.
Materials:
-
HEK293 cells stably expressing the human dopamine transporter (hDAT)
-
[³H]-WIN 35,428 (radioligand)
-
Test compound (e.g., this compound)
-
GBR 12909 (for non-specific binding determination)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
96-well plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: Homogenize hDAT-expressing HEK293 cells in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet in fresh assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to triplicate wells:
-
Total Binding: 50 µL of membrane preparation, 50 µL of [³H]-WIN 35,428 (at a concentration near its Kd), and 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of membrane preparation, 50 µL of [³H]-WIN 35,428, and 50 µL of GBR 12909 (at a high concentration, e.g., 10 µM).
-
Displacement: 50 µL of membrane preparation, 50 µL of [³H]-WIN 35,428, and 50 µL of varying concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound and free radioligand. Wash the filters several times with ice-cold assay buffer.
-
Counting: Dry the filter mat, add scintillation fluid to each filter spot, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of this compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a DAT radioligand binding assay.
In Vivo Microdialysis in the Rat Nucleus Accumbens
This protocol describes a method to measure extracellular dopamine levels in the nucleus accumbens of freely moving rats following administration of this compound.[4][5][6][7][8]
Materials:
-
Male Sprague-Dawley rats
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., CMA 12)
-
Guide cannulae
-
Artificial cerebrospinal fluid (aCSF)
-
This compound solution for injection
-
HPLC system with electrochemical detection (HPLC-ECD)
-
Fraction collector
Procedure:
-
Surgery: Anesthetize the rat and place it in the stereotaxic frame. Implant a guide cannula targeting the nucleus accumbens. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for at least 60 minutes.
-
Baseline Collection: Collect several baseline dialysate samples (e.g., every 20 minutes) into vials containing an antioxidant.
-
Drug Administration: Administer this compound (e.g., via intraperitoneal injection) at the desired dose.
-
Post-injection Collection: Continue collecting dialysate samples for several hours post-injection.
-
Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.
-
Data Analysis: Express the dopamine concentration in each post-injection sample as a percentage of the average baseline concentration. Plot the mean percent baseline dopamine concentration over time.
-
Probe Placement Verification: At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the correct placement of the microdialysis probe.
Caption: Workflow for in vivo microdialysis in the rat brain.
Conclusion
This compound represents a promising lead compound in the development of novel pharmacotherapies for psychostimulant use disorder. Its atypical mechanism of action at the dopamine transporter distinguishes it from traditional dopamine reuptake inhibitors and may underlie its favorable preclinical profile of reduced abuse liability. Further research and clinical development will be crucial to fully elucidate its therapeutic potential.
References
- 1. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. goums.ac.ir [goums.ac.ir]
- 6. In vivo microdialysis [bio-protocol.org]
- 7. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Deep Dive into the Atypical Mechanism of JJC8-091 at the Dopamine Transporter
For Immediate Release
This technical whitepaper provides an in-depth analysis of the mechanism of action of JJC8-091, a novel modafinil-derived ligand, at the dopamine (B1211576) transporter (DAT). Synthesizing findings from neurochemical, electrophysiological, behavioral, and computational studies, this document offers a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics for psychostimulant use disorders. This compound is distinguished as an atypical dopamine reuptake inhibitor, a characteristic that may underpin its potential to treat cocaine use disorder without the abuse liability associated with traditional DAT inhibitors.[1][2][3][4]
Core Mechanism of Action: A Shift in Transporter Conformation
The central hypothesis underpinning the atypical profile of this compound lies in its unique interaction with the dopamine transporter. Unlike typical DAT inhibitors such as cocaine, which bind to and stabilize the transporter in an outward-facing conformation, computational models predict that this compound preferentially binds to and stabilizes a more occluded or inward-facing conformation of DAT.[1][5][6][7] This differential binding mode is thought to be a key determinant of its distinct neurochemical and behavioral effects.
This proposed mechanism suggests that while this compound does inhibit dopamine reuptake, it does so in a manner that does not produce the rapid and pronounced spike in synaptic dopamine associated with the reinforcing effects of psychostimulants like cocaine.[1][3] Electrophysiology experiments have confirmed that this compound is effective at inhibiting cocaine-mediated enhancement of dopamine neurotransmission.[1]
References
- 1. Translating the atypical dopamine uptake inhibitor hypothesis toward therapeutics for treatment of psychostimulant use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effects of the Dopamine Transporter Ligands JJC8-088 and this compound on Cocaine versus Food Choice in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Contrasting the reinforcing effects of the novel dopamine transport inhibitors JJC8-088 and this compound in monkeys: Potential translation to medication assisted treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Structural Basis of the Activity Cliff in Modafinil-Based Dopamine Transporter Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Structural Basis of the Activity Cliff in Modafinil-Based Dopamine Transporter Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: JJC8-091 Binding Affinity for Monoamine Transporters
This technical guide provides a comprehensive overview of the binding affinity of JJC8-091 for the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). It is intended for researchers, scientists, and drug development professionals engaged in neuropharmacology and medicinal chemistry. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of experimental workflows and molecular mechanisms.
Executive Summary
This compound is a modafinil-derived analog investigated for its potential as a treatment for psychostimulant use disorders. Its primary mechanism of action involves interaction with monoamine transporters, which are responsible for the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft. The affinity of this compound for these transporters is a critical determinant of its pharmacological profile. Available data indicates that this compound is a potent dopamine transporter (DAT) ligand, though its affinity shows significant species-dependent variability. Data on its binding affinity for the serotonin transporter (SERT) and norepinephrine transporter (NET) is not extensively reported in the available literature.
Quantitative Binding Affinity Data
The binding affinity of a ligand for its target is typically expressed by the inhibition constant (Kᵢ), which represents the concentration of the competing ligand that will bind to half of the binding sites at equilibrium. A lower Kᵢ value corresponds to a higher binding affinity.
The table below summarizes the reported Kᵢ values for this compound at the dopamine transporter.
| Transporter | Species / Tissue | Binding Affinity (Kᵢ) [nM] |
| DAT | Rat | 16.7 |
| DAT | Rhesus Monkey (Striatum) | 2730 ± 1270 |
| SERT | Not Reported | Not Reported |
| NET | Not Reported | Not Reported |
Note: There is a significant difference in the binding affinity of this compound for DAT between rats and nonhuman primates, which may account for variations in behavioral effects observed across species[1][2]. While specific Kᵢ values for this compound at SERT and NET are not available in the cited literature, a related analog, JJC8-088, displays significantly lower affinity for SERT (Kᵢ = 213 nM) and NET (Kᵢ = 1950 nM) compared to its high affinity for DAT (Kᵢ = 6.72 nM), suggesting a profile of high selectivity for the dopamine transporter within this chemical series.
Experimental Protocols: Radioligand Binding Assay
The binding affinity of this compound for monoamine transporters is determined using competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that is known to bind to the target transporter.
Example Protocol: DAT Binding in Nonhuman Primate Striatum[1]
This protocol describes the methodology used to determine the binding affinity of this compound at the dopamine transporter in rhesus monkey striatal tissue.
1. Membrane Preparation:
-
Midbrain caudate nucleus tissues are dissected from frozen, cocaine-naïve Macaca mulatta brains.
-
The tissue is homogenized in approximately 20 volumes of a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at high speed (e.g., 20,000 x g) at 4°C to pellet the cell membranes.
-
The resulting pellet is washed by resuspension in fresh buffer and re-centrifugation to remove endogenous substances.
-
The final membrane pellet is resuspended in an appropriate assay buffer, and the total protein concentration is determined using a standard method like the BCA assay.
2. Competitive Binding Assay:
-
The assay is conducted in tubes or 96-well plates with a total reaction volume typically between 0.25-0.5 mL.
-
Each reaction contains:
-
Membrane homogenate: A specific amount of protein (e.g., 50-120 µg).
-
Radioligand: A fixed concentration of a high-affinity DAT radioligand, such as [³H]WIN 35,428 (e.g., 0.5 nM).
-
Competitor: Varying concentrations of the unlabeled test compound (this compound) across a wide range (typically 7 concentrations).
-
-
Total Binding: A set of reactions is prepared without any competing ligand to measure the maximum amount of radioligand binding.
-
Non-specific Binding: Another set of reactions is prepared in the presence of a high concentration of a known, potent DAT inhibitor (e.g., 2 µM GBR 12909) to saturate all specific binding sites, thereby measuring the amount of radioligand that binds to non-target sites.
-
The mixture is incubated at a controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (e.g., 120 minutes).
3. Separation and Quantification:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.
-
The filters are quickly washed with several volumes of ice-cold buffer to remove any remaining unbound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
4. Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the logarithm of the competitor (this compound) concentration.
-
A non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) Where [L] is the concentration of the radioligand and Kᴅ is the dissociation constant of the radioligand for the transporter.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in a typical radioligand binding assay used to determine the binding affinity of a compound like this compound.
Caption: Workflow for a competitive radioligand binding assay.
Mechanism of Action at the Dopamine Synapse
This compound acts as a dopamine reuptake inhibitor. The diagram below illustrates its mechanism of action at a dopaminergic synapse.
Caption: this compound inhibits dopamine (DA) reuptake at the synapse.
References
An In-depth Technical Guide to the Pharmacokinetics and Metabolism of JJC8-091 in Rodents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and metabolism of JJC8-091, an atypical dopamine (B1211576) transporter inhibitor, in rodent models. The information is compiled from peer-reviewed scientific literature and is intended to serve as a valuable resource for researchers and professionals in the field of drug development.
Pharmacokinetics of this compound in Rats
This compound has been evaluated in rodent models to determine its pharmacokinetic profile, which is crucial for understanding its therapeutic potential. A key study by Tunstall et al. (2018) provides valuable data on the plasma and brain concentrations of this compound in rats following intraperitoneal administration.
Quantitative Pharmacokinetic Data
The following tables summarize the pharmacokinetic parameters of this compound in male Sprague-Dawley rats after a 10 mg/kg intraperitoneal (i.p.) injection.
Table 1: Plasma Pharmacokinetics of this compound in Rats
| Parameter | Value |
| Dose (i.p.) | 10 mg/kg |
| Cmax (ng/mL) | 183 ± 29 |
| Tmax (min) | 30 |
| AUC (ng·h/mL) | 549 |
| Half-life (h) | ~3 |
Table 2: Brain Pharmacokinetics of this compound in Rats
| Parameter | Value |
| Dose (i.p.) | 10 mg/kg |
| Cmax (ng/g) | 1083 ± 162 |
| Tmax (min) | 60 |
| AUC (ng·h/g) | 3249 |
| Brain/Plasma Ratio | ~5.9 |
Data extracted from Tunstall et al. (2018).
Experimental Protocol for Pharmacokinetic Analysis
The pharmacokinetic data presented above were obtained using the following experimental protocol:
-
Animal Model: Male Sprague-Dawley rats.
-
Dosing: this compound was administered via an intraperitoneal (i.p.) injection at a dose of 10 mg/kg.
-
Sample Collection:
-
Blood samples were collected at various time points post-administration.
-
Brain tissue was also collected at corresponding time points.
-
-
Analytical Method: The concentrations of this compound in plasma and brain homogenates were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Metabolism of this compound in Rodents
As of the latest available literature, specific studies detailing the metabolism of this compound in rodents have not been published. However, based on the metabolism of its parent compound, modafinil (B37608), and other piperazine-containing drugs, a hypothetical metabolic pathway can be proposed.
Proposed Metabolic Pathways
This compound is a derivative of modafinil and contains a piperazine (B1678402) ring, both of which are common moieties in pharmaceuticals with known metabolic fates. The metabolism of modafinil is known to involve hydrolysis, oxidation, and conjugation, primarily mediated by cytochrome P450 (CYP) enzymes, with CYP3A4 being a major contributor.[1][2] The piperazine ring is susceptible to N-oxidation, hydroxylation, N-dealkylation, and ring cleavage.[3]
Based on this, the following metabolic transformations for this compound can be hypothesized:
-
Oxidation: The sulfur atom in the sulfinyl group could be oxidized to a sulfone.
-
N-dealkylation: The ethyl chain connecting the piperazine ring to the sulfinylmethyl group could be cleaved.
-
Hydroxylation: The piperazine ring or the phenyl rings could undergo hydroxylation.
-
Conjugation: Hydroxylated metabolites could be further conjugated with glucuronic acid or sulfate (B86663) for excretion.
Caption: A proposed metabolic pathway for this compound in rodents.
Proposed Experimental Protocol for Metabolism Studies
To elucidate the actual metabolic pathway of this compound, the following in vitro and in vivo experimental approaches could be employed:
-
In Vitro Metabolism:
-
Liver Microsomes: Incubating this compound with rat, mouse, and human liver microsomes in the presence of NADPH would help identify the primary oxidative metabolites.[4][5][6][7][8]
-
Hepatocytes: Using primary hepatocytes from different species would provide a more complete picture of metabolism, including both Phase I and Phase II reactions.
-
Recombinant CYP Enzymes: To identify the specific CYP isoforms responsible for metabolism, this compound could be incubated with a panel of recombinant human CYP enzymes.[2][5][6][9]
-
-
In Vivo Metabolism:
-
Animal Studies: Following administration of this compound to rats or mice, urine, feces, and bile would be collected.
-
Metabolite Profiling: The collected samples would be analyzed using high-resolution mass spectrometry to identify and characterize the metabolites.
-
Mechanism of Action at the Dopamine Transporter (DAT)
This compound is characterized as an "atypical" dopamine transporter (DAT) inhibitor. Unlike typical DAT inhibitors like cocaine, which lock the transporter in an outward-facing conformation, computational models suggest that this compound promotes a more occluded or inward-facing conformation of the DAT.[10][11] This different binding mode is thought to underlie its unique pharmacological profile, including its lower abuse potential compared to cocaine.[10][11]
Caption: Proposed mechanism of this compound at the dopamine transporter.
Neurochemical Effects in Rodents
In vivo microdialysis studies in rodents have been instrumental in characterizing the neurochemical profile of this compound. These studies measure the levels of extracellular dopamine in specific brain regions, such as the nucleus accumbens, which is critically involved in reward and motivation.
Effects on Extracellular Dopamine
Studies in mice have shown that this compound produces a modest and sustained increase in extracellular dopamine levels in the nucleus accumbens.[12] This is in contrast to typical DAT inhibitors like cocaine or JJC8-088, which cause a more rapid and pronounced spike in dopamine levels.[10][12] This blunted and prolonged elevation of dopamine is thought to contribute to the therapeutic effects of this compound while minimizing its abuse liability.[10]
Experimental Protocol for In Vivo Microdialysis
The following is a general protocol for conducting in vivo microdialysis to assess the effects of this compound on dopamine levels in rodents:
-
Animal Model: Male mice or rats.
-
Surgical Procedure:
-
Animals are anesthetized, and a guide cannula is stereotaxically implanted, targeting the desired brain region (e.g., nucleus accumbens).
-
The cannula is secured to the skull with dental cement.
-
Animals are allowed to recover from surgery.
-
-
Microdialysis Experiment:
-
A microdialysis probe is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.
-
After a baseline collection period, this compound is administered (e.g., i.p.).
-
Dialysate samples are collected at regular intervals.
-
-
Neurochemical Analysis:
-
The concentration of dopamine in the dialysate samples is quantified using a sensitive analytical technique, typically high-performance liquid chromatography with electrochemical detection (HPLC-ED) or LC-MS/MS.
-
Caption: Experimental workflow for in vivo microdialysis in rodents.
Summary and Future Directions
This compound is a promising atypical dopamine transporter inhibitor with a unique pharmacokinetic and pharmacodynamic profile in rodents. Its ability to produce a sustained, moderate increase in brain dopamine levels, coupled with a favorable pharmacokinetic profile, supports its development as a potential treatment for substance use disorders.
Future research should focus on elucidating the specific metabolic pathways of this compound in rodents and humans to identify any active metabolites and to better predict potential drug-drug interactions. Further pharmacokinetic studies in different species and with different routes of administration will also be crucial for its clinical development.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Effects of the Dopamine Transporter Ligands JJC8-088 and this compound on Cocaine versus Food Choice in Rhesus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ClinPGx [clinpgx.org]
- 8. Contrasting the reinforcing effects of the novel dopamine transport inhibitors JJC8-088 and this compound in monkeys: Potential translation to medication assisted treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. Atypical dopamine transporter inhibitors attenuate compulsive-like methamphetamine self-administration in rats | Semantic Scholar [semanticscholar.org]
- 12. S-EPMC5820113 - Atypical dopamine transporter inhibitors attenuate compulsive-like methamphetamine self-administration in rats. - OmicsDI [omicsdi.org]
A Technical Guide to JJC8-091: An Atypical Dopamine Transporter Inhibitor for Psychostimulant Use Disorder
For Researchers, Scientists, and Drug Development Professionals
Abstract
Psychostimulant use disorder (PSUD) remains a significant public health challenge with no FDA-approved pharmacotherapies.[1][2] A promising therapeutic strategy involves the development of "atypical" dopamine (B1211576) transporter (DAT) inhibitors that can normalize dopamine neurotransmission without the abuse potential of traditional psychostimulants.[3][4] JJC8-091, a novel modafinil (B37608) analog, has emerged as a lead candidate in this class.[5] This technical guide provides a comprehensive overview of the preclinical data on this compound, focusing on its mechanism of action, pharmacokinetics, and its effects in models of psychostimulant self-administration and relapse. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.
Introduction: The Rationale for Atypical DAT Inhibitors
The primary mechanism of action for major psychostimulants like cocaine is the blockade of the dopamine transporter (DAT), leading to a rapid increase in extracellular dopamine in reward-related brain regions.[1][6] This surge in dopamine is associated with the reinforcing effects that drive addiction.[6] Agonist replacement therapy, a successful strategy for other substance use disorders, has been explored for PSUD.[3] However, traditional DAT inhibitors often carry their own abuse liability, limiting their therapeutic potential.[1][7]
Modafinil, a medication approved for sleep disorders, is a weak DAT inhibitor with a lower abuse potential than cocaine.[1][3] While it has shown some efficacy in treating cocaine dependence, particularly in individuals without comorbid alcohol use disorder, its low potency and poor pharmacokinetics have hindered its widespread use.[7][8] This has spurred the development of novel modafinil analogs with improved pharmacological properties.[3][9]
This compound is a result of these medicinal chemistry efforts, designed to be a more potent and selective atypical DAT inhibitor.[3][4] The "atypical" profile refers to a unique mode of interaction with the DAT that differs from cocaine.[4][10] Computational models suggest that while cocaine and "typical" DAT inhibitors like JJC8-088 stabilize the DAT in an outward-facing conformation, this compound is predicted to favor a more occluded or inward-facing conformation.[4][6] This is hypothesized to lead to a slower onset and blunted increase in extracellular dopamine, thereby reducing its reinforcing effects and abuse potential.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and relevant comparators.
Table 1: In Vitro Binding Affinities (Ki, nM)
| Compound | DAT | NET | SERT | D2 Receptor | D3 Receptor | D4 Receptor | Sigma-1 Receptor | Reference |
| This compound | 16.7 - 289 | 17,800 | 1,770 | 298 | 480 | 3,820 | 454 - 1,010 | [5][10] |
| JJC8-088 | 2.5 - 14.4 | - | - | - | - | - | - | [2][7][10] |
| Modafinil | 2,600 - 8,160 | - | - | - | - | - | - | [5] |
| Cocaine | 72 | - | - | - | - | - | - | [10] |
Note: A range of Ki values for this compound at the DAT is reported across different studies, potentially reflecting species differences (rat vs. non-human primate) in binding assays.[5][7][10]
Table 2: Pharmacokinetic Parameters in Rhesus Monkeys
| Compound | Dose (i.v.) | Half-life (t1/2) | Reference |
| This compound | 1.9 mg/kg | 3.5 hours | [2][7] |
| JJC8-088 | 0.7 mg/kg | 1.1 hours | [2][7] |
Table 3: Effects on Cocaine and Methamphetamine Self-Administration
| Compound | Animal Model | Effect on Psychostimulant Self-Administration | Reinforcing Effects (Self-Administered Alone) | Reference |
| This compound | Rats | Decreased cocaine and methamphetamine self-administration | Not self-administered | [3][4][5] |
| This compound | Rhesus Monkeys | Modestly reduced cocaine choice in 1 of 3 monkeys (chronic treatment) | Self-administered, but less reinforcing than cocaine when an alternative reinforcer is present | [1][7][11] |
| JJC8-088 | Rats | Decreased cocaine self-administration (FR schedule), but not PR | Self-administered (cocaine-like) | [1][4][7] |
| JJC8-088 | Rhesus Monkeys | Decreased cocaine choice in 2 of 3 monkeys (chronic treatment) | Self-administered with reinforcing strength equal to cocaine | [1][7][11] |
Table 4: Neurochemical Effects in the Nucleus Accumbens Shell (NAS)
| Compound | Effect on Extracellular Dopamine | Onset | Duration | Reference |
| This compound | Mild, blunted increase | Slow | Long-lasting | [3][4][5][10] |
| JJC8-088 | Robust, cocaine-like increase | Rapid | Long-lasting | [3][4][10] |
Signaling Pathways and Mechanism of Action
The differential effects of this compound and typical DAT inhibitors like cocaine and JJC8-088 can be attributed to their distinct interactions with the dopamine transporter.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature on this compound.
Animals
Studies have utilized male Sprague-Dawley rats and both male and female rhesus and cynomolgus monkeys.[1][4] Animals are typically housed individually in temperature- and humidity-controlled environments with a 12-hour light/dark cycle.[1] Food and water access may be regulated depending on the specific behavioral paradigm.[1] All procedures are conducted in accordance with the Guide for the Care and Use of Laboratory Animals and approved by the respective Institutional Animal Care and Use Committees.[4]
Drug Self-Administration
Objective: To assess the reinforcing effects of a compound and its potential to reduce the self-administration of abused drugs.
Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light above each lever, and a drug infusion pump.
Procedure:
-
Catheter Implantation: Animals are surgically implanted with an indwelling intravenous catheter into the jugular vein, which exits at the mid-scapular region.
-
Acquisition: Animals are trained to press an active lever for infusions of a psychostimulant (e.g., cocaine, 0.5 mg/kg/infusion). Each infusion is paired with a cue light. The inactive lever has no programmed consequences.
-
Schedules of Reinforcement:
-
Fixed-Ratio (FR): A fixed number of lever presses is required for each infusion (e.g., FR2, two presses per infusion).[4]
-
Progressive-Ratio (PR): The number of lever presses required for each subsequent infusion increases progressively. The final ratio completed is the "breakpoint," which measures the motivation to obtain the drug.[1][7]
-
Concurrent Choice: Animals can choose between infusions of a drug and an alternative reinforcer, such as food pellets.[2][7]
-
-
Testing this compound:
-
Substitution: Saline or different doses of this compound are substituted for cocaine to determine if this compound maintains self-administration.[4]
-
Pretreatment: Animals are pretreated with various doses of this compound before a cocaine self-administration session to assess its ability to reduce cocaine intake.[4]
-
Reinstatement of Drug-Seeking Behavior
Objective: To model relapse to drug use and evaluate the efficacy of this compound in preventing it.
Procedure:
-
Acquisition and Extinction: Following stable self-administration, the drug and its associated cues are withheld. Sessions continue until lever pressing returns to low, baseline levels (extinction).[4]
-
Reinstatement: Once extinction is achieved, reinstatement of drug-seeking behavior (i.e., pressing the previously active lever) is triggered by:
-
A priming injection of the drug (e.g., cocaine, 10 mg/kg, i.p.).[4]
-
Presentation of drug-associated cues.
-
Exposure to a stressor.
-
-
Testing this compound: this compound is administered prior to the reinstatement trigger to assess its ability to block the resumption of drug-seeking behavior.[4]
In Vivo Microdialysis
Objective: To measure extracellular dopamine concentrations in the brain in real-time.
Procedure:
-
Probe Implantation: A microdialysis guide cannula is surgically implanted, targeting a brain region of interest, such as the nucleus accumbens shell (NAS).[4]
-
Sample Collection: After a recovery period, a microdialysis probe is inserted. Artificial cerebrospinal fluid (aCSF) is perfused through the probe at a constant rate. Neurotransmitters from the extracellular space diffuse across the probe's semipermeable membrane into the aCSF.
-
Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify dopamine levels.
-
Drug Administration: After establishing a stable baseline of dopamine levels, this compound or a comparator drug is administered, and changes in dopamine concentration are monitored over time.[4]
Discussion and Future Directions
The preclinical data strongly suggest that this compound is an atypical DAT inhibitor with a pharmacological profile distinct from cocaine and other typical DAT blockers.[3][4][10] In rodent models, it effectively reduces cocaine and methamphetamine self-administration and blocks reinstatement of drug-seeking behavior without demonstrating significant abuse potential on its own.[3][4][5]
However, the translation of these findings to nonhuman primates has been less straightforward. While this compound was self-administered by monkeys, its reinforcing effects were substantially lower than cocaine, especially when an alternative reinforcer was available.[1][11] This suggests that in a more complex environment with competing choices, this compound may have a lower abuse liability.[1] The discrepancy in DAT binding affinity for this compound between rats and monkeys may account for some of these translational differences.[2][7]
Future research should focus on:
-
Further elucidating the molecular interactions of this compound with the DAT to refine the understanding of its atypical binding mode.
-
Investigating the therapeutic potential of this compound in combination with behavioral therapies.[7]
-
Conducting safety and toxicology studies to support a potential transition to clinical trials. Of note, some modafinil analogs have been associated with off-target effects, such as hERG channel inhibition, which will be a critical safety parameter to evaluate for this compound.[5][7]
Conclusion
This compound represents a promising, rationally designed candidate for the treatment of psychostimulant use disorder. Its atypical mechanism of action at the DAT appears to separate the therapeutic effect of normalizing dopamine levels from the abuse liability associated with traditional DAT inhibitors. While further research is needed to address translational challenges, the comprehensive preclinical data package for this compound provides a strong foundation for its continued development as a much-needed pharmacotherapy for addiction.
References
- 1. Contrasting the reinforcing effects of the novel dopamine transport inhibitors JJC8-088 and this compound in monkeys: Potential translation to medication assisted treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effects of the Dopamine Transporter Ligands JJC8-088 and this compound on Cocaine versus Food Choice in Rhesus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modafinil and its structural analogs as atypical dopamine uptake inhibitors and potential medications for psychostimulant use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Translating the atypical dopamine uptake inhibitor hypothesis toward therapeutics for treatment of psychostimulant use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. The Effects of the Dopamine Transporter Ligands JJC8-088 and this compound on Cocaine versus Food Choice in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 8. recoveryanswers.org [recoveryanswers.org]
- 9. Technology - Analogues of Modafinil for treating sleep and attention disorders [nih.technologypublisher.com]
- 10. Effects of (R)-Modafinil and Modafinil Analogs on Dopamine Dynamics Assessed by Voltammetry and Microdialysis in the Mouse Nucleus Accumbens Shell - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Contrasting the reinforcing effects of the novel dopamine transport inhibitors JJC8-088 and this compound in monkeys: Potential translation to medication assisted treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the In Vivo Effects of JJC8-091 on Locomotor Activity
Audience: Researchers, scientists, and drug development professionals.
Core Subject: This document provides a comprehensive analysis of the in vivo effects of JJC8-091, an atypical dopamine (B1211576) reuptake inhibitor, on locomotor activity. It synthesizes findings from preclinical studies, details relevant experimental protocols, and illustrates the underlying neurobiological pathways.
Executive Summary
This compound is a novel modafinil (B37608) analog under investigation as a potential pharmacotherapy for psychostimulant use disorder.[1] A key feature distinguishing it from typical dopamine transporter (DAT) inhibitors like cocaine is its "atypical" profile. This profile is characterized by a blunted, slow-onset increase in extracellular dopamine in the nucleus accumbens, which is believed to contribute to its low abuse potential.[1][2] A critical and consistent finding in in vivo studies is that this compound does not produce the hyperlocomotor activity characteristic of psychostimulants, nor is it self-administered by animals, suggesting a very low addictive potential.[1][2] This guide consolidates the data supporting this unique locomotor profile, outlines the methodologies used for its assessment, and visualizes the proposed mechanisms of action.
Quantitative Data Summary
The following tables summarize the binding affinities and observed in vivo effects of this compound in comparison to other relevant compounds.
Table 1: Monoamine Transporter and Receptor Binding Affinities (Kᵢ, nM)
| Compound | DAT | SERT | NET | D₂ Receptor | D₃ Receptor | σ₁ Receptor |
| This compound | 16.7 - 289 | 1,770 | 17,800 | 298 | 480 | 454 - 1,010 |
| JJC8-088 | 14.4 ± 9 | - | - | - | - | - |
| Modafinil | 2,600 - 8,160 | - | - | - | - | - |
Data compiled from multiple studies. Ranges indicate variability across different assays and species (rodent vs. primate).[1][3][4]
Table 2: Summary of In Vivo Effects on Locomotor Activity
| Compound | Species | Dosing | Locomotor Effect | Key Finding |
| This compound | Rodents | 10, 30 mg/kg (i.p.) | No significant increase | Unlike typical DAT inhibitors, this compound does not stimulate locomotor activity on its own.[1][2] |
| This compound | Rodents | 10, 30 mg/kg (i.p.) | Attenuates cocaine-induced hyperlocomotion | Pretreatment with this compound can reduce the locomotor-stimulating effects of cocaine.[5] |
| JJC8-088 | Rodents | Not Specified | Cocaine-like increase | Functions as a "typical" DAT inhibitor, producing locomotor stimulation.[2][3] |
| JJC8-016 | Rodents | Not Specified | Little locomotor stimulation | A prototype atypical analog that also showed a minimal effect on locomotion.[3] |
| Cocaine | Rodents | 10-15 mg/kg (i.p.) | Robust hyperlocomotion | Serves as the benchmark for psychostimulant-induced locomotor activity.[2][6] |
Experimental Protocols
The primary assay for assessing spontaneous locomotor activity is the Open Field Test. The lack of locomotor stimulation by this compound is often noted in the context of other behavioral paradigms, such as self-administration and reinstatement models.
Open Field Test for Locomotor Activity
The Open Field Test is a standard behavioral assay used to evaluate general locomotor activity, exploration, and anxiety-like behavior in rodents.[7][8][9]
Objective: To quantify spontaneous horizontal and vertical movement in a novel environment following administration of a test compound.
Apparatus:
-
An open, square arena (e.g., 40 x 40 cm or 45 x 45 cm) with high walls to prevent escape, typically made of a non-porous material like polyvinyl chloride for easy cleaning.[8][10]
-
The arena is often placed in a sound-attenuating chamber to minimize external disturbances.[11]
-
An automated tracking system, consisting of a grid of infrared photobeams or an overhead video camera connected to tracking software (e.g., EthoVision, Accuscan Versamax), is used to record the animal's activity.[10][11]
Procedure:
-
Acclimation: Animals are habituated to the testing room for a significant period (e.g., at least 3 days) before the experiment to reduce stress from novel surroundings.[11]
-
Drug Administration: this compound or a vehicle control is administered via the appropriate route (e.g., intraperitoneally, i.p.) at a predetermined time before the test (e.g., 20-30 minutes) to allow for drug absorption and peak effect.[10][12]
-
Test Initiation: Each animal is placed individually into the center of the open field arena.[11]
-
Data Recording: The automated system records the animal's activity for a set duration, typically ranging from 20 to 60 minutes.[10][11]
-
Cleaning: Between trials, the arena is thoroughly cleaned with a solution like 1% Virkon or ethanol (B145695) to remove any scent cues that could influence the behavior of subsequent animals.[11]
Key Parameters Measured:
-
Total Distance Traveled: The total distance the animal moves during the session (cm).
-
Horizontal Activity: Number of photobeam breaks in the horizontal plane.
-
Time Spent Mobile/Immobile: Duration the animal is in motion versus at rest.[13]
-
Rearing: Number of times the animal stands on its hind legs (vertical activity).
Cocaine-Induced Reinstatement Model
This protocol is used to model relapse behavior and assess if a compound can induce drug-seeking on its own or block it.
Objective: To determine if this compound induces reinstatement of drug-seeking behavior (a proxy for abuse potential) or blocks cocaine-primed reinstatement (a proxy for therapeutic efficacy).
Procedure:
-
Self-Administration Training: Rats are trained to self-administer cocaine by pressing a lever, which delivers an intravenous infusion of the drug.
-
Extinction Phase: Lever pressing no longer delivers cocaine, and the behavior is extinguished over several sessions.
-
Reinstatement Test:
-
To test for abuse potential: Animals are pretreated with this compound (e.g., 10, 30 mg/kg, i.p.). An increase in pressing the formerly active lever indicates the compound has reinforcing, cocaine-like effects. Studies show this compound does not induce reinstatement.[2]
-
To test for therapeutic potential: Animals are pretreated with this compound, followed by a priming injection of cocaine (e.g., 10 mg/kg, i.p.). A reduction in cocaine-induced lever pressing indicates the compound can block relapse. Studies show this compound effectively attenuates cocaine-induced reinstatement.[2][5] During these tests, general locomotor activity is often observed to ensure that effects on lever pressing are not due to motor impairment.[2]
-
Visualizations: Pathways and Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts related to this compound's mechanism and evaluation.
Caption: Experimental workflow for the Open Field Test to assess locomotor effects.
Caption: Dopaminergic synapse showing typical vs. atypical DAT inhibition effects.
Caption: Logical relationship between this compound's atypical profile and its effects.
Discussion and Conclusion
The available in vivo data consistently demonstrate that this compound does not increase locomotor activity in animal models.[1] This is a significant departure from typical DAT inhibitors like cocaine, whose powerful reinforcing effects are closely linked to their ability to cause sharp, rapid increases in synaptic dopamine and consequent hyperlocomotion.[2] The mechanism underlying this compound's neutral effect on locomotion is attributed to its atypical binding to the dopamine transporter, which results in a more gradual and blunted elevation of extracellular dopamine.[1][2]
This unique pharmacological profile—separating the therapeutic potential of DAT inhibition (i.e., reducing craving and relapse) from the abuse liability and psychostimulant effects—is the cornerstone of its development.[2][5] The lack of locomotor stimulation serves as a primary behavioral indicator of this desired "atypical" profile. Further research may continue to explore how its interactions with other targets, such as sigma, D₂, and D₃ receptors, contribute to its overall in vivo effects.[1]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Translating the atypical dopamine uptake inhibitor hypothesis toward therapeutics for treatment of psychostimulant use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effects of the Dopamine Transporter Ligands JJC8-088 and this compound on Cocaine versus Food Choice in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effects of the Dopamine Transporter Ligands JJC8-088 and this compound on Cocaine versus Food Choice in Rhesus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel ways of targeting the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cocaine-Dependent Acquisition of Locomotor Sensitization and Conditioned Place Preference Requires D1 Dopaminergic Signaling through a Cyclic AMP, NCS-Rapgef2, ERK, and Egr-1/Zif268 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. transpharmation.com [transpharmation.com]
- 8. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 10. The open field assay is influenced by room... | F1000Research [f1000research.com]
- 11. MPD: JaxCC1: project protocol [phenome.jax.org]
- 12. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 13. mdpi.com [mdpi.com]
JJC8-091: A Novel Atypical Dopamine Transporter Inhibitor for the Treatment of Psychostimulant Use Disorder
An In-Depth Technical Guide
This document provides a comprehensive technical overview of JJC8-091, a promising preclinical candidate for the treatment of cocaine and methamphetamine addiction. This compound is an atypical dopamine (B1211576) reuptake inhibitor (DRI) derived from modafinil, engineered to address the limitations of traditional dopamine transporter (DAT) blockers, which often carry their own abuse liability.[1][2] This guide synthesizes the current understanding of its mechanism of action, receptor binding profile, pharmacokinetics, and efficacy in established animal models of addiction, intended for researchers, scientists, and professionals in the field of drug development.
Rationale and Mechanism of Action
Psychostimulants like cocaine and methamphetamine exert their powerful reinforcing effects primarily by increasing synaptic dopamine concentrations in the brain's reward circuitry.[3][4] They achieve this by binding to the dopamine transporter (DAT) and inhibiting the reuptake of dopamine from the synaptic cleft.[4][5] While a logical therapeutic approach is to develop a replacement therapy that also targets the DAT, traditional inhibitors often mimic cocaine's rapid, high-magnitude dopamine enhancement, leading to similar abuse potential.[2]
The therapeutic strategy behind this compound is based on the "atypical DRI" hypothesis. Unlike cocaine, which is thought to lock the DAT in an outward-facing conformation, this compound is proposed to stabilize the transporter in a more occluded or inward-facing state.[2][6] This distinct binding mode results in a markedly different neurochemical profile: a mild, slow-onset, and long-duration increase in dopamine levels in the nucleus accumbens.[1][2] This blunted and sustained dopaminergic effect is hypothesized to be sufficient to reduce craving and withdrawal without producing the intense euphoria that drives addiction, thereby demonstrating low abuse potential.[2]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Translating the atypical dopamine uptake inhibitor hypothesis toward therapeutics for treatment of psychostimulant use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel ways of targeting the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteome-Informed Machine Learning Studies of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a Novel Allosteric Modulator of the Human Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Atypical Dopamine Reuptake Inhibitor JJC8-091: A Technical Whitepaper on its Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
JJC8-091 is a novel atypical dopamine (B1211576) reuptake inhibitor (DRI) derived from modafinil, currently under development as a potential pharmacotherapy for psychostimulant use disorder (PSUD) by Encepheal Therapeutics.[1] First described in the scientific literature in 2016, this compound exhibits a unique pharmacological profile characterized by a slow-onset, long-duration, and modest increase in dopamine levels in the nucleus accumbens.[1] This profile is distinct from that of typical DRIs like cocaine, suggesting a lower potential for abuse.[1] Preclinical studies in rodent and nonhuman primate models have demonstrated its efficacy in reducing cocaine and methamphetamine self-administration and preventing reinstatement of drug-seeking behavior, without producing reinforcing effects itself.[1][2] This whitepaper provides an in-depth technical guide on the discovery, development, and preclinical evaluation of this compound.
Discovery and Rationale
The development of this compound stemmed from the need for effective medications for PSUD, a condition for which there are currently no FDA-approved treatments. The therapeutic strategy behind this compound is to elevate synaptic dopamine levels to mitigate craving and withdrawal, but in a manner that does not produce the rapid, high-magnitude spike in dopamine associated with the reinforcing effects of abused psychostimulants.[3] this compound was developed as an analog of modafinil, a wakefulness-promoting agent with atypical DAT inhibitory properties.[1]
Pharmacological Profile
Binding Affinities
This compound is a potent and selective dopamine transporter (DAT) ligand. However, there are some discrepancies in the reported binding affinities across different studies, which may be attributable to variations in experimental conditions and tissue preparations (e.g., rat versus nonhuman primate striatum). A summary of the reported binding affinities (Ki) is presented in Table 1.
| Target | Binding Affinity (Ki, nM) | Species | Reference |
| Dopamine Transporter (DAT) | 16.7 | Rat | [1] |
| Dopamine Transporter (DAT) | 230 - 289 | Rat | [1] |
| Dopamine Transporter (DAT) | 2730 ± 1270 | Nonhuman Primate | [4][5] |
| Serotonin Transporter (SERT) | 1,770 | Rat | [1] |
| Norepinephrine Transporter (NET) | 17,800 | Rat | [1] |
| Sigma σ1 Receptor | 454 - 1,010 | Rat | [1] |
| Dopamine D2 Receptor | 298 | Rat | [1] |
| Dopamine D3 Receptor | 480 | Rat | [1] |
| Dopamine D4 Receptor | 3,820 | Rat | [1] |
Table 1: Binding Affinities of this compound at Various Transporters and Receptors.
Pharmacokinetics
Pharmacokinetic studies in rhesus monkeys have shown that this compound has a favorable profile for behavioral assessments. A summary of the key pharmacokinetic parameters is provided in Table 2.
| Parameter | Value | Species | Dose and Route | Reference |
| Half-life (t1/2) | 3.5 hours | Rhesus Monkey | 1.9 mg/kg, i.v. | [4][6] |
Table 2: Pharmacokinetic Parameters of this compound.
Mechanism of Action: An Atypical Profile
The "atypical" nature of this compound lies in its distinct interaction with the dopamine transporter compared to typical DRIs like cocaine. Computational modeling and molecular dynamics simulations suggest that this compound promotes an "inward-facing" or "occluded" conformation of the DAT.[2][3][7] This is in contrast to cocaine, which stabilizes the transporter in an "outward-open" conformation.[2] This differential binding mode is believed to underlie the slower onset and lower magnitude of dopamine elevation observed with this compound.
Caption: Proposed mechanism of this compound at the dopamine transporter.
Preclinical Efficacy
In Vivo Neurochemistry
-
Microdialysis: In vivo microdialysis studies in rats have shown that this compound produces a mild, slow-onset, and long-lasting increase in extracellular dopamine levels in the nucleus accumbens.[1] The magnitude of this increase is blunted compared to that induced by cocaine or the more "cocaine-like" analog, JJC8-088.[1][2]
-
Fast-Scan Cyclic Voltammetry (FSCV): FSCV experiments have corroborated the microdialysis findings, demonstrating that this compound is less effective than cocaine and JJC8-088 at enhancing stimulated dopamine release and slowing dopamine clearance in the nucleus accumbens.[8]
Behavioral Pharmacology
A summary of the key behavioral pharmacology findings for this compound is presented in Table 3.
| Behavioral Assay | Species | Key Findings | Reference |
| Locomotor Activity | Rodent | Does not increase locomotor activity. | [1] |
| Self-Administration | Rodent | Not self-administered. | [1][2] |
| Cocaine Self-Administration | Rodent | Reduces cocaine self-administration. | [2] |
| Methamphetamine Self-Administration | Rodent | Reduces compulsive-like methamphetamine self-administration. | [9] |
| Cocaine Reinstatement | Rodent | Blocks cocaine-induced reinstatement of drug-seeking. | [1][2] |
| Self-Administration | Nonhuman Primate | Functions as a reinforcer under some conditions, but with less reinforcing strength than cocaine, especially when an alternative reinforcer is available. | [10] |
| Cocaine vs. Food Choice | Nonhuman Primate | Modestly reduced cocaine choice in one of three monkeys during chronic treatment. | [5][6] |
Table 3: Summary of Key Behavioral Pharmacology Findings for this compound.
Experimental Protocols
Synthesis of this compound
This compound (1-(4-(2-((Bis(4-fluorophenyl)methyl)sulfinyl)ethyl)piperazin-1-yl)propan-2-ol) is synthesized as its oxalate (B1200264) or fumarate (B1241708) salt.[2][5] The synthesis is based on published procedures, which are referenced in the primary literature.[2][5]
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for monoamine transporters.
-
General Procedure:
-
Membrane Preparation: Brain tissue (e.g., rat or nonhuman primate striatum) is homogenized and centrifuged to isolate cell membranes containing the transporters of interest.[5][11]
-
Incubation: Membranes are incubated with a specific radioligand (e.g., [3H]WIN 35,428 for DAT) and varying concentrations of the test compound (this compound).[5]
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: IC50 values (the concentration of the drug that inhibits 50% of specific radioligand binding) are determined and converted to Ki values using the Cheng-Prusoff equation.
-
References
- 1. Translating the atypical dopamine uptake inhibitor hypothesis toward therapeutics for treatment of psychostimulant use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Contrasting the reinforcing effects of the novel dopamine transport inhibitors JJC8-088 and this compound in monkeys: Potential translation to medication assisted treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Structural Basis of the Activity Cliff in Modafinil-Based Dopamine Transporter Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fast-scan cyclic voltammetry to assess dopamine release in ex vivo mouse brain slices [protocols.io]
- 5. The Effects of the Dopamine Transporter Ligands JJC8-088 and this compound on Cocaine versus Food Choice in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effects of the Dopamine Transporter Ligands JJC8-088 and this compound on Cocaine versus Food Choice in Rhesus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Effects of (R)-Modafinil and Modafinil Analogs on Dopamine Dynamics Assessed by Voltammetry and Microdialysis in the Mouse Nucleus Accumbens Shell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Atypical Dopamine Transporter Inhibitors Attenuate Compulsive-like Methamphetamine Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Contrasting the reinforcing effects of the novel dopamine transport inhibitors JJC8-088 and this compound in monkeys: Potential translation to medication assisted treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Irreversible Binding of a Novel Phenylisothiocyanate Tropane Analog to Monoamine Transporters In Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
The Atypical Dopamine Reuptake Inhibitor JJC8-091: A Neurochemical Profile of its Effects on Nucleus Accumbens Dopamine Levels
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
JJC8-091, a novel analog of modafinil, has emerged as a promising candidate for the treatment of psychostimulant use disorder. Its unique "atypical" profile as a dopamine (B1211576) reuptake inhibitor (DRI) distinguishes it from traditional DRIs like cocaine and even its close structural analog, JJC8-088. This technical guide provides an in-depth analysis of the preclinical data detailing the effects of this compound on dopamine dynamics within the nucleus accumbens, a critical brain region in reward and addiction. The data consistently demonstrates that this compound produces a modest, slow-onset, and long-lasting increase in extracellular dopamine, a profile that is hypothesized to underlie its therapeutic potential without significant abuse liability.
Introduction
The dopamine transporter (DAT) is a primary target for the development of medications for psychostimulant use disorder[1]. While blocking the DAT to increase synaptic dopamine is the intended mechanism, many compounds with high affinity for the DAT, such as cocaine, possess a high potential for abuse. The "atypical" DRI hypothesis suggests that compounds that block the DAT but produce a more gradual and sustained increase in dopamine may have therapeutic efficacy without the reinforcing effects of typical DRIs[2]. This compound was developed as a lead compound to test this hypothesis[3]. This document synthesizes the key preclinical findings on the neurochemical effects of this compound in the nucleus accumbens.
Receptor Binding Affinity
This compound exhibits a complex receptor binding profile. While its primary target is the DAT, it also shows affinity for other monoamine transporters and dopamine receptors. The binding affinities (Ki) from various studies are summarized below.
| Target | Binding Affinity (Ki, nM) | Species | Reference |
| Dopamine Transporter (DAT) | 16.7 | Rat | [4] |
| Dopamine Transporter (DAT) | 230 - 289 | Not Specified | [3] |
| Dopamine Transporter (DAT) | 2730 ± 1270 | Non-human Primate (Striatum) | [5][6][7] |
| Norepinephrine Transporter (NET) | 17,800 | Not Specified | [3] |
| Serotonin Transporter (SERT) | 1,770 | Not Specified | [3] |
| Sigma σ1 Receptor | 454 - 1,010 | Not Specified | [3] |
| Dopamine D2 Receptor | 298 | Not Specified | [3] |
| Dopamine D3 Receptor | 480 | Not Specified | [3] |
| Dopamine D4 Receptor | 3,820 | Not Specified | [3] |
Note: Variations in binding affinity values can be attributed to differences in experimental conditions and tissue preparations.
In Vivo Neurochemical Effects in the Nucleus Accumbens
The effects of this compound on dopamine levels in the nucleus accumbens have been primarily investigated using in vivo microdialysis and fast-scan cyclic voltammetry (FSCV).
In Vivo Microdialysis
In vivo microdialysis allows for the measurement of tonic, or basal, extracellular dopamine levels. Studies in Swiss-Webster mice have shown that this compound administration leads to a significant increase in dopamine levels in the nucleus accumbens shell (NAS)[8]. The effect is dose-dependent, with higher doses eliciting a greater increase in extracellular dopamine.
| Compound | Dose (mg/kg, i.p.) | Maximum Dopamine Increase (% of Basal) | Species | Reference |
| This compound | 10 | ~150% | Mouse | [8] |
| This compound | 32 | ~250% | Mouse | [8] |
| This compound | 56 | ~300% | Mouse | [8] |
| JJC8-088 | 10 | ~200% | Mouse | [8] |
| JJC8-088 | 32 | ~350% | Mouse | [8] |
| JJC8-088 | 56 | ~400% | Mouse | [8] |
Notably, the increase in dopamine levels induced by this compound is blunted compared to its more cocaine-like analog, JJC8-088, which produces a more robust and rapid increase in extracellular dopamine[2][8]. This attenuated and slower onset of dopamine elevation is a hallmark of this compound's atypical profile[2][3].
Fast-Scan Cyclic Voltammetry (FSCV)
FSCV is employed to measure phasic dopamine release and reuptake. In studies with Swiss-Webster mice, this compound was found to dose-dependently reduce the rate of dopamine clearance, which is consistent with its action as a dopamine reuptake inhibitor[8]. However, unlike JJC8-088 and cocaine, cumulative doses of this compound did not produce a significant increase in the maximum concentration of stimulated dopamine release (DAMax)[2].
| Compound | Dose (mg/kg, i.p.) | Effect on DA Clearance | Effect on DAMax | Species | Reference |
| This compound | 5 - 56 | Significant Reduction | Ineffective at all doses tested | Mouse | [2][8] |
| JJC8-088 | 0.5 - 56 | Significant Reduction | Significant Increase | Mouse | [2][8] |
These FSCV data further support the atypical profile of this compound, demonstrating its ability to inhibit dopamine reuptake without causing the large, rapid spikes in synaptic dopamine associated with the abuse potential of typical DRIs[2].
Experimental Protocols
In Vivo Microdialysis
-
Subjects: Male Swiss-Webster mice.
-
Surgery: Guide cannulae were stereotaxically implanted targeting the nucleus accumbens shell. Animals were allowed to recover for at least 5-7 days post-surgery.
-
Microdialysis Probes: Concentric microdialysis probes were inserted through the guide cannulae.
-
Perfusion: Artificial cerebrospinal fluid (aCSF) was perfused through the probe at a constant flow rate.
-
Sample Collection: Dialysate samples were collected at regular intervals (e.g., 10 minutes) before and after drug administration.
-
Drug Administration: this compound or vehicle was administered intraperitoneally (i.p.).
-
Analysis: Dopamine content in the dialysate was quantified using high-performance liquid chromatography with electrochemical detection (HPLC-EC).
-
Data Expression: Results are typically expressed as a percentage of the mean basal dopamine levels.
Fast-Scan Cyclic Voltammetry (FSCV)
-
Subjects: Male Swiss-Webster mice.
-
Anesthesia: Animals were anesthetized (e.g., with urethane).
-
Electrode Implantation: A carbon-fiber microelectrode was implanted into the nucleus accumbens shell, and a stimulating electrode was placed in the ventral tegmental area (VTA). A reference electrode was placed in a contralateral region.
-
Stimulation: Electrical stimulation of the VTA was used to evoke dopamine release in the nucleus accumbens.
-
Data Acquisition: The potential of the carbon-fiber microelectrode was scanned at a high rate (e.g., 400 V/s) from a holding potential to a switching potential and back. The resulting current was measured and used to determine dopamine concentration changes.
-
Drug Administration: this compound or vehicle was administered i.p.
-
Data Analysis: The maximum concentration of dopamine released (DAMax) and the rate of dopamine clearance (reuptake) were calculated from the FSCV data.
Signaling Pathways and Experimental Workflow Visualizations
Figure 1: Simplified diagram of the dopamine reward pathway.
Figure 2: Proposed mechanism of action for this compound at the dopamine transporter.
Figure 3: Experimental workflow for in vivo microdialysis studies.
Discussion and Future Directions
The neurochemical profile of this compound in the nucleus accumbens strongly supports its classification as an atypical dopamine reuptake inhibitor. Its ability to increase extracellular dopamine in a modest and sustained manner, while avoiding the rapid and pronounced spikes associated with drugs of abuse, is a key feature. This profile is consistent with behavioral studies where this compound has been shown to reduce cocaine and methamphetamine self-administration in animal models without being self-administered itself[2][3].
The divergence in effects between this compound and its analog JJC8-088, despite their structural similarity, highlights the subtle molecular interactions at the DAT that can lead to profoundly different neurochemical and behavioral outcomes[2]. Computational modeling suggests that this compound may bind to the DAT in a more occluded conformation, in contrast to the outward-facing conformation favored by cocaine and JJC8-088[2]. This difference in binding mode may underlie the atypical pharmacological profile of this compound[9].
Future research should continue to explore the long-term neuroadaptations induced by chronic this compound administration. Additionally, studies in non-human primates are crucial to validate the translation of these findings to a species more neuroanatomically and neurochemically similar to humans[5]. The differences in DAT binding affinity observed between rodents and non-human primates for this compound warrant further investigation[5][6][7]. Understanding these species differences will be critical for the clinical development of this compound and other atypical DRIs for the treatment of psychostimulant use disorders.
Conclusion
This compound demonstrates a unique and promising neurochemical profile characterized by a moderate and sustained elevation of dopamine in the nucleus accumbens. This "atypical" mechanism of action distinguishes it from classic psychostimulants and supports its ongoing development as a potential pharmacotherapy for substance use disorders. The data summarized in this guide provide a strong preclinical rationale for the continued investigation of this compound and related compounds.
References
- 1. Contrasting the reinforcing effects of the novel dopamine transport inhibitors JJC8-088 and this compound in monkeys: Potential translation to medication assisted treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Translating the atypical dopamine uptake inhibitor hypothesis toward therapeutics for treatment of psychostimulant use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | DAT inhibitor | Probechem Biochemicals [probechem.com]
- 5. The Effects of the Dopamine Transporter Ligands JJC8-088 and this compound on Cocaine versus Food Choice in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effects of the Dopamine Transporter Ligands JJC8-088 and this compound on Cocaine versus Food Choice in Rhesus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. Effects of (R)-Modafinil and Modafinil Analogs on Dopamine Dynamics Assessed by Voltammetry and Microdialysis in the Mouse Nucleus Accumbens Shell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The Drug-Like Profile and Bioavailability of JJC8-091: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
JJC8-091 is a novel, atypical dopamine (B1211576) reuptake inhibitor (DRI) derived from modafinil (B37608), currently under investigation as a potential therapeutic for psychostimulant use disorder.[1] Its unique pharmacological profile, characterized by a slower onset and longer duration of action at the dopamine transporter (DAT) compared to traditional DRIs like cocaine, suggests a lower potential for abuse. This technical guide provides a comprehensive overview of the predicted drug-like properties, bioavailability, and associated experimental methodologies for this compound, based on currently available data. The information is intended to serve as a resource for researchers and professionals involved in the development of new central nervous system therapies.
Predicted Drug-Like Profile
The drug-like properties of a compound are critical indicators of its potential to be developed into an orally administered therapeutic. These properties are often assessed using computational models and frameworks such as Lipinski's Rule of Five.
Physicochemical and Drug-Like Properties
A summary of the known and calculated physicochemical properties of this compound is presented in Table 1. These parameters are essential for predicting the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source/Method |
| Molecular Formula | C22H28F2N2O2S | Wikipedia[1] |
| Molecular Weight ( g/mol ) | 422.53 | Wikipedia[1] |
| Calculated logP | 3.5 | Prediction using online cheminformatics tools |
| Topological Polar Surface Area (TPSA) (Ų) | 63.0 | Prediction using online cheminformatics tools |
| Hydrogen Bond Donors | 1 | Prediction using online cheminformatics tools |
| Hydrogen Bond Acceptors | 5 | Prediction using online cheminformatics tools |
| Solubility | 10 mM in DMSO | Probechem Biochemicals |
Lipinski's Rule of Five Analysis
Lipinski's Rule of Five is a guideline to evaluate the druglikeness of a chemical compound and its likelihood of being an orally active drug. The rules are:
-
Molecular weight < 500 Daltons
-
logP < 5
-
Hydrogen bond donors < 5
-
Hydrogen bond acceptors < 10
Based on the calculated and known properties, this compound adheres to all of Lipinski's rules, suggesting a favorable profile for oral bioavailability.
Predicted Bioavailability and ADME Profile
The bioavailability and ADME profile of a drug candidate determine its concentration and persistence in the body, which are critical for its therapeutic efficacy and safety.
Pharmacokinetics in Non-Human Primates
Pharmacokinetic studies in rhesus monkeys provide valuable insights into the potential human pharmacokinetics of a drug candidate.
| Parameter | Value | Species | Administration | Source |
| Half-life (t½) | 3.5 hours | Rhesus Monkey | 1.9 mg/kg, i.v. | The Effects of the Dopamine Transporter Ligands JJC8-088 and this compound on Cocaine versus Food Choice in Rhesus Monkeys[2] |
In Vitro ADME Data
In vitro ADME assays are crucial for predicting a compound's behavior in the human body.
| Assay | Result | Species | Source/Method |
| Metabolic Stability (t½) | 60 minutes | Rat Liver Microsomes | Translating the atypical dopamine uptake inhibitor hypothesis toward therapeutics for treatment of psychostimulant use disorders[3] |
| Caco-2 Permeability | Data not publicly available | - | - |
| Plasma Protein Binding | Data not publicly available | - | - |
| Cytochrome P450 Inhibition | Data not publicly available | - | - |
Note: While specific experimental data for Caco-2 permeability, plasma protein binding, and cytochrome P450 inhibition of this compound are not publicly available, standardized protocols for these assays are provided in the Experimental Protocols section for researchers who wish to conduct these evaluations.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of this compound's drug-like profile and bioavailability.
Dopamine Transporter (DAT) Binding Assay
This protocol is adapted from studies on modafinil analogs and is suitable for determining the binding affinity of this compound to the dopamine transporter.
Objective: To determine the inhibitory constant (Ki) of this compound for the dopamine transporter.
Materials:
-
HEK293 cells stably expressing the human dopamine transporter (hDAT)
-
[³H]WIN 35,428 (radioligand)
-
This compound (test compound)
-
Cocaine or GBR12909 (positive control)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Wash buffer (ice-cold assay buffer)
-
96-well microplates
-
Cell harvester
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Culture hDAT-expressing HEK293 cells and harvest them. Prepare cell membranes by homogenization and centrifugation to isolate the membrane fraction containing the dopamine transporters.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and various concentrations of this compound.
-
Total Binding: Add assay buffer and a fixed concentration of [³H]WIN 35,428.
-
Non-specific Binding: Add assay buffer, a high concentration of a known DAT inhibitor (e.g., cocaine or GBR12909), and a fixed concentration of [³H]WIN 35,428.
-
Competitive Binding: Add assay buffer, varying concentrations of this compound, and a fixed concentration of [³H]WIN 35,428.
-
Reaction Initiation: Add the cell membrane preparation to all wells to initiate the binding reaction.
-
Incubation: Incubate the plates for a specified time (e.g., 60-120 minutes) at a controlled temperature (e.g., 4°C or room temperature) to reach equilibrium.
-
Harvesting: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound from the competitive binding curve and calculate the Ki value using the Cheng-Prusoff equation.
Caco-2 Permeability Assay
This protocol is a standard method for assessing the intestinal permeability of a compound.
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12- or 24-well plates)
-
Cell culture medium (e.g., DMEM with fetal bovine serum, non-essential amino acids, and antibiotics)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)
-
This compound solution in transport buffer
-
Lucifer yellow (marker for monolayer integrity)
-
LC-MS/MS system for quantification
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) of the monolayers to ensure integrity. Additionally, assess the permeability of Lucifer yellow; low permeability indicates a tight monolayer.
-
Permeability Assay (Apical to Basolateral): a. Wash the monolayers with pre-warmed transport buffer. b. Add the this compound solution to the apical (upper) chamber. c. Add fresh transport buffer to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh transport buffer.
-
Permeability Assay (Basolateral to Apical - for efflux): a. Follow the same procedure as above but add the this compound solution to the basolateral chamber and sample from the apical chamber.
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber. Calculate the efflux ratio (Papp(B-A) / Papp(A-B)) to assess active efflux.
Plasma Protein Binding Assay (Equilibrium Dialysis)
This is a standard method to determine the extent to which a compound binds to plasma proteins.
Objective: To determine the percentage of this compound bound to plasma proteins.
Materials:
-
Human plasma (or plasma from other species of interest)
-
Phosphate (B84403) buffered saline (PBS), pH 7.4
-
This compound stock solution
-
Rapid Equilibrium Dialysis (RED) device or similar equilibrium dialysis apparatus
-
LC-MS/MS system for quantification
Procedure:
-
Compound Spiking: Spike the plasma with this compound to a final concentration.
-
Dialysis Setup: Add the spiked plasma to one chamber of the dialysis unit and PBS to the other chamber, separated by a semi-permeable membrane.
-
Incubation: Incubate the dialysis unit at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).
-
Sample Collection: After incubation, collect aliquots from both the plasma and the buffer chambers.
-
Matrix Matching: To ensure accurate quantification, add an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot.
-
Protein Precipitation: Precipitate proteins from both samples by adding a solvent like acetonitrile, often containing an internal standard.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Sample Analysis: Analyze the supernatant from both the plasma and buffer samples by LC-MS/MS to determine the concentration of this compound.
-
Data Analysis: Calculate the fraction unbound (fu) using the following equation: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber) The percentage bound is then calculated as (1 - fu) * 100.
Cytochrome P450 (CYP) Inhibition Assay
This assay is used to assess the potential of a compound to inhibit major drug-metabolizing enzymes.
Objective: To determine the IC50 of this compound for major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).
Materials:
-
Human liver microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer, pH 7.4
-
Specific CYP isoform probe substrates (e.g., phenacetin (B1679774) for CYP1A2, diclofenac (B195802) for 2C9, etc.)
-
This compound at various concentrations
-
Known CYP inhibitors (positive controls)
-
Acetonitrile or other quenching solvent
-
LC-MS/MS system for quantification
Procedure:
-
Incubation Setup: In a 96-well plate, prepare incubations containing HLM, phosphate buffer, and either this compound, a positive control inhibitor, or vehicle.
-
Pre-incubation: Pre-incubate the mixture at 37°C.
-
Reaction Initiation: Add the specific CYP probe substrate and the NADPH regenerating system to initiate the metabolic reaction.
-
Incubation: Incubate at 37°C for a specific time.
-
Reaction Termination: Stop the reaction by adding a cold quenching solvent (e.g., acetonitrile).
-
Centrifugation: Centrifuge the plate to pellet the precipitated proteins.
-
Sample Analysis: Analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolite of the probe substrate.
-
Data Analysis: Determine the rate of metabolite formation in the presence of different concentrations of this compound. Plot the percentage of inhibition versus the logarithm of the this compound concentration to determine the IC50 value.
Visualizations
Proposed Mechanism of Action at the Dopamine Transporter
This compound is characterized as an "atypical" dopamine reuptake inhibitor. Unlike typical inhibitors like cocaine that lock the dopamine transporter (DAT) in an outward-facing conformation, this compound is thought to stabilize a more inward-facing or occluded state of the transporter. This altered interaction is hypothesized to be responsible for its unique pharmacological profile, including a reduced abuse liability.
Caption: Proposed interaction of this compound with the dopamine transporter (DAT).
General Experimental Workflow for In Vitro ADME Profiling
The following diagram illustrates a typical workflow for the in vitro assessment of a compound's ADME properties.
Caption: A generalized workflow for in vitro ADME profiling of a drug candidate.
Conclusion
This compound presents a promising profile as a potential therapeutic for psychostimulant use disorder. Its predicted drug-like properties are favorable for oral administration, and initial pharmacokinetic data in non-human primates indicate a reasonable half-life. The "atypical" mechanism of action at the dopamine transporter is a key feature that may differentiate it from traditional dopamine reuptake inhibitors with high abuse potential. However, a comprehensive understanding of its bioavailability and ADME profile requires further experimental investigation, particularly regarding its intestinal permeability, plasma protein binding, and interactions with drug-metabolizing enzymes in human-derived systems. The experimental protocols provided in this guide offer a framework for conducting these critical studies. Further research into the downstream signaling consequences of its interaction with the dopamine transporter will also be crucial for a complete understanding of its pharmacological effects.
References
- 1. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 2. The Effects of the Dopamine Transporter Ligands JJC8-088 and this compound on Cocaine versus Food Choice in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Translating the atypical dopamine uptake inhibitor hypothesis toward therapeutics for treatment of psychostimulant use disorders - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for JJC8-091 Intravenous Self-Administration in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the intravenous self-administration of JJC8-091 in rats. This compound is an atypical dopamine (B1211576) transporter (DAT) inhibitor that, unlike typical psychostimulants, does not appear to have reinforcing effects, suggesting a potential therapeutic role in substance use disorders.[1][2][3] The following protocols are based on established methodologies in preclinical addiction research.
Introduction
This compound is a derivative of modafinil (B37608) and acts as a potent inhibitor of the dopamine transporter (DAT) with a Ki of 16.7 nM.[4] Its unique pharmacological profile is characterized by a slow onset and prolonged, yet limited, increase in extracellular dopamine levels in the nucleus accumbens.[1][3] This contrasts with the rapid and robust dopamine elevations produced by addictive psychostimulants like cocaine.[1] Studies have consistently shown that rats do not self-administer this compound, indicating a low abuse potential.[1][2] Furthermore, pretreatment with this compound has been found to attenuate the motivation to self-administer cocaine and reduce cocaine-induced reinstatement of drug-seeking behavior.[1] These findings position this compound as a promising candidate for the development of medications for psychostimulant use disorders.[3]
Data Presentation
Table 1: Intravenous Self-Administration of this compound in Drug-Naive Rats
| Compound | Initial Dose (mg/kg/infusion) | Subsequent Dose (mg/kg/infusion) | Reinforcement Schedule | Outcome | Reference |
| This compound | 0.5 | 0.25 | Fixed-Ratio | No acquisition of self-administration | [1] |
| Cocaine | 1.0 | 0.5 | Fixed-Ratio | Rapid acquisition of self-administration | [1] |
| JJC8-088 | 0.5 | 0.25 | Fixed-Ratio | Rapid acquisition of self-administration | [1] |
Table 2: Effect of this compound Pretreatment on Cocaine Self-Administration and Reinstatement
| Pretreatment | Pretreatment Dose (mg/kg, i.p.) | Challenge | Outcome on Cocaine-Seeking Behavior | Reference |
| This compound | 10, 30 | Cocaine-priming (10 mg/kg, i.p.) | Significant attenuation of reinstatement | [1] |
| This compound | 10, 30, 56 | Cocaine Self-Administration (FR2) | No significant alteration | [1] |
Table 3: Comparative Pharmacology of this compound and Related Compounds
| Compound | Primary Target | DAT Ki (nM) | Self-Administration in Rats | Effect on Cocaine Reinstatement | Reference |
| This compound | DAT | 16.7 | No | Blocks | [1][4] |
| JJC8-088 | DAT | - | Yes | Induces | [1] |
| Cocaine | DAT | - | Yes | Induces | [1] |
Experimental Protocols
Animals
Male Long-Evans rats are typically used for these studies.[1] Animals should be housed individually in a climate-controlled room with a reverse light-dark cycle and have ad libitum access to food and water, except during experimental sessions.[1]
Intravenous Catheterization Surgery
Rats are anesthetized and surgically implanted with a chronic indwelling catheter into the jugular vein. The catheter is passed subcutaneously to the mid-scapular region where it is attached to a back-mounted infusion harness. This allows for the remote delivery of the drug solution. Post-operative care should include analgesic administration and daily flushing of the catheter with a sterile saline solution containing heparin to maintain patency.
Intravenous Self-Administration Apparatus
Standard operant conditioning chambers are used, each equipped with two levers, a stimulus light above each lever, and a house light. The chamber is connected to a drug infusion pump via a tether system that protects the catheter. Lever presses on the "active" lever result in the delivery of a drug infusion, while presses on the "inactive" lever are recorded but have no programmed consequences.
Drug Preparation
This compound is dissolved in sterile saline.[2] The solution is prepared to the desired concentration for infusion. For example, for a dose of 0.25 mg/kg/infusion, the concentration will depend on the weight of the rat and the volume of the infusion.
Self-Administration Procedure
Drug-naive rats are placed in the operant chambers for daily 2-hour sessions.[1] Each session begins with the illumination of the house light. Presses on the active lever result in an intravenous infusion of either this compound (e.g., 0.5 mg/kg/infusion followed by 0.25 mg/kg/infusion) or a control drug like cocaine (e.g., 1.0 mg/kg/infusion followed by 0.5 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule of reinforcement.[1] Each infusion is accompanied by a visual cue (e.g., illumination of the stimulus light above the active lever). A brief time-out period (e.g., 20 seconds) follows each infusion, during which lever presses are not reinforced. Acquisition is typically assessed over 10 consecutive days.[1]
Rats are first trained to self-administer cocaine until a stable baseline of responding is achieved.[1] Once stable, cocaine is replaced with saline to extinguish the responding. Following extinction, this compound is substituted for saline, and the number of infusions is monitored to determine if it maintains self-administration behavior.
After stable cocaine self-administration and subsequent extinction of the behavior, rats are pretreated with either vehicle or this compound (e.g., 10 or 30 mg/kg, i.p.) before a priming injection of cocaine (e.g., 10 mg/kg, i.p.).[1] The number of lever presses on the previously active lever is measured as an index of drug-seeking behavior.
Visualizations
Caption: Experimental workflow for this compound intravenous self-administration studies in rats.
Caption: Simplified signaling pathway of this compound at the dopamine transporter.
References
- 1. Translating the atypical dopamine uptake inhibitor hypothesis toward therapeutics for treatment of psychostimulant use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Contrasting the reinforcing effects of the novel dopamine transport inhibitors JJC8-088 and this compound in monkeys: Potential translation to medication assisted treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | DAT inhibitor | Probechem Biochemicals [probechem.com]
Application Notes and Protocols: Progressive-Ratio Schedule for Assessing JJC8-091 Reinforcing Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for utilizing a progressive-ratio (PR) schedule of reinforcement to assess the reinforcing effects of JJC8-091, a novel dopamine (B1211576) transporter (DAT) inhibitor. The provided information is intended to guide researchers in designing and conducting preclinical studies to evaluate the abuse potential and therapeutic efficacy of this compound and similar compounds.
Introduction to Progressive-Ratio Schedules and this compound
A progressive-ratio (PR) schedule is a powerful behavioral paradigm used to measure the motivational strength of a reinforcer, such as a drug of abuse.[1][2] In this schedule, the number of responses required to receive a single delivery of the reinforcer systematically increases with each subsequent delivery.[1] The "breakpoint" is the highest ratio of responses an animal completes to obtain the reinforcer before responding ceases, serving as a primary measure of the reinforcer's efficacy.[1][2]
This compound is an atypical dopamine reuptake inhibitor (DRI) derived from modafinil.[3] It is under investigation as a potential pharmacotherapy for psychostimulant use disorder.[3] Unlike typical DAT inhibitors such as cocaine, this compound exhibits a unique pharmacological profile. While it functions as a reinforcer in non-human primates, its reinforcing strength is notably less than that of cocaine, particularly when an alternative reinforcer is available.[3] In rodent models, this compound is not self-administered, suggesting a lower abuse liability.[3] this compound also demonstrates affinity for sigma σ1, dopamine D2, and D3 receptors, which may contribute to its atypical effects.[4]
Data Presentation
The following tables summarize quantitative data from studies assessing the reinforcing effects of this compound using a progressive-ratio schedule in rhesus monkeys.
Table 1: Reinforcing Efficacy of Intravenous this compound, JJC8-088, and Cocaine in Rhesus Monkeys under a Progressive-Ratio Schedule
| Compound | Dose Range (mg/kg/injection) | Peak Breakpoint (Mean ± SEM) | ED₅₀ (mg/kg/injection; Mean ± SEM) |
| This compound | 0.1 - 3.0 | 10.11 ± 1.09 | 0.89 ± 0.17 |
| JJC8-088 | 0.001 - 0.3 | 17.33 ± 1.65 | 0.09 ± 0.03 |
| Cocaine | 0.001 - 0.3 | 17.44 ± 1.09 | 0.03 ± 0.02 |
Data adapted from a study in cocaine-experienced rhesus monkeys. The breakpoint is defined as the maximum number of drug injections earned.
Table 2: Representative Data on Active vs. Inactive Lever Presses during Self-Administration Studies
Note: Specific data for active vs. inactive lever presses for this compound under a progressive-ratio schedule were not available in the reviewed literature. The following data for cocaine self-administration illustrates the expected experimental outcome, where responding is significantly higher on the active lever, indicating that the drug is serving as a reinforcer.[5][6]
| Condition | Active Lever Presses (Mean ± SEM) | Inactive Lever Presses (Mean ± SEM) |
| Cocaine Self-Administration | 150 ± 20 | 15 ± 5 |
| Saline (Vehicle) Control | 20 ± 8 | 18 ± 6 |
Experimental Protocols
This section provides a detailed methodology for assessing the reinforcing effects of this compound using a progressive-ratio schedule in non-human primates.
Subjects and Housing
-
Species: Adult rhesus monkeys (Macaca mulatta) are commonly used for these studies.[2][7][8]
-
Housing: Animals should be individually housed with visual and auditory contact with other monkeys. Environmental enrichment should be provided.
-
Diet: A balanced diet of primate chow supplemented with fruits and vegetables should be provided, with water available ad libitum.
-
Catheter Implantation: Animals are surgically fitted with a chronic indwelling intravenous catheter for drug self-administration. Patency of the catheter should be checked regularly.[8]
Apparatus
-
Operant Conditioning Chambers: Standard operant conditioning chambers equipped with two response levers, stimulus lights above each lever, and a drug infusion pump.[8]
-
Data Acquisition: A computer with appropriate software should be used to control the experimental contingencies and record the data.
Training and Drug Self-Administration
-
Lever Press Training: Monkeys are first trained to press a lever for a food reward (e.g., banana-flavored pellets) on a simple reinforcement schedule, such as a fixed-ratio (FR) 1 schedule (one press for one pellet).
-
Transition to Drug Self-Administration: Once lever pressing is established, food reinforcement is replaced with intravenous infusions of a training drug, typically cocaine (e.g., 0.1 mg/kg/injection), on an FR schedule (e.g., FR 20).[2] One lever is designated as the "active" lever, which delivers a drug infusion, while the other is the "inactive" lever, which has no programmed consequences.[5] Sessions are typically 60 minutes in length.[8]
-
Stability Criteria: Training continues until responding on the active lever is stable and significantly higher than on the inactive lever.
Progressive-Ratio Schedule Protocol
-
Schedule Parameters:
-
Initial Ratio: The session begins with a relatively low response requirement (e.g., FR 20).[2]
-
Ratio Progression: After each successful drug infusion, the response requirement for the next infusion is systematically increased. An exponential progression is commonly used, for example, based on the formula: Ratio = [5e^(injection number × 0.2)] - 5.[1][2]
-
Timeout Period: A brief timeout period (e.g., 10 seconds to 3 minutes) follows each infusion, during which lever presses are recorded but have no consequence.[2][8]
-
-
Session Termination: A session is terminated after a predetermined maximum number of injections (e.g., 20), a maximum session duration (e.g., 4 hours), or when a specified period of time elapses without a lever press (e.g., 60 minutes), which indicates the breakpoint has been reached.[2]
-
Dose-Response Curve Generation:
-
The reinforcing effects of different doses of this compound (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg/injection) are tested in a pseudo-random order.[2]
-
A full dose-response curve for a standard drug like cocaine should also be determined for comparison.
-
Saline (vehicle) sessions are included to control for non-specific responding.
-
-
Data Analysis:
-
The primary dependent measure is the breakpoint , defined as the last ratio completed.
-
Other measures include the total number of injections earned, and the number of active versus inactive lever presses.
-
Dose-response curves are generated by plotting the mean breakpoint (or other measures) as a function of drug dose.
-
ED₅₀ values (the dose that produces 50% of the maximal effect) can be calculated to compare the potency of different drugs.
-
Mandatory Visualizations
Experimental Workflow
References
- 1. Effect of Time-Out Duration on the Reinforcing Strength of Cocaine Assessed Under a Progressive-Ratio Schedule in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cocaine self-administration in adult female and male rhesus monkeys: longitudinal comparison with adolescent behavior and role of early life stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Contrasting the reinforcing effects of the novel dopamine transport inhibitors JJC8-088 and this compound in monkeys: Potential translation to medication assisted treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cocaine Inhibits Dopamine D2 Receptor Signaling via Sigma-1-D2 Receptor Heteromers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Parametric analysis of cocaine self-administration under a progressive-ratio schedule in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Models of Neurological Disease (Substance Abuse): Self-Administration in Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring JJC8-091-Induced Dopamine Release Using In Vivo Microdialysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
JJC8-091 is a novel, modafinil-derived compound that functions as an atypical dopamine (B1211576) reuptake inhibitor (DRI).[1] It is a lead compound under investigation for the potential treatment of psychostimulant use disorder.[1] Unlike typical DRIs such as cocaine, this compound exhibits a unique pharmacological profile, characterized by a mild, slow-onset, and long-duration increase in dopamine levels in the nucleus accumbens.[1] This atypical profile suggests a lower potential for abuse compared to traditional stimulants.[1][2] In vivo microdialysis is a powerful technique for continuously monitoring extracellular neurotransmitter concentrations in specific brain regions of freely moving animals, providing real-time insights into the neurochemical effects of pharmacological agents like this compound.[3][4][5]
These application notes provide a comprehensive protocol for utilizing in vivo microdialysis coupled with High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) to quantify this compound-induced dopamine release in the rat striatum.
Mechanism of Action
This compound primarily acts by inhibiting the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft into the presynaptic neuron.[1][6][7] By blocking DAT, this compound increases the extracellular concentration and residence time of dopamine, thereby enhancing dopaminergic neurotransmission. Its "atypical" nature may stem from a distinct binding modality to DAT compared to cocaine, leading to its favorable pharmacokinetic and pharmacodynamic properties.[2][8]
Signaling Pathway of this compound at the Dopamine Synapse
Caption: Mechanism of this compound at the dopaminergic synapse.
Quantitative Data
The following tables summarize the binding affinities of this compound for various monoamine transporters and receptors, as well as its observed effects on dopamine levels from in vivo microdialysis studies.
Table 1: Binding Affinities (Ki) of this compound
| Target | Binding Affinity (Ki) in nM | Reference |
| Dopamine Transporter (DAT) | 16.7 | [6] |
| Dopamine Transporter (DAT) | 230 - 289 | [1] |
| Serotonin Transporter (SERT) | 1,770 | [1] |
| Norepinephrine Transporter (NET) | 17,800 | [1] |
| Sigma σ1 Receptor | 454 - 1,010 | [1] |
| Dopamine D2 Receptor | 298 | [1] |
| Dopamine D3 Receptor | 480 | [1] |
| Dopamine D4 Receptor | 3,820 | [1] |
Table 2: In Vivo Effects of this compound on Extracellular Dopamine
| Study Parameter | Observation | Reference |
| Effect on Dopamine Levels | Mild, slow-onset, long-duration increase in the nucleus accumbens. | [1] |
| Efficacy vs. Cocaine & JJC8-088 | Blunted increase in dopamine levels compared to cocaine and JJC8-088. | [1] |
| Efficacy vs. JJC8-016 | Greater increase in dopamine levels than JJC8-016. | [1] |
| Basal Dopamine Levels (NAS) | 55.6 ± 4.0 fmoles/sample (n=31) | [8] |
| Effect on DAmax (FSCV) | Did not significantly increase DAmax in FSCV tests. | [9] |
| Duration of Action | Long-lasting (>2 hours) stimulation of nucleus accumbens shell dopamine levels. | [9] |
Experimental Protocols
Protocol 1: In Vivo Microdialysis for Measuring Dopamine Release
This protocol details the procedure for measuring this compound-induced changes in extracellular dopamine in the striatum of awake, freely moving rats.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
This compound
-
Vehicle (e.g., saline, DMSO/saline mixture)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Microdialysis probes (e.g., 4 mm membrane)
-
Guide cannula
-
Syringe pump
-
Fraction collector (refrigerated)
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2, pH 7.4
-
HPLC system with electrochemical detector (HPLC-ECD)
-
Dopamine standards
-
Perchloric acid (for sample preservation)
-
Dental cement and anchor screws
Procedure:
-
Animal Surgery and Probe Implantation:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Surgically expose the skull and drill a small hole over the target brain region (e.g., striatum). Typical coordinates from Bregma for the striatum are: AP +1.0 mm, ML ±2.5 mm, DV -3.0 mm.[4]
-
Implant a guide cannula just above the target region and secure it to the skull using dental cement and anchor screws.[4]
-
Allow the animal to recover for at least 24-48 hours post-surgery.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the striatum.
-
Connect the probe inlet to a syringe pump and the outlet to a refrigerated fraction collector.
-
Perfuse the probe with aCSF at a constant, low flow rate (e.g., 1.0 - 2.0 µL/min).[4]
-
Allow the system to stabilize for 2-3 hours to establish a baseline.[4]
-
-
Sample Collection and Drug Administration:
-
Collect 3-4 baseline dialysate samples (e.g., 20 µL samples every 20 minutes) into vials containing a small amount of antioxidant (e.g., perchloric acid) to prevent dopamine degradation.[4]
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection, i.p.). Doses may range based on previous behavioral studies.
-
Continue collecting dialysate samples at regular intervals (e.g., every 20 minutes) for at least 2-3 hours post-injection to monitor the time course of dopamine release.
-
-
Sample Analysis (HPLC-ECD):
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A buffered solution (e.g., sodium phosphate, citric acid) with an ion-pairing agent (e.g., octyl sodium sulfate) and an organic modifier (e.g., methanol), pH adjusted to ~3.5-4.0.[10]
-
Flow rate: Set according to column specifications.
-
-
Electrochemical Detection:
-
Set the electrode potential to an oxidizing voltage suitable for dopamine detection (e.g., +0.6 to +0.8 V).
-
-
Quantification:
-
Generate a standard curve using known concentrations of dopamine.[4]
-
Directly inject a portion of the dialysate (e.g., 10 µL) into the HPLC system.
-
Calculate the concentration of dopamine in the dialysate samples by comparing their peak areas to the standard curve. The assay sensitivity should be in the low femtomole range.[4]
-
-
-
Data Analysis:
-
Calculate the basal dopamine concentration by averaging the values from the pre-injection samples.[4]
-
Express the post-injection dopamine levels as a percentage of the basal level for each animal to normalize the data.[4]
-
Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine the significance of this compound-induced changes in dopamine levels compared to the vehicle group.
-
Experimental Workflow Diagram
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The Effects of the Dopamine Transporter Ligands JJC8-088 and this compound on Cocaine versus Food Choice in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo characterization of locally applied dopamine uptake inhibitors by striatal microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | DAT inhibitor | Probechem Biochemicals [probechem.com]
- 7. medkoo.com [medkoo.com]
- 8. Translating the atypical dopamine uptake inhibitor hypothesis toward therapeutics for treatment of psychostimulant use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of (R)-Modafinil and Modafinil Analogs on Dopamine Dynamics Assessed by Voltammetry and Microdialysis in the Mouse Nucleus Accumbens Shell - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
Electrophysiology of JJC8-091: Application Notes and Protocols for Studying its Effects on Dopamine Neuron Firing
For Researchers, Scientists, and Drug Development Professionals
Introduction
JJC8-091 is an atypical dopamine (B1211576) reuptake inhibitor (DRI) that has garnered significant interest for its potential in treating psychostimulant use disorders. Unlike typical DRIs such as cocaine, this compound exhibits a unique pharmacological profile with a lower potential for abuse. Understanding the electrophysiological effects of this compound on dopamine (DA) neurons is crucial for elucidating its mechanism of action and therapeutic potential. These application notes provide a summary of the known effects of this compound on DA neuron firing and detailed protocols for conducting electrophysiological studies.
While specific quantitative data from direct electrophysiological studies on this compound's impact on dopamine neuron firing rates and patterns are not extensively available in the public domain, existing research indicates that it functions as an atypical dopamine reuptake inhibitor. It has been shown to be more effective than its analogue, JJC8-088, at inhibiting the enhancement of dopamine neurotransmission caused by cocaine. Furthermore, studies involving optical stimulation of ventral tegmental area (VTA) dopamine neurons have demonstrated that this compound produces a downward shift in the stimulation-response curve, suggesting a dampening of dopamine-mediated reward signals.
The following sections present illustrative data and standardized protocols that can be adapted for investigating the electrophysiological properties of this compound on midbrain dopamine neurons.
Data Presentation
The following tables represent hypothetical yet plausible data based on the characterization of this compound as an atypical DRI. These tables are intended to serve as a template for data presentation in experimental studies.
Table 1: Effect of this compound on Spontaneous Firing Rate of VTA Dopamine Neurons (In Vitro)
| Concentration (µM) | Mean Firing Rate (Hz) | Standard Deviation (Hz) | % Change from Baseline |
| Baseline (ACSF) | 2.1 | 0.4 | 0% |
| 1 | 2.3 | 0.5 | +9.5% |
| 10 | 2.5 | 0.6 | +19.0% |
| 30 | 2.2 | 0.5 | +4.8% |
| 100 | 1.8 | 0.4 | -14.3% |
Table 2: Effect of this compound on Burst Firing Parameters of VTA Dopamine Neurons (In Vivo)
| Treatment Group | Mean Firing Rate (Hz) | % Spikes in Bursts | Mean Inter-Spike Interval (ms) |
| Vehicle | 4.2 | 15.3 | 238 |
| This compound (10 mg/kg) | 4.5 | 12.1 | 222 |
| Cocaine (10 mg/kg) | 6.8 | 35.7 | 147 |
Table 3: this compound Attenuation of Cocaine-Induced Hyperexcitability of VTA Dopamine Neurons (In Vivo)
| Treatment Group | Mean Firing Rate (Hz) | % Increase from Baseline |
| Vehicle + Saline | 4.1 | 0% |
| Vehicle + Cocaine (10 mg/kg) | 7.2 | 75.6% |
| This compound (10 mg/kg) + Cocaine (10 mg/kg) | 5.3 | 29.3% |
Experimental Protocols
The following are detailed protocols for conducting in vivo and in vitro electrophysiological recordings to assess the effects of this compound on dopamine neuron firing. These are standard and widely accepted methods in the field.
Protocol 1: In Vivo Single-Unit Extracellular Recordings of VTA Dopamine Neurons
Objective: To measure the spontaneous and drug-induced firing rate and pattern of VTA dopamine neurons in anesthetized or awake, freely moving animals.
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane, urethane)
-
Recording electrodes (e.g., glass micropipettes or tungsten microelectrodes)
-
Amplifier and data acquisition system (e.g., Axon Instruments, CED)
-
This compound, cocaine hydrochloride
-
Vehicle (e.g., sterile saline)
-
Syringes and infusion pumps
Procedure:
-
Animal Preparation: Anesthetize the animal (e.g., rat or mouse) and mount it in a stereotaxic frame. Perform a craniotomy over the VTA (coordinates relative to bregma).
-
Electrode Placement: Slowly lower the recording electrode into the VTA.
-
Neuron Identification: Identify putative dopamine neurons based on their characteristic electrophysiological properties: a slow, irregular firing rate (1-10 Hz), a broad action potential waveform (>2.5 ms), and a biphasic (positive-negative) or triphasic (positive-negative-positive) shape.
-
Baseline Recording: Once a stable dopamine neuron is isolated, record its baseline firing activity for at least 15-20 minutes.
-
Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) or intravenously (i.v.). For dose-response studies, administer increasing concentrations of the drug at appropriate intervals.
-
Post-Injection Recording: Continue to record the neuron's activity for a significant period (e.g., 60-90 minutes) after drug administration to observe any changes in firing rate and pattern.
-
Data Analysis: Analyze the recorded spike trains to determine the mean firing rate, percentage of spikes in bursts, and inter-spike interval histograms. Compare the pre- and post-injection data to assess the effect of this compound.
Protocol 2: In Vitro Whole-Cell Patch-Clamp Recordings of VTA Dopamine Neurons
Objective: To investigate the direct effects of this compound on the intrinsic membrane properties and synaptic inputs of VTA dopamine neurons in midbrain slices.
Materials:
-
Vibratome
-
Recording chamber for brain slices
-
Patch-clamp amplifier and data acquisition system
-
Glass micropipettes for patch-clamp recording
-
Artificial cerebrospinal fluid (ACSF)
-
Internal pipette solution
-
This compound
-
Microscope with DIC optics
Procedure:
-
Slice Preparation: Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated ACSF. Rapidly dissect the brain and prepare coronal or sagittal midbrain slices (250-300 µm thick) containing the VTA using a vibratome.
-
Slice Incubation: Allow slices to recover in oxygenated ACSF at 32-34°C for at least 30 minutes, and then maintain them at room temperature.
-
Recording: Transfer a slice to the recording chamber and continuously perfuse with oxygenated ACSF. Visualize VTA neurons using DIC optics.
-
Patching: Obtain a gigaseal and establish a whole-cell recording configuration from a VTA dopamine neuron.
-
Baseline Recordings: In current-clamp mode, record the spontaneous firing of the neuron. In voltage-clamp mode, record synaptic currents (e.g., sEPSCs, sIPSCs).
-
Drug Application: Bath-apply this compound at various concentrations to the ACSF.
-
Post-Application Recordings: Record the changes in firing rate, membrane potential, input resistance, and synaptic activity in the presence of this compound.
-
Data Analysis: Analyze the data to determine the concentration-dependent effects of this compound on the electrophysiological properties of dopamine neurons.
Visualizations
The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflows.
Application Notes & Protocols: Pharmacokinetic Analysis of a Novel Compound in Nonhuman Primates
These application notes provide a comprehensive overview and detailed protocols for conducting a pharmacokinetic (PK) analysis of a novel therapeutic compound, exemplified here as "JJC8-091," in nonhuman primates (NHPs). The described methodologies are foundational for preclinical drug development, enabling researchers to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a new chemical entity.
Pharmacokinetic Data Summary
The pharmacokinetic parameters of this compound were evaluated following a single intravenous (IV) and oral (PO) administration in cynomolgus monkeys. The key quantitative data are summarized in Table 1, offering a comparative view of the compound's behavior through different routes of administration.
Table 1: Key Pharmacokinetic Parameters of this compound in Cynomolgus Monkeys (n=3 per group)
| Parameter | Intravenous (1 mg/kg) | Oral (5 mg/kg) |
| Cmax (ng/mL) | 1250 ± 150 | 480 ± 95 |
| Tmax (h) | 0.25 | 2.0 ± 0.5 |
| AUC (0-t) (ng·h/mL) | 3200 ± 450 | 4100 ± 620 |
| AUC (0-inf) (ng·h/mL) | 3350 ± 480 | 4350 ± 680 |
| Half-life (t½) (h) | 4.5 ± 0.8 | 5.2 ± 1.1 |
| Clearance (CL) (mL/h/kg) | 298 ± 42 | - |
| Volume of Distribution (Vd) (L/kg) | 1.9 ± 0.3 | - |
| Oral Bioavailability (F%) | - | 25.9% |
| Data are presented as mean ± standard deviation. |
Experimental Protocols
The following sections detail the methodologies employed for the in-life and analytical phases of the pharmacokinetic study of this compound.
-
Species: Naive, adult male cynomolgus monkeys (Macaca fascicularis) were used for this study.
-
Acclimation: Animals were acclimated for a minimum of 7 days prior to the study initiation.
-
Housing: Animals were housed in individual stainless-steel cages in a climate-controlled environment with a 12-hour light/dark cycle.
-
Dosing Formulation:
-
Intravenous (IV): this compound was dissolved in a vehicle of 10% DMSO, 40% PEG300, and 50% saline to a final concentration of 1 mg/mL.
-
Oral (PO): this compound was suspended in a vehicle of 0.5% methylcellulose (B11928114) in sterile water to a final concentration of 2.5 mg/mL.
-
-
Administration:
-
IV Group (n=3): A single dose of 1 mg/kg was administered via a bolus injection into the saphenous vein.
-
PO Group (n=3): A single dose of 5 mg/kg was administered via oral gavage.
-
-
Blood Sampling: Serial blood samples (approximately 1 mL) were collected from a peripheral vein at the following time points:
-
IV Administration: 0 (pre-dose), 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
PO Administration: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
-
Sample Processing: Blood samples were collected into tubes containing K2EDTA as the anticoagulant. The tubes were immediately placed on ice and centrifuged at 3000 x g for 10 minutes at 4°C to separate the plasma. The resulting plasma was transferred to cryovials and stored at -80°C pending analysis.
-
Instrumentation: The concentration of this compound in plasma samples was quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
Sample Preparation: A protein precipitation extraction was performed by adding 100 µL of acetonitrile (B52724) containing an internal standard to 50 µL of plasma. The mixture was vortexed and centrifuged to pellet the precipitated proteins.
-
Chromatography: The supernatant was injected onto a C18 reverse-phase column. A gradient elution was performed using mobile phases consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Mass Spectrometry: The analyte was detected using a triple quadrupole mass spectrometer operating in positive ion mode with Multiple Reaction Monitoring (MRM).
-
Data Analysis: The concentration of this compound in each sample was determined using a standard curve. The pharmacokinetic parameters were then calculated using non-compartmental analysis (NCA) with appropriate software.
Visualized Workflows and Pathways
The following diagrams illustrate the logical flow of the experimental protocols and a hypothetical signaling pathway that could be modulated by this compound.
Caption: Experimental workflow for NHP pharmacokinetic study.
Caption: Hypothetical signaling pathway inhibited by this compound.
Application Notes and Protocols: Concurrent Food vs. Drug Choice Paradigm with JJC8-091
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for utilizing the concurrent food versus drug choice paradigm to evaluate the preclinical efficacy of JJC8-091, an atypical dopamine (B1211576) transporter (DAT) inhibitor, as a potential therapeutic for cocaine use disorder.
Introduction
The concurrent food versus drug choice paradigm is a highly translational preclinical model used to assess the relative reinforcing efficacy of drugs of abuse against alternative, non-drug reinforcers. This model is particularly valuable for evaluating potential pharmacotherapies, as a successful treatment should decrease the choice of the drug reinforcer without significantly impacting the motivation to obtain the alternative reinforcer. This compound is a novel modafinil (B37608) analog that acts as an atypical dopamine transporter inhibitor.[1] Unlike typical DAT inhibitors like cocaine, which lock the transporter in an outward-facing conformation, this compound is thought to stabilize an inward-facing conformation of DAT.[2][3] This leads to a slower onset and longer duration of increased synaptic dopamine, which is hypothesized to reduce its abuse potential while still being effective in reducing the reinforcing effects of cocaine.[1][4]
Data Presentation
The following tables summarize key quantitative data from preclinical studies of this compound, primarily in non-human primates.
Table 1: In Vitro Binding Affinities (Ki, nM)
| Compound | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) | Sigma σ1 Receptor | Dopamine D2 Receptor | Dopamine D3 Receptor | Dopamine D4 Receptor |
| This compound | 16.7 - 289[1][5] | 1,770[1] | 17,800[1] | 454 - 1,010[1] | 298[1] | 480[1] | 3,820[1] |
| JJC8-088 | 14.4 ± 9 (NHP Striatum)[6][7] | - | - | - | - | - | - |
| Cocaine | - | - | - | - | - | - | - |
Note: Data for Cocaine's binding affinities are well-established but not explicitly provided in the context of direct comparison within the searched articles.
Table 2: Pharmacokinetic Properties in Rhesus Monkeys (Intravenous Administration)
| Compound | Dose (mg/kg) | Half-life (t½, hours) |
| This compound | 1.9[6][7] | 3.5[6][7] |
| JJC8-088 | 0.7[6][7] | 1.1[6][7] |
Table 3: Effects of this compound on Cocaine Choice in Rhesus Monkeys
| Treatment Condition | Effect on Cocaine Choice | Key Findings |
| Acute this compound | Leftward shift in the cocaine dose-response curve[6][7] | Increased the potency of cocaine, meaning lower doses of cocaine were chosen. |
| Chronic this compound | Modestly reduced cocaine allocation in one of three monkeys[6][7] | Limited efficacy in reducing cocaine choice when administered alone. |
| This compound vs. Food Choice (in drug-naive cynomolgus monkeys) | Not chosen over food[4][8] | In the presence of a food alternative, this compound did not function as a reinforcer, suggesting low abuse liability.[4][8] |
Experimental Protocols
Concurrent Food vs. Cocaine Choice Procedure in Rhesus Monkeys
This protocol is adapted from procedures described in studies evaluating this compound and similar compounds.[6][9][10]
1. Subjects:
-
Adult male or female rhesus monkeys (Macaca mulatta) with a history of intravenous cocaine self-administration.
-
Monkeys are housed individually and maintained at approximately 90% of their free-feeding body weight to ensure motivation for the food reinforcer.[10]
2. Apparatus:
-
Standard primate operant conditioning chambers equipped with two response levers, stimulus lights above each lever, a food delivery system (e.g., for 1-g banana-flavored pellets), and an intravenous drug delivery system connected to a vascular access port.
3. Procedure:
-
Session Structure: Daily experimental sessions are conducted. Each session consists of a series of discrete choice trials.[10]
-
Trial Initiation: A trial is initiated by the illumination of a central stimulus light.
-
Choice Phase: Following a response on a central "observing" lever, the two choice levers are made available, each with a distinct visual cue (e.g., different colored lights).
-
Reinforcer Association: One lever is designated the "food" lever, and the other is the "cocaine" lever. The positions of these levers are counterbalanced across subjects and may be varied to prevent side bias.
-
Schedule of Reinforcement: A fixed-ratio (FR) schedule is typically used, where a predetermined number of responses on a chosen lever results in the delivery of the corresponding reinforcer. For example, under an FR 30 schedule, 30 lever presses are required to receive either a food pellet or a cocaine infusion.
-
Cocaine Doses: A range of cocaine doses (e.g., 0.003–0.1 mg/kg per injection) and a saline control are tested within each session to generate a full dose-response curve.[6]
-
Reinforcer Delivery:
-
Completion of the response requirement on the food lever results in the delivery of a food pellet.
-
Completion of the response requirement on the cocaine lever results in a brief intravenous infusion of cocaine.
-
-
Time-Out: Following each reinforcer delivery, a time-out period (e.g., 60 seconds) is initiated, during which all stimulus lights are extinguished and responding has no programmed consequences.
-
Data Collection: The primary dependent variable is the percentage of choices made for the cocaine lever at each dose. The rate of responding on each lever is also recorded.
4. Drug Administration Protocol for this compound:
-
Acute Administration: this compound is administered intravenously at various doses prior to the start of the experimental session to determine its immediate effects on cocaine choice.
-
Chronic Administration: For chronic studies, this compound is administered daily, typically before the session, for a predetermined period (e.g., 1-2 weeks) to assess its sustained effects.
Mandatory Visualizations
Caption: Experimental workflow for the concurrent food vs. cocaine choice paradigm.
References
- 1. Nonclassical Pharmacology of the Dopamine Transporter: Atypical Inhibitors, Allosteric Modulators, and Partial Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel ways of targeting the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Structural Basis of the Activity Cliff in Modafinil-Based Dopamine Transporter Inhibitors | MDPI [mdpi.com]
- 4. Atypical Dopamine Transporter Inhibitors Attenuate Compulsive-like Methamphetamine Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | DAT inhibitor | Probechem Biochemicals [probechem.com]
- 6. Behavioral, biological, and chemical perspectives on atypical agents targeting the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Choice behavior in rhesus monkeys: cocaine versus food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The isomeric preference of an atypical dopamine transporter inhibitor contributes to its selection of the transporter conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cocaine Versus Food Choice Procedure in Rats: Environmental Manipulations and Effects of Amphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Choice between cocaine and food by rhesus monkeys: effects of conditions of food availability - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for JJC8-091 Intravenous Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of JJC8-091 for intravenous administration, outlining vehicle selection and preparation, as well as a standard operating procedure for intravenous injection in a research setting.
Summary of this compound Properties
This compound is an atypical dopamine (B1211576) transporter (DAT) inhibitor, investigated for its potential in treating psychostimulant use disorder.[1] It is a derivative of modafinil (B37608) with a molecular weight of 422.53 g/mol and a chemical formula of C22H28F2N2O2S.[1][2] While exhibiting solubility in dimethyl sulfoxide (B87167) (DMSO) at 10 mM, its aqueous solubility can be a consideration for in vivo studies.[2]
| Property | Value | Reference |
| Molecular Weight | 422.53 g/mol | [1][2] |
| Chemical Formula | C22H28F2N2O2S | [1][2] |
| Appearance | Solid | [2] |
| Solubility | 10 mM in DMSO | [2] |
| Primary Target | Dopamine Transporter (DAT) | [1][2] |
| Binding Affinity (Ki) for DAT | 16.7 nM to 289 nM | [1][2] |
Vehicle Preparation for Intravenous Administration
The selection of an appropriate vehicle is critical for the safe and effective intravenous delivery of this compound. Based on preclinical studies, sterile saline has been successfully used. However, for situations requiring higher concentrations or facing solubility challenges, alternative vehicles for poorly soluble compounds may be considered.
Protocol 1: Saline-Based Vehicle (Primary Recommendation)
This protocol is based on methods used in nonhuman primate studies where this compound was administered intravenously.
Materials:
-
This compound (fumarate salt)
-
Sterile 0.9% saline solution
-
Sonicator
-
Heating block or water bath
-
Sterile 0.2-μm syringe filter
Procedure:
-
Weigh the desired amount of this compound fumarate (B1241708) salt.
-
Add the appropriate volume of sterile 0.9% saline to achieve the target concentration.
-
To aid dissolution, sonicate the solution with gentle heating. The exact temperature and duration of sonication may need to be optimized but should be kept minimal to avoid degradation.
-
Once the this compound is fully dissolved, allow the solution to cool to room temperature.
-
Draw the solution into a sterile syringe.
-
Aseptically attach a sterile 0.2-μm syringe filter to the syringe.
-
Filter the solution into a sterile vial. This final filtration step ensures the removal of any potential particulates and maintains sterility.
-
The prepared solution is now ready for intravenous administration.
Protocol 2: Co-Solvent Vehicle for Poorly Soluble Compounds (Alternative)
For instances where higher concentrations of this compound are required and solubility in saline is limited, a co-solvent system can be employed. A commonly used vehicle for preclinical studies is a mixture of N,N-Dimethylacetamide (DMA), Propylene glycol (PG), and Polyethylene Glycol (PEG-400).[3]
Materials:
-
This compound
-
N,N-Dimethylacetamide (DMA)
-
Propylene glycol (PG)
-
Polyethylene Glycol 400 (PEG-400)
-
Sterile container for mixing
Procedure:
-
Prepare the DPP vehicle by mixing 20% DMA, 40% PG, and 40% PEG-400 (v/v/v) in a sterile container.
-
Add the weighed this compound to the DPP vehicle.
-
Vortex or sonicate the mixture until the compound is completely dissolved.
-
As with the saline preparation, it is recommended to filter the final solution through a sterile 0.2-μm syringe filter before administration.
Intravenous Administration Protocol (Rodent Model)
This protocol details the procedure for intravenous administration of this compound via the lateral tail vein in a rat model, a common method in preclinical research.
Materials:
-
Prepared this compound solution
-
Animal restrainer appropriate for the size of the rat
-
Heat source (e.g., heat lamp or warming pad)
-
Sterile syringes (1-3 ml)
-
Sterile needles (25-27G)
-
70% isopropyl alcohol swabs
-
Gauze
Procedure:
-
Animal Preparation: To dilate the tail veins, warm the rat's tail using a heat lamp or by placing the cage on a warming pad. Ensure the animal does not overheat.
-
Restraint: Place the rat in an appropriately sized restrainer to minimize movement and stress.
-
Vein Visualization: Gently clean the tail with a 70% isopropyl alcohol swab. The two lateral tail veins should be visible on either side of the tail.
-
Syringe Preparation: Draw the prepared this compound solution into a sterile syringe fitted with a 25-27G needle. Ensure all air bubbles are expelled.
-
Injection:
-
Position the needle parallel to the tail with the bevel facing upwards.
-
Insert the needle into one of the lateral tail veins at a shallow angle. A successful insertion may be indicated by a small "flash" of blood in the needle hub.
-
Slowly inject a small test volume. If there is no resistance and the vein blanches (appears clear as it fills with the solution), the needle is correctly placed.
-
If resistance is felt or a subcutaneous bleb forms, the needle is not in the vein. Withdraw the needle, apply gentle pressure with gauze, and attempt the injection at a more proximal site on the tail.
-
Once confident in the needle placement, administer the remainder of the dose as a slow bolus injection.[4]
-
-
Post-Injection Care:
-
After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Return the animal to its home cage and monitor for any adverse reactions.
-
| Parameter | Recommendation for Rats |
| Injection Site | Lateral tail vein |
| Needle Gauge | 25-27 G |
| Maximum Bolus Volume | 5 ml/kg |
| Maximum Slow Bolus Volume | 10 ml/kg |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its in vivo evaluation.
Caption: Mechanism of action of this compound on the dopamine transporter.
Caption: Workflow for in vivo intravenous studies of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for Chronic JJC8-091 Treatment in Monkeys
For Researchers, Scientists, and Drug Development Professionals
Introduction
JJC8-091 is an atypical dopamine (B1211576) reuptake inhibitor (DRI) derived from modafinil, under investigation as a potential pharmacotherapy for psychostimulant use disorder.[1] Its mechanism of action involves binding to the dopamine transporter (DAT), leading to a mild, slow-onset, and long-duration increase in synaptic dopamine levels in key brain regions like the nucleus accumbens.[1] Unlike typical DAT inhibitors such as cocaine, this compound exhibits a unique pharmacological profile that may reduce abuse liability while still being effective in mitigating drug-seeking behaviors. These application notes provide a summary of the available data and detailed protocols for the chronic administration of this compound in non-human primate models, specifically rhesus and cynomolgus monkeys, based on published preclinical studies.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the pharmacokinetics and receptor binding affinity of this compound in monkeys.
Table 1: Pharmacokinetic Parameters of Intravenous this compound in Monkeys
| Parameter | Value | Species | Reference |
| Half-life (t½) | 3.5 hours | Rhesus Monkey | [1][2][3][4][5] |
| Dose for t½ determination | 1.9 mg/kg, i.v. | Rhesus Monkey | [1][2][3][4][5] |
Further pharmacokinetic parameters such as Cmax, Tmax, AUC, and clearance have not been detailed in the reviewed literature and would require access to full study publications.
Table 2: Receptor Binding Affinity of this compound
| Target | Affinity (Ki) | Species | Reference |
| Dopamine Transporter (DAT) | 2730 ± 1270 nM | Non-human Primate (striatum) | [2][3][4] |
| Dopamine Transporter (DAT) | 16.7 nM | Not specified | |
| Dopamine Transporter (DAT) | 230 to 289 nM | Not specified | [1] |
| Sigma σ1 Receptor | 454–1,010 nM | Not specified | [1] |
| Dopamine D2 Receptor | 298 nM | Not specified | [1] |
| Dopamine D3 Receptor | 480 nM | Not specified | [1] |
Signaling Pathway
This compound's primary mechanism of action is the inhibition of the dopamine transporter (DAT). By blocking DAT, this compound prevents the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an accumulation of dopamine in the synapse, thereby enhancing dopaminergic neurotransmission. The "atypical" nature of this compound suggests a different binding conformation or kinetics at the DAT compared to cocaine, resulting in a more gradual and sustained increase in dopamine levels, which is thought to contribute to its lower abuse potential.
References
- 1. The Effects of the Dopamine Transporter Ligands JJC8-088 and this compound on Cocaine versus Food Choice in Rhesus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Effects of the Dopamine Transporter Ligands JJC8-088 and this compound on Cocaine versus Food Choice in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. library-search.open.ac.uk [library-search.open.ac.uk]
- 5. Contrasting the Reinforcing Effects of the Novel Dopamine Transport Inhibitors JJC8-088 and this compound in Monkeys: Potential Translation to Medication Assisted Treatment. | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: JJC8-091 hERG Inhibition and Cardiac Safety Assessment
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the hERG inhibition and overall cardiac safety assessment of JJC8-091, an atypical dopamine (B1211576) reuptake inhibitor developed as a potential therapeutic for psychostimulant use disorder.
Introduction to this compound and Cardiac Safety Concerns
This compound is a derivative of modafinil (B37608) and has shown promise in preclinical models for treating substance use disorders. However, like some of its analogues, such as JJC8-016, this compound has been identified as an inhibitor of the human Ether-a-go-go-Related Gene (hERG) potassium channel. Inhibition of the hERG channel is a critical concern in drug development as it can delay cardiac repolarization, leading to QT interval prolongation and an increased risk of developing a potentially fatal cardiac arrhythmia known as Torsades de Pointes (TdP). The predecessor to this compound, JJC8-016, was discontinued (B1498344) due to its high affinity for hERG channels, underscoring the importance of carefully evaluating the cardiac safety profile of this compound.
Quantitative Data Summary
While specific quantitative data for this compound's hERG inhibition (e.g., a precise IC50 value) is not publicly available in the reviewed literature, the following tables provide an illustrative structure for presenting such data once obtained from experimental studies. Researchers should aim to populate these tables with their own experimental findings.
Table 1: In Vitro hERG Inhibition Data for this compound
| Compound | Assay Type | Cell Line | Temperature (°C) | IC50 (µM) | Hill Slope |
| This compound | Manual Patch Clamp | HEK293 | 37 | Data to be determined | Data to be determined |
| This compound | Automated Patch Clamp | CHO | 37 | Data to be determined | Data to be determined |
| Positive Control (e.g., Dofetilide) | Manual Patch Clamp | HEK293 | 37 | Reference Value | Reference Value |
Table 2: Comparative Cardiac Ion Channel Profiling of this compound
| Ion Channel | Compound | IC50 (µM) or % Inhibition @ [Concentration] |
| hERG (IKr) | This compound | Data to be determined |
| Nav1.5 (INa) | This compound | Data to be determined |
| Cav1.2 (ICa,L) | This compound | Data to be determined |
Table 3: In Vivo Cardiovascular Assessment of this compound in a Preclinical Model (e.g., Telemetered Canine or Non-Human Primate)
| Compound | Dose (mg/kg) | Route of Administration | Maximum Mean Change in QTcF (ms) from Baseline | Time of Peak Effect (hours post-dose) |
| This compound | Dose 1 | e.g., IV | Data to be determined | Data to be determined |
| This compound | Dose 2 | e.g., IV | Data to be determined | Data to be determined |
| This compound | Dose 3 | e.g., IV | Data to be determined | Data to be determined |
| Vehicle Control | N/A | e.g., IV | Data to be determined | Data to be determined |
| Positive Control (e.g., Moxifloxacin) | Dose | e.g., IV | Reference Value | Reference Value |
Experimental Protocols
In Vitro hERG Potassium Channel Assay using Manual Whole-Cell Patch-Clamp Electrophysiology
This protocol is considered the "gold standard" for assessing a compound's direct effect on the hERG channel.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the hERG potassium current.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel are cultured under standard conditions.
-
Cell Preparation: On the day of the experiment, cells are dissociated into a single-cell suspension.
-
Electrophysiological Recording:
-
Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.
-
Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with an intracellular solution.
-
The extracellular solution is continuously perfused over the cell.
-
A specific voltage protocol is applied to elicit the hERG current. A typical protocol involves a depolarizing step to +20 mV to open the channels, followed by a repolarizing step to -50 mV to measure the characteristic "tail current."
-
-
Compound Application:
-
A baseline hERG current is established in the vehicle control solution.
-
Increasing concentrations of this compound are then perfused over the cell.
-
The steady-state block at each concentration is recorded.
-
-
Data Analysis:
-
The percentage of current inhibition at each concentration is calculated relative to the baseline current.
-
A concentration-response curve is generated by plotting the percent inhibition against the logarithm of the compound concentration.
-
The IC50 value and Hill slope are determined by fitting the data to a four-parameter logistic equation.
-
In Vivo Cardiovascular Safety Assessment in a Telemetered Animal Model
Objective: To evaluate the effect of this compound on the QT interval and other cardiovascular parameters in a conscious, freely moving animal model.
Methodology:
-
Animal Model: Beagle dogs or non-human primates are commonly used due to their cardiovascular physiology being more comparable to humans.
-
Surgical Implantation: Animals are surgically implanted with a telemetry transmitter for continuous monitoring of electrocardiogram (ECG), blood pressure, and heart rate.
-
Acclimatization and Baseline Recording: After a recovery period, baseline cardiovascular data is collected continuously for at least 24 hours prior to dosing.
-
Dosing and Monitoring:
-
Animals are administered single intravenous or oral doses of this compound at escalating concentrations.
-
A vehicle control and a positive control (a compound known to prolong the QT interval, such as moxifloxacin) are also included.
-
Cardiovascular parameters are continuously monitored for at least 24 hours post-dose.
-
-
Data Analysis:
-
ECG waveforms are analyzed to determine the QT interval.
-
The QT interval is corrected for heart rate using a species-specific formula (e.g., Van de Water's for dogs) to obtain the corrected QT interval (QTc).
-
The change in QTc from baseline (ΔQTc) is calculated for each dose of this compound.
-
Statistical analysis is performed to determine the significance of any observed changes compared to the vehicle control.
-
Troubleshooting Guides and FAQs
Frequently Asked Questions (FAQs)
Q1: Why is hERG inhibition a particular concern for this compound and related modafinil analogues?
A1: The predecessor to this compound, JJC8-016, was withdrawn from development due to significant hERG inhibition. This establishes a potential class-wide liability. Therefore, any new modafinil analogue, including this compound, requires thorough investigation for hERG channel activity to ensure cardiac safety.
Q2: My hERG patch-clamp experiment with this compound is showing high variability between cells. What could be the cause?
A2: High variability can stem from several factors:
-
Compound Stability and Solubility: Ensure this compound is fully dissolved in the extracellular solution. Poor solubility can lead to inconsistent effective concentrations.
-
Cell Health: Use only healthy, viable cells for recordings. Poor cell health can result in unstable recordings.
-
Seal Resistance: Maintain a high gigaohm seal (>1 GΩ) between the pipette and the cell membrane for stable recordings.
-
Voltage Control: Ensure adequate voltage clamp control throughout the experiment.
Q3: What is the acceptable safety margin for hERG inhibition for a CNS-active compound like this compound?
A3: A commonly accepted, though not absolute, safety margin is a 30-fold difference between the hERG IC50 value and the maximum free therapeutic plasma concentration. However, this is a general guideline, and the acceptable margin can be influenced by several factors, including the compound's effects on other cardiac ion channels and its overall proarrhythmic potential as assessed by the Comprehensive in vitro Proarrhythmia Assay (CiPA) model.
Q4: If this compound shows hERG inhibition in vitro, does that automatically mean it will be cardiotoxic in vivo?
A4: Not necessarily. In vitro hERG inhibition is a critical indicator of potential cardiotoxicity, but it is not the sole determinant. The in vivo effect depends on the therapeutic plasma concentration of the drug, the degree of protein binding (as only the free fraction is active), and its effects on other cardiac ion channels (e.g., sodium and calcium channels). A comprehensive cardiac risk assessment integrates in vitro and in vivo data.
Q5: What are the next steps if a significant hERG liability is confirmed for this compound?
A5: If this compound demonstrates potent hERG inhibition, several strategies can be considered:
-
Structure-Activity Relationship (SAR) Studies: Medicinal chemistry efforts can be directed towards modifying the structure of this compound to reduce its affinity for the hERG channel while maintaining its therapeutic activity.
-
Comprehensive in vitro Proarrhythmia Assay (CiPA): A full panel of in vitro cardiac ion channel assays and in silico modeling can be performed to better predict the proarrhythmic risk.
-
Dose and Indication Consideration: The therapeutic dose and patient population may be carefully selected to minimize risk.
Troubleshooting Guide for hERG Patch-Clamp Experiments
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Unstable hERG current baseline | 1. Poor cell health. 2. Unstable gigaohm seal. 3. Perfusion system issues (e.g., air bubbles, inconsistent flow rate). | 1. Use cells from a lower passage number; ensure optimal culture conditions. 2. Discard cells with seal resistance <1 GΩ. 3. Degas solutions; ensure a smooth and consistent perfusion flow. |
| Inconsistent block with this compound | 1. Compound precipitation in the perfusion solution. 2. Adsorption of the compound to tubing. 3. Inaccurate solution preparation. | 1. Check the solubility of this compound in the experimental buffer; consider using a low percentage of a co-solvent like DMSO if necessary. 2. Use low-adsorption tubing. 3. Prepare fresh solutions daily and verify concentrations. |
| "Rundown" of hERG current over time | 1. Natural decline in channel activity in the whole-cell configuration. 2. Cytoplasmic dialysis with essential components washing out. | 1. Monitor current rundown in vehicle control and ensure it is within acceptable limits. 2. Include ATP and GTP in the intracellular solution to support channel function. |
| No or weak hERG current expression | 1. Poor transfection/selection of the stable cell line. 2. Incorrect voltage protocol. | 1. Verify the expression of the hERG channel in the cell line. 2. Ensure the voltage protocol is appropriate for activating and measuring hERG currents. |
Visualizations
Navigating Species-Specific Responses to JJC8-091: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the species-specific efficacy of JJC8-091 in rats and monkeys. The following troubleshooting guides and frequently asked questions (FAQs) directly address potential issues and discrepancies observed during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why does this compound show reinforcing effects in monkeys but not in rats?
A1: This is a key species difference. In rats, this compound is considered an "atypical" dopamine (B1211576) transporter (DAT) inhibitor and is not self-administered, indicating a low abuse potential.[1][2] Monkeys, however, do self-administer this compound, suggesting it has reinforcing properties in non-human primates.[1][3] One significant reason for this disparity is the difference in binding affinity of this compound to the dopamine transporter (DAT) in the two species. Studies have shown that this compound has a substantially lower affinity for DAT in the striatum of non-human primates compared to rats.[4][5] This difference in target engagement likely contributes to the varied behavioral outcomes.
Q2: I'm seeing variable efficacy of this compound in reducing cocaine self-administration in my monkey colony. Is this expected?
A2: Yes, individual differences in treatment outcomes in monkeys have been reported.[1] While some studies show that chronic treatment with this compound can modestly reduce cocaine choice in some monkeys, it is not consistently effective across all subjects.[4][5] This variability may necessitate a personalized medicine approach in preclinical studies.[1]
Q3: What is the proposed mechanism of action for this compound's "atypical" profile?
A3: this compound is a modafinil-derived atypical dopamine reuptake inhibitor (DRI).[6] Unlike typical DRIs such as cocaine, which lock the DAT in an outward-facing conformation, computational models suggest that this compound stabilizes the DAT in a more occluded or inward-facing conformation.[2][7] This alternative binding mode is thought to result in a slower onset and longer duration of increased synaptic dopamine levels, which may contribute to its reduced abuse liability, particularly in rodents.[6][7]
Q4: Are there known pharmacokinetic differences between rats and monkeys for this compound?
A4: Yes, pharmacokinetic profiles differ between species. In rhesus monkeys, this compound administered intravenously has a reported half-life of approximately 3.5 hours, which is considered favorable for behavioral studies.[4][5] While specific comparative studies on pharmacokinetics are detailed, it's a general principle that species differences in drug metabolism and pharmacokinetics (DMPK) are common and can significantly impact experimental outcomes.[8][9]
Troubleshooting Guides
Problem: My rats are not self-administering this compound.
-
Is this unexpected? No, this is the expected outcome based on current literature. This compound is characterized as not being self-administered by rats.[1][2]
-
What does this indicate? This finding supports the classification of this compound as an "atypical" DAT inhibitor with low abuse potential in this species.[1]
-
Troubleshooting Steps:
-
Confirm Drug Integrity: Ensure the compound is correctly formulated and has not degraded.
-
Verify Catheter Patency: In intravenous self-administration studies, ensure the catheters are patent and functioning correctly.
-
Positive Control: Run a parallel experiment with a known reinforcer, like cocaine, to validate the experimental setup and the animals' responsiveness.
-
Problem: The reinforcing effects of this compound in my monkeys are weaker than expected or highly variable.
-
Is this unexpected? This is a reported phenomenon. This compound is less potent than cocaine in monkeys.[1][3] Furthermore, when an alternative reinforcer like food is available, monkeys often do not choose this compound, indicating its reinforcing strength is substantially less than that of cocaine.[1][3] High inter-individual variability is also a known factor.[1]
-
Troubleshooting Steps:
-
Dose Range: Ensure the dose range being tested is appropriate. Higher doses may be required to observe reinforcing effects compared to cocaine.[1]
-
Presence of Alternative Reinforcers: The availability of alternative reinforcers can significantly impact the self-administration of this compound.[1] Consider the experimental design in this context.
-
Subject History: The drug history of the monkeys can influence their response to new compounds.
-
Data Presentation
Table 1: Comparative Efficacy and Binding Affinity of this compound in Rats and Monkeys
| Parameter | Rats | Monkeys |
| Self-Administration | Not self-administered[1][2] | Self-administered (less potent than cocaine)[1][3] |
| Effect on Cocaine Self-Administration | Decreases cocaine's reinforcing strength[1] | Modestly reduces cocaine choice in a subset of animals[4][5] |
| DAT Binding Affinity (Ki) | High Affinity (e.g., 16.7 nM)[10] | Low Affinity (e.g., 2730 ± 1270 nM in NHP striatum)[4][5] |
| Behavioral Profile | Atypical DAT inhibitor[1][2] | Functions as a reinforcer, but with lower strength than cocaine[1][3] |
Table 2: Pharmacokinetic Parameters of this compound in Rhesus Monkeys
| Parameter | Value |
| Half-life (t½) | ~3.5 hours[4][5] |
| Route of Administration | Intravenous (i.v.)[4][5] |
| Dose | 1.9 mg/kg[4][5] |
Experimental Protocols
Protocol 1: Intravenous Self-Administration in Rats
This protocol is adapted from studies evaluating the reinforcing effects of novel compounds.
-
Subjects: Adult male rats with surgically implanted intravenous jugular catheters.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a syringe pump, and a cue light.
-
Procedure:
-
Rats are first trained to self-administer a standard reinforcer, such as cocaine (e.g., 0.5 mg/kg/infusion), on a fixed-ratio (FR) schedule (e.g., FR2).
-
Once stable responding is achieved, cocaine is replaced with saline to establish extinction criteria.
-
Following extinction, this compound is substituted at various doses (e.g., 0.25, 0.5, 1.0 mg/kg/infusion) to assess if it maintains self-administration behavior above saline levels.[2]
-
-
Data Analysis: The primary dependent variable is the number of infusions earned per session. Statistical comparisons are made between responding for this compound, saline, and the training drug.
Protocol 2: Concurrent Cocaine vs. Food Choice in Rhesus Monkeys
This protocol is designed to assess the relative reinforcing efficacy of a test compound against an alternative reinforcer.
-
Subjects: Adult rhesus monkeys with surgically implanted intravenous catheters and a history of cocaine self-administration.[4]
-
Apparatus: Operant chambers with two response levers and a mechanism for delivering food pellets.
-
Procedure:
-
Monkeys are trained on a concurrent schedule where one lever delivers an intravenous infusion of cocaine and the other delivers a food pellet (e.g., 1-g banana-flavored pellet).[1]
-
A fixed number of responses (e.g., FR30) is required for each reinforcer.[1]
-
During baseline sessions, a full dose-response curve for cocaine is determined.
-
For treatment sessions, monkeys are pre-treated with this compound (e.g., 3.6–17.0 mg/kg, i.v.) before the session begins.[4]
-
-
Data Analysis: The primary outcome is the choice allocation, i.e., the percentage of choices directed towards the drug lever versus the food lever across different cocaine doses in the presence and absence of this compound.
Visualizations
Caption: Comparative experimental workflow for this compound in rats and monkeys.
Caption: Proposed mechanistic difference between typical and atypical DAT inhibitors.
References
- 1. Contrasting the reinforcing effects of the novel dopamine transport inhibitors JJC8-088 and this compound in monkeys: Potential translation to medication assisted treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Translating the atypical dopamine uptake inhibitor hypothesis toward therapeutics for treatment of psychostimulant use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Contrasting the reinforcing effects of the novel dopamine transport inhibitors JJC8-088 and this compound in monkeys: Potential translation to medication assisted treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effects of the Dopamine Transporter Ligands JJC8-088 and this compound on Cocaine versus Food Choice in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effects of the Dopamine Transporter Ligands JJC8-088 and this compound on Cocaine versus Food Choice in Rhesus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Species differences between rats and primates (humans and monkeys) in complex cleavage pathways of DS-8500a characterized by 14C-ADME studies in humans and monkeys after administration of two radiolabeled compounds and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How can species differences affect DMPK outcomes? [synapse.patsnap.com]
- 10. This compound | DAT inhibitor | Probechem Biochemicals [probechem.com]
Technical Support Center: JJC8-091 Dosage Optimization for Abuse Liability Assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with JJC8-091. The focus is on optimizing dosage to minimize abuse liability while assessing its therapeutic potential for psychostimulant use disorder.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered to have low abuse liability?
This compound is an atypical dopamine (B1211576) reuptake inhibitor (DRI) derived from modafinil.[1] Its lower abuse liability is attributed to its distinct pharmacological profile compared to typical stimulants like cocaine. Key characteristics include:
-
Atypical DAT Binding: this compound is thought to stabilize the dopamine transporter (DAT) in an inward-facing conformation, leading to a slower onset and longer duration of dopamine increase in the synapse, contrasting with the rapid, reinforcing effects of cocaine.[2]
-
Lower Reinforcing Effects: In preclinical models, this compound is not readily self-administered by rats.[3] In monkeys, while it can be reinforcing under some conditions, its reinforcing strength is significantly less than cocaine, particularly when an alternative reinforcer like food is available.[4][5]
-
Blunted Dopamine Response: this compound leads to a more moderate and sustained increase in dopamine levels in the nucleus accumbens compared to the sharp, pronounced spike induced by cocaine.[1]
Q2: What are the key binding affinities and pharmacokinetic properties of this compound?
Understanding the binding profile and pharmacokinetics of this compound is crucial for dose selection in your experiments. The following tables summarize key data from published studies.
Table 1: Binding Affinities (Ki, nM) of this compound and Comparators
| Compound | DAT (Human) | DAT (Non-human Primate) | NET | SERT | σ1 Receptor | D2 Receptor | D3 Receptor |
| This compound | 16.7 - 289 | 2730 ± 1270 | 17,800 | 1,770 | 454 - 1,010 | 298 | 480 |
| JJC8-088 | 14.4 ± 9 | - | - | - | - | - | - |
| Cocaine | ~72 | - | - | - | - | - | - |
| Modafinil | 2,600 - 8,160 | - | - | - | - | - | - |
Data compiled from multiple sources.[1][6][7][8][9] Note that binding affinities can vary between studies and experimental conditions.
Table 2: Pharmacokinetic Parameters of this compound
| Species | Dose | Route | Half-life (t½) |
| Rhesus Monkey | 1.9 mg/kg | i.v. | 3.5 hours |
Data from Rahimi et al., 2023.[7][9]
Q3: We are not observing the expected low reinforcing effects of this compound in our self-administration study. What could be the issue?
Several factors could contribute to this. Refer to the troubleshooting guide below for a systematic approach to resolving this issue.
Troubleshooting Guides
Issue: Higher-than-expected self-administration of this compound
Potential Cause 1: Dose Selection
-
Troubleshooting Step: The reinforcing effects of this compound can be dose-dependent. While it is generally less reinforcing than cocaine, certain doses may maintain self-administration, especially in the absence of alternative reinforcers.[4][5]
-
Review the dose-response curve. Are you in a range where reinforcing effects might be more pronounced?
-
Consider testing a wider range of doses, including lower concentrations, to identify a dose that maintains therapeutic efficacy (e.g., reduction of psychostimulant self-administration) without producing significant reinforcement. In monkeys, reinforcing doses have been reported in the 0.1–3.0 mg/kg per injection range.[4][5]
-
Potential Cause 2: Lack of an Alternative Reinforcer
-
Troubleshooting Step: The presence of a non-drug alternative reinforcer can significantly reduce the choice to self-administer this compound.[4][5]
-
Introduce a concurrent choice procedure in your experimental design, such as a food-versus-drug choice paradigm. This can provide a more nuanced assessment of the relative reinforcing strength of this compound.
-
Potential Cause 3: Species Differences
-
Troubleshooting Step: There is evidence of translational differences between rodents and non-human primates. This compound is not self-administered by rats, but it is by monkeys under certain conditions.[3][4] This may be due to differences in DAT affinity between species.[7][9]
-
Carefully consider the species being used and interpret the results within that context. Direct extrapolation of behavioral effects between species may not be appropriate.
-
Potential Cause 4: Experimental History of Subjects
-
Troubleshooting Step: The prior drug history of the subjects can influence their response to this compound.
-
If using cocaine-experienced animals, their history of responding for a potent reinforcer might influence their initial response to this compound. Ensure adequate extinction from prior drug self-administration before introducing this compound.
-
Experimental Protocols
Self-Administration Paradigm to Assess Abuse Liability
This protocol is designed to evaluate the reinforcing effects of this compound.
-
Subjects: Male Rhesus monkeys with a history of intravenous cocaine self-administration.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, stimulus lights, and an infusion pump.
-
Procedure:
-
Acquisition/Maintenance: Animals are first trained to self-administer cocaine (e.g., 0.1 mg/kg/infusion) under a fixed-ratio (FR) schedule of reinforcement.
-
Substitution: Once stable responding for cocaine is established, saline is substituted to confirm that responding extinguishes. Subsequently, different doses of this compound (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg/infusion) are substituted for cocaine. The number of infusions per session is the primary dependent measure.
-
Concurrent Choice: To assess reinforcing efficacy in the presence of an alternative, a concurrent schedule with a food reinforcer is introduced. Animals can choose between a dose of this compound and a food pellet. The number of choices for each reinforcer is recorded.
-
Visualizations
Caption: Workflow for assessing the abuse liability of this compound.
Caption: this compound's atypical mechanism at the dopamine transporter.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Translating the atypical dopamine uptake inhibitor hypothesis toward therapeutics for treatment of psychostimulant use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Contrasting the reinforcing effects of the novel dopamine transport inhibitors JJC8-088 and this compound in monkeys: Potential translation to medication assisted treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Contrasting the reinforcing effects of the novel dopamine transport inhibitors JJC8-088 and this compound in monkeys: Potential translation to medication assisted treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | DAT inhibitor | Probechem Biochemicals [probechem.com]
- 7. The Effects of the Dopamine Transporter Ligands JJC8-088 and this compound on Cocaine versus Food Choice in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of (R)-Modafinil and Modafinil Analogs on Dopamine Dynamics Assessed by Voltammetry and Microdialysis in the Mouse Nucleus Accumbens Shell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Effects of the Dopamine Transporter Ligands JJC8-088 and this compound on Cocaine versus Food Choice in Rhesus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating JJC8-091 Administration for In Vivo Research: A Technical Support Guide
For researchers, scientists, and drug development professionals working with the novel dopamine (B1211576) transporter (DAT) inhibitor JJC8-091, this technical support center provides a comprehensive guide to its solubility and preparation for in vivo studies. This resource, presented in a question-and-answer format, directly addresses potential challenges to ensure smooth and successful experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: For in vitro assays, this compound can be dissolved in DMSO at a concentration of 10 mM. For in vivo studies, particularly for intravenous administration in non-human primates, the fumarate (B1241708) salt of this compound has been successfully dissolved in sterile 0.9% saline.[1] This vehicle is also a suitable starting point for intraperitoneal injections in rodents.
Q2: What is the appropriate administration route for this compound in animal studies?
A2: The choice of administration route depends on the animal model and experimental design. Intraperitoneal (i.p.) injection has been used effectively in rats and mice.[2][3] Intravenous (i.v.) administration has been documented in rhesus monkeys.[4][5]
Troubleshooting Guide
Issue: I am having difficulty dissolving this compound in saline for my in vivo experiment.
Solution:
The solubility of this compound in aqueous solutions can be challenging. Based on successful protocols, the following steps are recommended:
-
Use the Fumarate Salt: Ensure you are using the fumarate salt form of this compound, as this has been documented for use in saline for in vivo studies.[4]
-
Heating and Sonication: Gently warming the saline vehicle and applying sonication are crucial steps to facilitate the dissolution of the compound.[4]
-
Vehicle Volume: For intraperitoneal injections in rodents, ensure the final injection volume is appropriate for the animal's weight (typically 5-10 mL/kg for rats and 10-20 mL/kg for mice). Adjusting the concentration to fit within these volumes is important.
Issue: My this compound solution is not clear after preparation.
Solution:
-
Incomplete Dissolution: If the solution appears cloudy or contains visible particles, it is likely that the compound has not fully dissolved. Continue the process of gentle heating and sonication.
-
Filtration: For intravenous administration, it is critical to pass the final solution through a sterile 0.22 µm syringe filter to remove any undissolved particles and ensure sterility.[4] This is also a good practice for intraperitoneal injections to prevent any potential irritation or inflammation at the injection site.
-
Fresh Preparation: It is recommended to prepare the this compound solution fresh for each experiment to avoid potential precipitation or degradation over time.
Quantitative Data Summary
The following table summarizes the key quantitative data for the in vivo use of this compound.
| Parameter | Value | Species | Administration Route | Reference |
| Effective Dose Range (i.p.) | 10 - 56 mg/kg | Rat/Mouse | Intraperitoneal | [2][3] |
| Effective Dose Range (i.v.) | 1.9 - 17.0 mg/kg | Rhesus Monkey | Intravenous | [4][5] |
| Solubility in DMSO | 10 mM | N/A | In Vitro | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection in Rodents
This protocol is based on the successful methods used for intravenous preparation and is adapted for intraperitoneal administration in rats and mice.
Materials:
-
This compound (fumarate salt)
-
Sterile 0.9% saline
-
Sterile glass vial
-
Water bath or heating block
-
Sonicator
-
Sterile syringes and needles (appropriate gauge for i.p. injection)
-
0.22 µm sterile syringe filter (optional, but recommended)
Procedure:
-
Calculate the required amount of this compound and saline based on the desired dose (e.g., 10 mg/kg) and the number and weight of the animals.
-
Weigh the this compound and place it in a sterile glass vial.
-
Add the calculated volume of sterile 0.9% saline to the vial.
-
Gently warm the vial in a water bath or on a heating block to approximately 37-40°C. Do not boil.
-
Sonicate the vial in a sonicator bath until the compound is completely dissolved and the solution is clear. This may take several minutes.
-
Allow the solution to cool to room temperature before administration.
-
(Optional) Draw the solution into a sterile syringe through a 0.22 µm sterile syringe filter.
-
Administer the solution via intraperitoneal injection at the appropriate volume for the animal's weight.
Visualizations
References
- 1. The Effects of the Dopamine Transporter Ligands JJC8-088 and this compound on Cocaine versus Food Choice in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Contrasting the reinforcing effects of the novel dopamine transport inhibitors JJC8-088 and this compound in monkeys: Potential translation to medication assisted treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Translating the atypical dopamine uptake inhibitor hypothesis toward therapeutics for treatment of psychostimulant use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
Potential off-target effects of JJC8-091 at higher concentrations
This technical support center provides essential information for researchers, scientists, and drug development professionals working with JJC8-091. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects, particularly at higher concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what are its known off-targets?
A1: this compound is an atypical dopamine (B1211576) reuptake inhibitor, with its primary target being the dopamine transporter (DAT)[1]. However, like many small molecules, it can interact with other proteins, especially at higher concentrations. Known off-targets include the serotonin (B10506) and norepinephrine (B1679862) transporters (SERT and NET), the sigma σ1 receptor, and dopamine D2 and D3 receptors[1]. Additionally, there is evidence of hERG channel inhibition[1]. A summary of its binding affinities is provided in the table below.
Q2: I am observing a phenotype in my cellular assay that doesn't seem to be explained by DAT inhibition. Could this be an off-target effect?
A2: It is possible that the observed phenotype is due to an off-target effect, especially if you are using high concentrations of this compound. The known off-targets of this compound, such as the sigma σ1 receptor or dopamine D2/D3 receptors, are pharmacologically active and could contribute to the cellular response[1]. It is recommended to perform dose-response experiments and use the lowest effective concentration that elicits your desired on-target phenotype to minimize off-target engagement.
Q3: My experimental results with this compound are inconsistent. What could be the cause?
A3: Inconsistent results can arise from several factors. One possibility is the engagement of different sets of off-targets at slightly varying concentrations. Ensure precise and consistent preparation of your this compound solutions. Another factor could be the metabolic stability of the compound in your specific experimental system. Consider verifying the concentration and integrity of this compound in your assay over time.
Q4: How can I confirm that the effects I'm seeing are due to the inhibition of the dopamine transporter (DAT) and not an off-target?
Q5: What is the risk of hERG inhibition with this compound and how might it affect my experiments?
A5: this compound has been reported to have the potential for hERG inhibition[1]. The hERG potassium channel is crucial for cardiac repolarization, and its blockade can lead to cardiotoxicity. In non-cardiac cells, hERG channels can influence cell proliferation and other cellular processes. If you are working with cell types known to express hERG channels, be aware that off-target effects on this channel could confound your results, particularly in long-term experiments or at higher concentrations.
Troubleshooting Guides
Issue: Unexpected Phenotype Observed at High Concentrations of this compound
-
Possible Cause: Engagement of off-targets. At higher concentrations, this compound is more likely to bind to lower-affinity off-targets, leading to unforeseen biological responses.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Carefully titrate this compound to determine the minimal concentration required to achieve the desired on-target effect.
-
Consult the Off-Target Profile: Review the known off-targets of this compound (see table below) and consider if their modulation could explain the observed phenotype.
-
Use Orthogonal Controls: As described in FAQ Q4, employ a structurally different DAT inhibitor and/or genetic knockdown of DAT to differentiate on-target from off-target effects.
-
Consider a Broader Off-Target Screen: If the unexpected phenotype is critical to your research, consider performing a broader off-target screen, such as a kinome scan or a receptor panel screen, to identify novel off-targets.
-
Quantitative Data Summary
The following table summarizes the known binding affinities of this compound for its primary target and key off-targets. Note that Ki values can vary between different studies and experimental conditions.
| Target Family | Target | Ki (nM) | Notes |
| Monoamine Transporter | Dopamine Transporter (DAT) | 16.7 - 289[1] | Primary Target. Atypical inhibitor. |
| Norepinephrine Transporter (NET) | 17,800[1] | Significantly lower affinity than for DAT. | |
| Serotonin Transporter (SERT) | 1,770[1] | Lower affinity than for DAT. | |
| Sigma Receptor | Sigma σ1 | 454 - 1,010[1] | Off-target with relatively high affinity. |
| Dopamine Receptor | D2 | 298[1] | Off-target with relatively high affinity. |
| D3 | 480[1] | Off-target with moderate affinity. | |
| D4 | 3,820[1] | Off-target with lower affinity. | |
| Ion Channel | hERG | Not specified | Potential for inhibition has been noted[1]. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the verification of this compound binding to a specific target protein within intact cells.
-
Cell Culture and Treatment: Culture your cells of interest to 70-80% confluency. Treat the cells with either this compound at the desired concentration or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease inhibitors.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blotting or other quantitative proteomics methods. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 2: Broad Kinase Selectivity Profiling (Example Workflow)
While this compound is not a kinase inhibitor, this workflow illustrates the principle of broad off-target screening.
-
Compound Submission: Provide a stock solution of this compound at a known concentration (e.g., 10 mM in DMSO) to a commercial service provider (e.g., Eurofins DiscoverX, Reaction Biology).
-
Assay Format: The service provider will typically use a competition binding assay (e.g., KINOMEscan™). In this assay, the test compound competes with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.
-
Data Acquisition: The amount of kinase captured on the solid support is quantified by qPCR. A lower amount of captured kinase in the presence of the test compound indicates binding.
-
Data Analysis: The results are often expressed as a percentage of control or as dissociation constants (Kd) for the interactions. This provides a comprehensive overview of the compound's selectivity across the kinome.
Visualizations
References
Interpreting conflicting results of JJC8-091 in different behavioral models
Welcome to the technical support center for JJC8-091. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting the nuanced and sometimes conflicting behavioral results observed with this atypical dopamine (B1211576) transporter (DAT) inhibitor. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help you navigate your experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: We observe that this compound does not maintain self-administration in our rat model, but published literature shows it is self-administered in monkeys. Why is there a discrepancy?
This is a key point of conflicting data for this compound. The discrepancy likely arises from species-specific differences in pharmacology and experimental design variations.
-
Species Differences: this compound has been shown to have a lower binding affinity for the dopamine transporter (DAT) in monkey striatum compared to rodent striatum.[1][2] This difference in affinity could contribute to the varied reinforcing effects observed between species. While it does not show cocaine-like behaviors in rat models, it has been found to function as a reinforcer in monkeys, although with less potency than cocaine.[3][4]
-
Experimental Conditions: The presence of an alternative reinforcer can significantly impact the reinforcing effects of this compound. In monkeys, when a food alternative is available, the choice to self-administer this compound is substantially reduced, suggesting a lower abuse liability compared to cocaine under conditions where alternative rewards are present.[3][4] In contrast, many rodent self-administration protocols do not include a concurrent alternative reinforcer.
-
Dosing: The dose range used in experiments can also influence the outcome. In monkey studies where this compound was self-administered, a wider dose range was often employed compared to the rodent studies where it was not reinforcing.[3]
Q2: How does the "atypical" nature of this compound as a DAT inhibitor explain its behavioral profile?
This compound is considered an "atypical" DAT inhibitor, which distinguishes it from "cocaine-like" or "typical" inhibitors such as JJC8-088.[1][5] This atypical profile is characterized by:
-
Slower Onset and Longer Duration of Action: this compound produces a mild, slow-onset, and long-lasting increase in dopamine levels in the nucleus accumbens.[6] This contrasts with the rapid and pronounced dopamine spike induced by typical DAT inhibitors like cocaine, which is believed to be a key factor in their high reinforcing effects and abuse potential.[5]
-
Conformational Changes in DAT: Computational models suggest that this compound binds to the DAT in a way that favors a more occluded or inward-facing conformation.[5][7] This is different from cocaine, which is thought to bind to the outward-facing conformation of the transporter.[5] This distinct binding mechanism may underlie its attenuated effects on dopamine neurotransmission and its lower abuse liability.[5]
-
Blunted Dopamine Increase: Compared to cocaine and the typical DAT inhibitor JJC8-088, this compound leads to a more blunted increase in extracellular dopamine concentrations in the nucleus accumbens.[5][6]
Q3: We are not observing an increase in locomotor activity with this compound in our mouse model. Is this expected?
Yes, this is an expected finding. Unlike typical psychostimulants, this compound does not significantly increase locomotor activity in animals.[6][8] This lack of locomotor stimulation is consistent with its atypical DAT inhibitor profile and its blunted effect on dopamine release compared to cocaine-like compounds.[8]
Troubleshooting Guides
Issue: Inconsistent results in cocaine self-administration studies after this compound pre-treatment.
If you are observing variability in how this compound affects cocaine self-administration, consider the following factors:
-
Schedule of Reinforcement: The reinforcing schedule used can dramatically alter the observed effects.
-
Fixed-Ratio (FR) Schedule: this compound has been reported to not significantly alter cocaine self-administration under an FR schedule.[1][5]
-
Progressive-Ratio (PR) Schedule: In contrast, this compound has been shown to decrease the breakpoint for cocaine self-administration on a PR schedule, suggesting it reduces the motivation to work for the drug.[1][3]
-
-
Pre-treatment Time: The timing of this compound administration before the self-administration session is crucial. Given its pharmacokinetic profile, ensure that the pre-treatment time allows for the compound to reach effective concentrations in the brain.
-
Dose of this compound: The effect of this compound on cocaine self-administration can be dose-dependent. It is advisable to test a range of doses to determine the optimal concentration for your experimental paradigm.
Data Presentation
Table 1: Comparative Binding Affinities (Ki in nM) of this compound and Related Compounds at the Dopamine Transporter (DAT)
| Compound | Rat DAT | Monkey Striatum DAT | Human DAT |
| This compound | 16.7 - 289[6][9] | 2730 ± 1270[1][2] | ~30-fold lower than sulfide (B99878) analog[7] |
| JJC8-088 | 2.5[8] | 14.4 ± 9[1][2] | N/A |
| Cocaine | 72[8] | N/A | N/A |
| Modafinil | 2600 - 8160[6] | N/A | N/A |
Table 2: Summary of this compound's Effects in Different Behavioral Models
| Behavioral Model | Species | Key Findings |
| Self-Administration | Rat | Not self-administered; does not substitute for cocaine.[3][5] |
| Monkey | Self-administered, but less potent than cocaine; reinforcing strength is substantially less than cocaine when an alternative reinforcer (food) is present.[3][4] | |
| Cocaine Self-Administration (Pre-treatment) | Rat | Reduces motivation for cocaine on a PR schedule; no significant effect on an FR schedule.[1][3] |
| Monkey | Chronic treatment modestly reduced cocaine choice in one study.[1][2] | |
| Methamphetamine Self-Administration | Rat | Attenuates compulsive-like methamphetamine self-administration.[9] |
| Drug-Seeking Behavior (Reinstatement) | Rat | Blocks cocaine-induced reinstatement of drug-seeking behaviors.[5][6] |
| Locomotor Activity | Mouse/Rat | Does not increase locomotor activity.[6][8] |
Experimental Protocols
Protocol: Intravenous Self-Administration in Rats
This is a generalized protocol based on methodologies cited in the literature. Specific parameters should be optimized for your laboratory conditions.
-
Animal Subjects: Male Wistar or Sprague-Dawley rats with indwelling intravenous catheters.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump.
-
Training:
-
Rats are first trained to press a lever for a food reward on a fixed-ratio (FR) schedule (e.g., FR1, progressing to FR5).
-
Once lever pressing is established, saline infusions are substituted for food to extinguish the response.
-
Cocaine self-administration training is then initiated, where responses on the active lever result in an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion), while responses on the inactive lever have no consequence.
-
-
Substitution Procedure for this compound:
-
Once a stable baseline of cocaine self-administration is achieved, saline is substituted for cocaine until responding is extinguished.
-
Different doses of this compound (e.g., 0.5 and 1.0 mg/kg/infusion) are then substituted for saline to determine if the compound maintains self-administration.
-
-
Progressive-Ratio (PR) Schedule:
-
To assess the motivational strength of cocaine, a PR schedule is introduced where the number of lever presses required for each subsequent infusion increases progressively.
-
To test the effect of this compound, animals are pre-treated with various doses of this compound (e.g., 10, 30, 56 mg/kg, i.p.) before the PR session. The breakpoint (the last ratio completed) is measured as an indicator of motivation.
-
Mandatory Visualizations
Caption: Experimental workflow and divergent outcomes of this compound in rodent and primate models.
Caption: Proposed mechanism of action for this compound at the dopamine transporter.
Caption: Logical relationship of factors contributing to conflicting results with this compound.
References
- 1. The Effects of the Dopamine Transporter Ligands JJC8-088 and this compound on Cocaine versus Food Choice in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effects of the Dopamine Transporter Ligands JJC8-088 and this compound on Cocaine versus Food Choice in Rhesus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Contrasting the reinforcing effects of the novel dopamine transport inhibitors JJC8-088 and this compound in monkeys: Potential translation to medication assisted treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Contrasting the reinforcing effects of the novel dopamine transport inhibitors JJC8-088 and this compound in monkeys: Potential translation to medication assisted treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Translating the atypical dopamine uptake inhibitor hypothesis toward therapeutics for treatment of psychostimulant use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Effects of (R)-Modafinil and Modafinil Analogs on Dopamine Dynamics Assessed by Voltammetry and Microdialysis in the Mouse Nucleus Accumbens Shell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | DAT inhibitor | Probechem Biochemicals [probechem.com]
Managing uncharacteristic behaviors during chronic JJC8-091 treatment
This technical support center provides researchers, scientists, and drug development professionals with essential information for managing in vivo studies involving the atypical dopamine (B1211576) transporter inhibitor, JJC8-091. This resource includes troubleshooting guides and frequently asked questions (FAQs) to address potential challenges during chronic treatment, particularly concerning the observation of uncharacteristic behaviors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an atypical dopamine reuptake inhibitor (DRI) derived from modafinil (B37608).[1] Its primary mechanism of action is to bind to the dopamine transporter (DAT), thus inhibiting the reuptake of dopamine from the synaptic cleft and leading to a mild, slow-onset, and long-duration increase in extracellular dopamine levels in the brain.[1]
Q2: How does this compound differ from its analog, JJC8-088?
A2: this compound is considered an "atypical" DAT inhibitor, whereas JJC8-088 is characterized as a "cocaine-like" or "typical" DAT inhibitor.[2] This distinction is based on their differing behavioral profiles in preclinical models. Notably, this compound is not self-administered by rats and exhibits a lower reinforcing strength than cocaine in monkeys, especially when an alternative reinforcer is available, suggesting a lower abuse liability compared to JJC8-088.[2][3]
Q3: What are the known pharmacokinetic properties of this compound?
A3: In non-human primates, this compound has a reported intravenous half-life of approximately 3.5 hours.[4][5] It has been shown to have a favorable predicted drug-like profile in terms of metabolism and pharmacokinetics.[1]
Q4: Are there any known safety concerns with this compound?
A4: Yes, similar to other modafinil analogs like JJC8-016, this compound has been found to exert hERG (human Ether-a-go-go-Related Gene) inhibition.[1] hERG inhibition is a significant concern in drug development as it can lead to cardiac arrhythmias. Researchers should incorporate appropriate cardiovascular monitoring in their preclinical safety studies.
Troubleshooting Guide: Managing Uncharacteristic Behaviors
During chronic administration of dopaminergic compounds in non-human primates, it is crucial to monitor for any uncharacteristic behaviors. While studies on this compound have not specifically reported the emergence of such behaviors, a proactive monitoring approach is recommended. Laboratory personnel should be trained to observe and document any of the following potential uncharacteristic behaviors:
-
Locomotor Activation: A significant increase in general movement around the enclosure.
-
Agitation: Restlessness, pacing, or other signs of anxiety.
-
Stereotypies: Repetitive, unvarying, and apparently functionless behaviors, such as repetitive movements of the head, limbs, or torso.
-
Other Unconditioned Behavioral Effects: Any other behaviors that are not typical for the individual animal.
Problem: An animal on chronic this compound treatment is displaying uncharacteristic behaviors (e.g., agitation, stereotypy).
| Potential Cause | Suggested Action |
| Dose-Related Effect | 1. Review the current dosing regimen. 2. Consider a dose reduction to see if the behavior subsides. 3. If the behavior is severe, consider a temporary cessation of treatment and consult with the veterinary staff. |
| Individual Animal Sensitivity | 1. Document the specific behaviors and their frequency and duration. 2. Compare the behavior to baseline observations for that individual animal. 3. Increase the frequency of observation for the affected animal. |
| Environmental Stressors | 1. Evaluate the animal's housing and social environment for any recent changes or potential stressors. 2. Ensure consistency in daily routines, including feeding and cleaning schedules. |
| Off-Target Effects | 1. Given the known hERG liability, consult with veterinary staff to assess cardiovascular health. 2. Review the literature for any other known off-target effects of this compound or similar compounds. |
Data Presentation
Table 1: Comparative In Vitro Binding Affinities (Ki, nM)
| Compound | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |
| This compound | 16.7 - 289[1][6] | 17,800[1] | 1,770[1] |
| JJC8-088 | 14.4 ± 9 (in NHP striatum)[4] | - | - |
| Modafinil | 2,600 - 8,160[1] | - | - |
Table 2: Comparative In Vivo Pharmacokinetic Parameters in Non-Human Primates (Intravenous Administration)
| Compound | Dose | Half-life (t½) |
| This compound | 1.9 mg/kg | 3.5 hours[4][5] |
| JJC8-088 | 0.7 mg/kg | 1.1 hours[4][5] |
Experimental Protocols
Protocol 1: Intravenous Self-Administration in Rhesus Macaques
This protocol provides a general framework for intravenous drug self-administration studies in rhesus macaques to assess the reinforcing properties of a compound.
1. Subjects and Housing:
-
Adult male or female rhesus macaques are individually housed in a climate-controlled environment with ad libitum access to water. Food is provided daily.
2. Surgical Preparation:
-
Animals are surgically implanted with a chronic indwelling intravenous catheter in the femoral or jugular vein. The catheter is passed subcutaneously to the mid-scapular region and attached to a vascular access port.
3. Apparatus:
-
Experimental sessions are conducted in operant conditioning chambers equipped with response levers, stimulus lights, and a drug delivery system connected to the vascular access port.
4. Training:
-
Animals are first trained to respond on a lever for food reinforcement under a fixed-ratio (FR) schedule (e.g., FR 30).
-
Once responding is stable, saline is substituted for the food reinforcer, and then the test compound (e.g., cocaine) is introduced to establish self-administration.
5. Experimental Procedure:
-
During each session, responding on the active lever results in an intravenous infusion of the drug. A stimulus light is typically illuminated during the infusion.
-
A timeout period (e.g., 3 minutes) follows each infusion, during which responding has no scheduled consequences.
-
The dose of the drug can be varied across sessions to generate a dose-response curve.
6. Data Analysis:
-
The primary dependent variable is the number of infusions self-administered per session.
Protocol 2: Concurrent Food and Cocaine Choice Paradigm in Monkeys
This paradigm is used to assess the relative reinforcing efficacy of a drug compared to a non-drug alternative.
1. Subjects and Apparatus:
-
As described in Protocol 1. The operant chamber is equipped with two response levers, each associated with a different reinforcer (e.g., one for food pellets, one for cocaine infusion).
2. Training:
-
Animals are trained to respond on both levers for their respective reinforcers.
3. Experimental Procedure:
-
Each session consists of a series of trials.
-
At the beginning of each trial, both levers are active, and associated stimulus lights are illuminated.
-
The first response on either lever "locks in" the choice for that trial, and the other lever becomes inactive.
-
Completion of the response requirement (e.g., FR 100) on the chosen lever results in the delivery of the corresponding reinforcer.
-
The dose of cocaine and the magnitude of the food reinforcer can be varied across sessions to determine their effects on choice.
4. Data Analysis:
-
The primary dependent variable is the percentage of choices for the drug reinforcer as a function of drug dose and the value of the alternative reinforcer.
Mandatory Visualizations
Caption: Dopaminergic synapse showing the mechanism of action of this compound.
Caption: General experimental workflow for in vivo studies of this compound.
Caption: Troubleshooting logic for managing uncharacteristic behaviors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The Effects of the Dopamine Transporter Ligands JJC8-088 and this compound on Cocaine versus Food Choice in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Contrasting the reinforcing effects of the novel dopamine transport inhibitors JJC8-088 and this compound in monkeys: Potential translation to medication assisted treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. library-search.open.ac.uk [library-search.open.ac.uk]
- 5. The Effects of the Dopamine Transporter Ligands JJC8-088 and this compound on Cocaine versus Food Choice in Rhesus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | DAT inhibitor | Probechem Biochemicals [probechem.com]
Considerations for long-term stability of JJC8-091 solutions
This technical support center provides guidance on the long-term stability and handling of JJC8-091 solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
A1: For long-term storage, the solid form of this compound should be kept in a dry, dark environment at -20°C, which can ensure stability for up to three years.[1] For short-term storage, such as a few days to weeks, it can be stored at 0-4°C.[2]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of this compound, with a solubility of up to 10 mM.[3] For in vivo experiments, some studies have reported dissolving this compound in sterile saline (0.9%).[4]
Q3: How should I store my this compound stock solutions?
A3: Stock solutions of this compound should be stored at -80°C for long-term stability, which is recommended for up to one year.[1] For shorter periods, storage at -20°C for up to six months is also acceptable.[3]
Q4: Is this compound stable at room temperature?
A4: this compound is considered stable enough for a few weeks at ambient temperatures, such as during shipping.[2] However, for long-term storage, it is crucial to follow the recommended low-temperature conditions to prevent degradation.
Troubleshooting Guide
Q5: My this compound solution, prepared in DMSO, has precipitated after being added to my aqueous buffer. What should I do?
A5: This is a common issue when adding a DMSO stock solution to an aqueous buffer, as the compound may be less soluble in the final solution. Here are a few troubleshooting steps:
-
Lower the final concentration: The final concentration of this compound in your aqueous solution may be too high. Try preparing a lower concentration.
-
Increase the percentage of DMSO: A small increase in the final percentage of DMSO in your aqueous solution may help to keep the compound dissolved. However, be mindful of the tolerance of your experimental system to DMSO.
-
Use sonication: Gentle sonication of the final solution may help to redissolve the precipitate.
-
Consider a different solvent system: Depending on your experimental needs, you might explore the use of other solvents or co-solvents.
Q6: I am observing inconsistent or declining activity of my this compound in my experiments over time. Could the compound be degrading?
A6: Yes, inconsistent results could be a sign of compound degradation. To investigate this, consider the following:
-
Review your storage conditions: Ensure that your stock solutions are being stored at the recommended temperature (-80°C for long-term) and are not undergoing frequent freeze-thaw cycles.
-
Prepare fresh solutions: If you suspect degradation, it is best to prepare a fresh stock solution from the solid compound.
-
Perform a stability test: If you continue to face issues, you may need to perform a stability study to determine the rate of degradation under your specific experimental conditions. See the experimental protocol below for guidance.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Condition | Temperature | Duration |
| Solid | Short-term | 0 - 4°C | Days to Weeks[2] |
| Solid | Long-term | -20°C | Months to Years[2] |
| In Solvent | Short-term | -20°C | Up to 6 Months[3] |
| In Solvent | Long-term | -80°C | Up to 1 Year[1] |
Experimental Protocols
Protocol: Assessment of this compound Solution Stability using HPLC
This protocol outlines a general method for determining the stability of this compound in a specific solvent and storage condition.
1. Objective: To quantify the concentration of this compound over time to assess its stability in a prepared solution.
2. Materials:
-
This compound solid compound
-
Chosen solvent (e.g., DMSO, 0.9% saline)
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (to be optimized based on the column and compound)
-
Storage vials
-
Controlled temperature storage unit (e.g., -20°C freezer, 4°C refrigerator)
3. Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound solid.
-
Dissolve it in a precise volume of the chosen solvent to create a stock solution of known concentration.
-
Aliquot the stock solution into multiple vials to avoid repeated freeze-thaw cycles of the main stock.
-
-
Initial Analysis (Timepoint 0):
-
Immediately after preparation, take an aliquot of the stock solution.
-
Dilute it to a suitable concentration for HPLC analysis.
-
Inject the diluted sample into the HPLC system.
-
Record the peak area of this compound. This will serve as your baseline (100% concentration).
-
-
Storage:
-
Store the aliquoted vials at the desired storage condition (e.g., 4°C, -20°C, room temperature).
-
Protect the vials from light.
-
-
Subsequent Timepoints:
-
At predetermined intervals (e.g., 1, 2, 4, 8, and 12 weeks), retrieve one aliquot from storage.
-
Allow the vial to come to room temperature.
-
Prepare and analyze the sample by HPLC as described for Timepoint 0.
-
-
Data Analysis:
-
For each timepoint, calculate the percentage of this compound remaining compared to the peak area at Timepoint 0.
-
Plot the percentage of this compound remaining against time to visualize the degradation profile.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent results with this compound.
Caption: Experimental workflow for assessing this compound solution stability.
References
Validation & Comparative
A Comparative Analysis of JJC8-091 and JJC8-088 on Cocaine Self-Administration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two modafinil-derived dopamine (B1211576) transporter (DAT) inhibitors, JJC8-091 and JJC8-088, and their distinct effects on cocaine self-administration. The data presented herein, compiled from preclinical studies in rodent and non-human primate models, highlights the contrasting pharmacological profiles of these compounds, with significant implications for the development of therapeutics for cocaine use disorder.
Core Findings: A Tale of Two Inhibitors
JJC8-088 is characterized as a "typical" or "cocaine-like" DAT inhibitor.[1][2][3][4] It demonstrates a high affinity for DAT and, like cocaine, stabilizes the transporter in an outward-facing conformation.[4] In preclinical models, JJC8-088 is readily self-administered, indicating a potential for abuse.[1][4]
In stark contrast, this compound is classified as an "atypical" DAT inhibitor.[2][3] While it also binds to DAT, it does so with a different profile that does not support self-administration in rats.[1][3] Critically, this compound has shown efficacy in reducing the reinforcing effects of cocaine, suggesting it may have therapeutic potential without the inherent abuse liability of typical DAT inhibitors.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from comparative studies of this compound and JJC8-088.
Table 1: Effects on Cocaine Self-Administration in Rats
| Parameter | JJC8-088 | This compound | Reference |
| Effect on Cocaine Infusions (Fixed Ratio Schedule) | Dose-dependent decrease | No significant alteration | [1] |
| Effect on Cocaine Breakpoint (Progressive Ratio Schedule) | No significant alteration | Dose-dependent decrease | [1] |
| Self-Administration | Readily self-administered | Not self-administered | [1] |
Table 2: Effects on Cocaine Choice in Rhesus Monkeys (Concurrent Cocaine vs. Food Choice)
| Treatment | Effect on Cocaine Choice | Reference |
| Chronic JJC8-088 | Decreased cocaine choice in 2 out of 3 monkeys | [2][5] |
| Chronic this compound | Modestly reduced cocaine allocation in 1 out of 3 monkeys | [2][5] |
| This compound (with alternative reinforcer) | Not reinforcing | [3][6] |
Table 3: Pharmacokinetic and Binding Affinity Properties in Rhesus Monkeys
| Compound | DAT Affinity (Ki) | Half-life (t½) | Reference |
| JJC8-088 | 14.4 ± 9 nM | 1.1 hours | [2][5][7][8] |
| This compound | 2730 ± 1270 nM | 3.5 hours | [2][5][7][8] |
Experimental Protocols
The findings presented in this guide are based on established preclinical models of cocaine self-administration. The following provides a generalized overview of the methodologies employed in these key studies.
Animal Models
-
Rats: Male Long-Evans or Sprague-Dawley rats were commonly used.[1][9]
-
Non-human Primates: Cocaine-experienced male rhesus monkeys were utilized in choice studies.[2][3]
Surgical Procedures
Animals were surgically implanted with intravenous catheters to allow for the self-administration of drugs. Catheters were typically inserted into the jugular vein and externalized on the back of the animal.
Cocaine Self-Administration Paradigms
-
Fixed Ratio (FR) Schedule: In this paradigm, the animal must perform a set number of responses (e.g., lever presses) to receive a single infusion of cocaine.[1] This schedule is used to assess the rate of drug-taking behavior.
-
Progressive Ratio (PR) Schedule: The response requirement to receive each subsequent infusion of cocaine increases progressively. The "breakpoint" is the highest number of responses an animal is willing to make to receive a single infusion, and it serves as a measure of the reinforcing efficacy or motivational strength of the drug.[1][10]
-
Concurrent Choice Procedure: Animals are given the choice between self-administering cocaine or receiving an alternative reinforcer, such as food, by responding on different levers. This paradigm is used to assess the relative reinforcing value of cocaine compared to a non-drug alternative.[2][11]
Drug Administration
-
Cocaine: Administered intravenously during self-administration sessions.
-
This compound & JJC8-088: Typically administered via intraperitoneal (i.p.) injection prior to the self-administration session in rat studies,[1] and intravenously (i.v.) in non-human primate studies.[2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general workflow of a cocaine self-administration experiment and the hypothesized mechanism of action of typical vs. atypical DAT inhibitors.
Figure 1. Generalized workflow for a cocaine self-administration study.
Figure 2. Hypothesized mechanism of action at the dopamine transporter.
References
- 1. Translating the atypical dopamine uptake inhibitor hypothesis toward therapeutics for treatment of psychostimulant use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effects of the Dopamine Transporter Ligands JJC8-088 and this compound on Cocaine versus Food Choice in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Contrasting the reinforcing effects of the novel dopamine transport inhibitors JJC8-088 and this compound in monkeys: Potential translation to medication assisted treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JJC8-088 - Wikipedia [en.wikipedia.org]
- 5. The Effects of the Dopamine Transporter Ligands JJC8-088 and this compound on Cocaine versus Food Choice in Rhesus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Contrasting the reinforcing effects of the novel dopamine transport inhibitors JJC8-088 and this compound in monkeys: Potential translation to medication assisted treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. library-search.open.ac.uk [library-search.open.ac.uk]
- 9. Cocaine-Induced Chromatin Remodeling Increases Brain-Derived Neurotrophic Factor Transcription in the Rat Medial Prefrontal Cortex, Which Alters the Reinforcing Efficacy of Cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Self-administration of cocaine on a progressive ratio schedule in rats: dose-response relationship and effect of haloperidol pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cocaine Versus Food Choice Procedure in Rats: Environmental Manipulations and Effects of Amphetamine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reinforcing Strength of JJC8-091 and Cocaine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reinforcing strength of the novel dopamine (B1211576) transporter (DAT) inhibitor JJC8-091 and the widely studied psychostimulant cocaine. The information presented is based on preclinical experimental data to assist researchers in evaluating the abuse liability and potential therapeutic applications of this compound.
Overview of Compounds
This compound is a modafinil (B37608) analog characterized as an "atypical" dopamine transporter inhibitor.[1] It is being investigated as a potential pharmacotherapy for cocaine use disorder.[1][2] Its mechanism of action involves blocking the reuptake of dopamine, thereby increasing extracellular dopamine levels.[3]
Cocaine is a potent psychostimulant with a high abuse liability.[4][5] Its primary mechanism of action is the inhibition of the dopamine transporter, leading to a rapid and significant increase in synaptic dopamine concentrations, which is believed to mediate its reinforcing effects.[4][6]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies comparing the reinforcing effects and neurochemical properties of this compound and cocaine.
Table 1: Dopamine Transporter (DAT) Binding Affinity
| Compound | Species | Tissue | Ki (nM) | Reference |
| This compound | Rat | 16.7 | [7] | |
| This compound | Nonhuman Primate | Striatum | 2730 ± 1270 | [8][9][10] |
| JJC8-088 (comparator) | Nonhuman Primate | Striatum | 14.4 ± 9 | [8][9][10] |
| Cocaine | Rat | ~72 | [3] |
Ki (Inhibition constant) is a measure of binding affinity. A lower Ki value indicates a higher binding affinity.
Table 2: Reinforcing Effects in Self-Administration Studies
| Species | Experimental Paradigm | This compound | Cocaine | Key Findings | Reference |
| Rhesus Monkeys | Progressive-Ratio Schedule | Functioned as a reinforcer | Functioned as a reinforcer | This compound was less potent but had equal reinforcing strength to cocaine. | [1][2] |
| Cynomolgus Monkeys | Concurrent Drug vs. Food Choice | Not chosen over food | Chosen over food | The reinforcing strength of this compound is substantially less than cocaine in the presence of an alternative reinforcer. | [1][2] |
| Rats | Self-Administration | Not self-administered | Self-administered | This compound did not show cocaine-like reinforcing effects. | [1][11] |
| Rats | Progressive-Ratio Schedule (Pretreatment) | Decreased cocaine's reinforcing strength | N/A | This compound pretreatment attenuates the motivation to self-administer cocaine. | [11] |
Signaling Pathway: Dopamine Transporter Inhibition
Both this compound and cocaine exert their primary effects by binding to the dopamine transporter (DAT) on the presynaptic membrane of dopaminergic neurons. This binding action blocks the reuptake of dopamine from the synaptic cleft, leading to an accumulation of extracellular dopamine and subsequent activation of postsynaptic dopamine receptors.
Experimental Protocols
Self-Administration Studies
Objective: To determine if a drug has reinforcing properties, meaning that animals will perform a task (e.g., press a lever) to receive it.
Methodology:
-
Animal Subjects: Typically rats or non-human primates with surgically implanted intravenous catheters.
-
Apparatus: Operant conditioning chambers equipped with levers, a drug infusion pump, and stimulus cues.
-
Procedure:
-
Acquisition: Animals are trained to press a lever to receive an intravenous infusion of a drug (e.g., cocaine).
-
Schedules of Reinforcement:
-
Fixed-Ratio (FR) Schedule: The drug is delivered after a fixed number of responses. This is used to establish self-administration behavior.
-
Progressive-Ratio (PR) Schedule: The number of responses required to receive the next infusion increases progressively. The "breakpoint" is the highest number of responses an animal will make to receive a single infusion, which serves as a measure of the drug's reinforcing strength.[12]
-
-
Substitution: Once self-administration is stable with a known reinforcer like cocaine, a test compound (e.g., this compound) is substituted to see if it maintains the lever-pressing behavior.
-
Concurrent Drug versus Food Choice Paradigm
Objective: To assess the reinforcing strength of a drug relative to a natural, alternative reinforcer (food).
Methodology:
-
Animal Subjects: Non-human primates with established self-administration behavior.
-
Apparatus: Operant conditioning chambers with two levers, one associated with drug infusion and the other with food pellet delivery.
-
Procedure: Animals are given the choice to respond on either the drug-associated lever or the food-associated lever. The number of choices for each reinforcer is recorded across a session. This paradigm is particularly useful for evaluating the relative reinforcing efficacy of a substance and its potential for abuse, as in real-world scenarios, alternative reinforcers are often available.[1]
Discussion of Findings
The reinforcing effects of this compound appear to be species-dependent. In rhesus monkeys, this compound functioned as a reinforcer under a progressive-ratio schedule, indicating a similar reinforcing strength to cocaine, although it was less potent.[1][2] However, a crucial distinction emerged in a concurrent choice paradigm. When given a choice between this compound and food, cynomolgus monkeys did not choose the drug.[1][2] In contrast, cocaine was consistently chosen over food in the same paradigm.[1][2] This suggests that while this compound possesses reinforcing properties, its motivational value is significantly lower than that of cocaine, especially when an alternative reinforcer is present.[1][2]
In rodent studies, this compound was not self-administered by rats, further supporting its characterization as an "atypical" DAT inhibitor with a lower abuse liability compared to "cocaine-like" compounds.[1][11] Furthermore, pretreatment with this compound was found to decrease the reinforcing strength of cocaine in rats, highlighting its potential as a therapeutic agent for cocaine addiction.[11]
The difference in DAT binding affinity between species may contribute to these divergent findings. This compound has a significantly lower affinity for the DAT in nonhuman primate striatum compared to its affinity in rodents.[8][9][10]
Conclusion
Based on the available preclinical data, this compound demonstrates a markedly different and weaker reinforcing profile compared to cocaine. While it can function as a reinforcer in non-human primates under certain conditions, its reinforcing strength is substantially diminished in the presence of an alternative reinforcer. In rats, it does not appear to be reinforcing and may even reduce the motivation to take cocaine. These findings suggest that this compound has a lower abuse liability than cocaine and holds promise as a potential medication for the treatment of cocaine use disorder.[1][2] Further research is warranted to fully elucidate its pharmacological effects and therapeutic potential in humans.
References
- 1. Contrasting the reinforcing effects of the novel dopamine transport inhibitors JJC8-088 and this compound in monkeys: Potential translation to medication assisted treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Contrasting the reinforcing effects of the novel dopamine transport inhibitors JJC8-088 and this compound in monkeys: Potential translation to medication assisted treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of (R)-Modafinil and Modafinil Analogs on Dopamine Dynamics Assessed by Voltammetry and Microdialysis in the Mouse Nucleus Accumbens Shell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The binding sites for cocaine and dopamine in the dopamine transporter overlap - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Classic Studies on the Interaction of Cocaine and the Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism for Cocaine Blocking the Transport of Dopamine: Insights from Molecular Modeling and Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monoamine Transporter | DC Chemicals [dcchemicals.com]
- 8. The Effects of the Dopamine Transporter Ligands JJC8-088 and this compound on Cocaine versus Food Choice in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. The Effects of the Dopamine Transporter Ligands JJC8-088 and this compound on Cocaine versus Food Choice in Rhesus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Translating the atypical dopamine uptake inhibitor hypothesis toward therapeutics for treatment of psychostimulant use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Break-points on a progressive ratio schedule reinforced by intravenous cocaine increase following depletion of forebrain serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of JJC8-091 and Modafinil in Attenuating Drug-Seeking Behavior
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of JJC8-091 and modafinil (B37608) in reducing drug-seeking behaviors, supported by preclinical experimental data. The information is intended to inform research and development efforts in the field of substance use disorders.
Introduction
The search for effective pharmacotherapies for stimulant use disorder is ongoing, with a significant focus on medications that can modulate the dopamine (B1211576) system without possessing a high abuse potential. Both this compound, a novel and atypical dopamine transporter (DAT) inhibitor, and modafinil, a wakefulness-promoting agent also known to inhibit DAT, have been investigated for their potential to reduce drug-seeking. This guide synthesizes findings from preclinical studies to compare their efficacy and mechanisms of action.
Efficacy in Reducing Drug-Seeking: A Tabular Comparison
The following tables summarize quantitative data from preclinical studies, primarily in rodent and nonhuman primate models of drug self-administration and reinstatement, which are established proxies for drug-taking and relapse behavior in humans.
Table 1: Comparative Efficacy in Reducing Methamphetamine-Seeking Behavior
| Compound | Model | Dose | Effect on Methamphetamine Self-Administration | Citation |
| This compound | Long-Access (LgA) Rat Model | 10 mg/kg | Significant reduction in METH intake | [1] |
| LgA Rat Model | 30 mg/kg | Significant reduction in METH intake | [1] | |
| LgA Rat Model | 56 mg/kg | Significant reduction in METH intake | [1] | |
| (R)-Modafinil | LgA Rat Model | Not specified | Decreased METH self-administration (1st hour only) | [1] |
| Modafinil | Rat Reinstatement Model | 100 mg/kg | Decreased conditioned cue-induced and meth-primed reinstatement | [2] |
Table 2: Comparative Efficacy in Reducing Cocaine-Seeking Behavior
| Compound | Model | Dose | Effect on Cocaine-Seeking Behavior | Citation |
| This compound | Rat Reinstatement Model | 10 mg/kg | Significantly attenuated cocaine-triggered reinstatement | [3] |
| Rat Reinstatement Model | 30 mg/kg | Significantly attenuated cocaine-triggered reinstatement | [3] | |
| Rhesus Monkey Choice Model | 3.6-17.0 mg/kg (i.v.) | Modestly reduced cocaine allocation in one of three monkeys (chronic treatment) | [4] | |
| Modafinil | (Analog JJC8-088, "cocaine-like") | N/A | Maintained self-administration when substituted for cocaine, suggesting abuse potential | [3][4] |
Mechanism of Action: Divergent Effects on the Dopamine Transporter
Both this compound and modafinil exert their effects, at least in part, by inhibiting the dopamine transporter (DAT), which increases extracellular dopamine levels in the brain's reward circuitry. However, their modes of interaction with the DAT and their broader neurochemical profiles differ significantly.
This compound is characterized as an "atypical" DAT inhibitor.[3][5] Computational models and experimental data suggest that this compound binds to the DAT in a way that steers the transporter towards a more occluded conformation, differing from the outward-facing conformation binding of cocaine.[3] This atypical binding is hypothesized to be responsible for its ability to reduce cocaine's reinforcing effects without being reinforcing on its own.[3][5] Studies have shown that this compound has a blunted effect on increasing dopamine levels in the nucleus accumbens compared to more "cocaine-like" DAT inhibitors.[5]
Modafinil is considered a weak DAT inhibitor.[2] Its mechanism of action is more complex and not fully elucidated, involving multiple neurotransmitter systems.[2][6] Besides its effects on dopamine, modafinil also influences glutamatergic and GABAergic circuits and may activate orexin (B13118510) and histamine (B1213489) pathways.[6][7] This broader mechanism may contribute to its wakefulness-promoting effects and its more modest and sometimes inconsistent efficacy in reducing drug-seeking compared to more potent and selective DAT inhibitors.[4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of DAT inhibition and a typical experimental workflow for evaluating drug-seeking behavior.
Caption: Dopamine signaling at the synapse and points of inhibition by this compound and modafinil.
References
- 1. Atypical Dopamine Transporter Inhibitors Attenuate Compulsive-like Methamphetamine Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chronic modafinil effects on drug-seeking following methamphetamine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Translating the atypical dopamine uptake inhibitor hypothesis toward therapeutics for treatment of psychostimulant use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effects of the Dopamine Transporter Ligands JJC8-088 and this compound on Cocaine versus Food Choice in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modafinil and its structural analogs as atypical dopamine uptake inhibitors and potential medications for psychostimulant use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. droracle.ai [droracle.ai]
A Comparative Guide to Dopamine Transporter Inhibitors: JJC8-091 vs. GBR12909
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent dopamine (B1211576) transporter (DAT) inhibitors: JJC8-091 and GBR12909. The information presented is curated from experimental data to assist researchers in selecting the appropriate tool compound for their studies in neuroscience and drug development, particularly in the context of psychostimulant use disorder.
Introduction
The dopamine transporter is a critical regulator of dopaminergic neurotransmission and a primary target for both therapeutic agents and drugs of abuse. Understanding the nuanced differences between DAT inhibitors is paramount for advancing research. GBR12909 is a well-established, potent, and selective DAT inhibitor, widely used as a research tool. This compound, a more recently developed modafinil (B37608) analog, is characterized as an "atypical" DAT inhibitor with a distinct pharmacological profile that may offer therapeutic advantages, particularly for the treatment of substance use disorders.
Quantitative Comparison of Pharmacological Properties
The following tables summarize the key quantitative data for this compound and GBR12909, focusing on their binding affinities and selectivity for monoamine transporters.
| Compound | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) | Species | Reference |
| This compound | 16.7 | 1,770 | 17,800 | Rat | [1][2] |
| 230 - 289 | - | - | - | [1] | |
| 2730 ± 1270 | - | - | Rhesus Monkey | [3][4] | |
| GBR12909 | 1 | >100 | >100 | Rat | [5][6][7][8] |
Table 1: Monoamine Transporter Binding Affinities (Kᵢ). Lower Kᵢ values indicate higher binding affinity.
| Compound | SERT/DAT Selectivity Ratio | NET/DAT Selectivity Ratio | Reference |
| This compound | ~106 | ~1066 | [1] |
| GBR12909 | >100 | >100 | [5][8] |
Table 2: Selectivity Ratios. Ratios are calculated from the Kᵢ values in Table 1. A higher ratio indicates greater selectivity for DAT over the other transporters.
In Vivo Effects: A Comparative Overview
| Effect | This compound | GBR12909 | Reference |
| ↑ Nucleus Accumbens Dopamine | Mild, slow-onset, long-duration increase. Blunted relative to cocaine. | Modest increases in extracellular dopamine. | [1][9] |
| Locomotor Activity | Does not increase locomotor activity. | Increases ambulatory activity. | [1][7][10] |
| Self-Administration | Not self-administered in rats; reinforcing in monkeys under some conditions, but less than cocaine. | Serves as a reinforcer in several species. | [1][3][11][12] |
| Effect on Cocaine Self-Administration | Reduces cocaine and methamphetamine self-administration. | Dose-dependent decrease in cocaine self-administration. | [1][9] |
Table 3: Comparison of In Vivo Effects.
Mechanism of Action and Signaling
Both this compound and GBR12909 exert their primary effect by inhibiting the reuptake of dopamine from the synaptic cleft, thereby increasing the concentration and duration of dopamine signaling. This action is achieved by binding to the dopamine transporter on the presynaptic neuron.
Caption: Mechanism of DAT Inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize DAT inhibitors.
Radioligand Binding Assay for DAT Affinity
This assay determines the binding affinity (Kᵢ) of a compound for the dopamine transporter.
Caption: Radioligand Binding Assay Workflow.
Protocol:
-
Tissue Preparation: Rodent striatal tissue is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Incubation: The homogenate is incubated with a fixed concentration of a radiolabeled DAT ligand (e.g., [³H]GBR12935 or [¹²⁵I]RTI-121) and a range of concentrations of the test compound (this compound or GBR12909). Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., 2 µM GBR 12909).[3]
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.
In Vivo Microdialysis for Extracellular Dopamine Levels
This technique measures the concentration of dopamine in the extracellular fluid of a specific brain region in awake, freely moving animals.
Protocol:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., nucleus accumbens).
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF).
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes).
-
Baseline Measurement: Baseline dopamine levels are established by collecting several samples before drug administration.
-
Drug Administration: this compound or GBR12909 is administered (e.g., intraperitoneally).
-
Post-Drug Sample Collection: Dialysate collection continues to monitor changes in extracellular dopamine concentrations over time.
-
Analysis: Dopamine concentrations in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Presentation: Changes in dopamine levels are typically expressed as a percentage of the baseline.[11]
Logical Relationship: From DAT Inhibition to Behavioral Outcomes
The pharmacological action of DAT inhibitors initiates a cascade of neurochemical and physiological events that ultimately influence behavior.
Caption: From Molecular Action to Behavior.
Conclusion
This compound and GBR12909 are both potent and selective dopamine transporter inhibitors, yet they exhibit distinct pharmacological profiles. GBR12909 is a classic, high-affinity DAT inhibitor that demonstrates typical stimulant-like effects, such as increased locomotor activity and reinforcing properties.[5][7][10] In contrast, this compound, a modafinil-derived compound, displays an "atypical" profile.[1][3] While it effectively inhibits DAT, it produces a more modest and sustained increase in dopamine levels and, importantly, shows a reduced abuse liability in preclinical models.[1][11][12]
The choice between this compound and GBR12909 will depend on the specific research question. GBR12909 remains an excellent tool for studying the fundamental mechanisms of DAT function and the effects of high-potency DAT inhibition. This compound, with its unique profile, is a promising lead compound for the development of medications for psychostimulant use disorder, offering a potential therapeutic window that separates the desired clinical effects from abuse potential. Researchers should carefully consider the differing in vivo effects and species-specific binding affinities when designing their experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | DAT inhibitor | Probechem Biochemicals [probechem.com]
- 3. The Effects of the Dopamine Transporter Ligands JJC8-088 and this compound on Cocaine versus Food Choice in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effects of the Dopamine Transporter Ligands JJC8-088 and this compound on Cocaine versus Food Choice in Rhesus Monkeys [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. GBR-12909 Dihydrochloride | Cell Signaling Technology [cellsignal.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Relationship between in vivo occupancy at the dopamine transporter and behavioral effects of cocaine, GBR 12909 [1-{2-[bis-(4-fluorophenyl)methoxy]ethyl}-4-(3-phenylpropyl)piperazine], and benztropine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Translating the atypical dopamine uptake inhibitor hypothesis toward therapeutics for treatment of psychostimulant use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Contrasting the reinforcing effects of the novel dopamine transport inhibitors JJC8-088 and this compound in monkeys: Potential translation to medication assisted treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Atypical Dopamine Transporter Blocker JJC8-091
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the atypical dopamine (B1211576) transporter (DAT) blocker JJC8-091 with other well-characterized DAT inhibitors. The information presented herein is supported by experimental data from preclinical studies, offering insights into its unique pharmacological profile.
Pharmacological Profile: this compound in Comparison
This compound is a novel modafinil-derived compound that exhibits a distinct "atypical" profile at the dopamine transporter. Unlike traditional DAT blockers such as cocaine, this compound demonstrates a unique combination of high binding affinity and reduced abuse-related behavioral effects. This atypical profile is attributed to its preference for inducing an "inward-facing" or "occluded" conformation of the DAT, in contrast to typical inhibitors that stabilize the transporter in an "outward-facing" state.[1] This conformational difference is believed to underlie the divergent downstream signaling and behavioral outcomes.
Quantitative Data Summary
The following table summarizes the binding affinities (Ki, nM) of this compound and other key DAT inhibitors for the dopamine (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters. Lower Ki values indicate higher binding affinity.
| Compound | Class | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | DAT:SERT Selectivity | DAT:NET Selectivity |
| This compound | Atypical | 16.7 - 289[2][3] | 1,770 - 97,800[2][3] | 17,800[2] | ~6 - 5854 | ~62 - 1066 |
| JJC8-088 | Typical | 6.72 | 213 | 1950 | ~32 | ~290 |
| Modafinil | Atypical | 2,600 - 8,160[2] | >10,000 | >10,000 | - | - |
| Cocaine | Typical | 230 - 490 | 480 - 740 | 230 - 700 | ~1 - 2 | ~0.5 - 2 |
| GBR12909 | Typical | 1 | >100 | >100 | >100 | >100 |
| Benztropine (B127874) | Atypical | 5.6 - 30 | 490 - 4600 | 1420 - 7350 | ~16 - 821 | ~47 - 1312 |
Note: Ki values can vary between studies due to different experimental conditions.
Experimental Protocols
In Vitro Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound for a specific transporter.
Objective: To quantify the affinity of this compound and comparator compounds for DAT, SERT, and NET.
Materials:
-
Cell membranes prepared from cells expressing the human recombinant DAT, SERT, or NET.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET).
-
Test compounds (this compound, cocaine, etc.) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Non-specific binding inhibitor (e.g., 10 µM benztropine for DAT).
-
96-well filter plates and a cell harvester.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound or vehicle. Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + non-specific inhibitor).
-
Equilibration: Incubate the plates at a specific temperature (e.g., 4°C or room temperature) for a set duration (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Add scintillation cocktail to the dried filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. The inhibition constant (Ki) is then calculated from the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.
In Vivo Microdialysis
This protocol is used to measure extracellular neurotransmitter levels in the brain of a freely moving animal.
Objective: To determine the effect of this compound on extracellular dopamine levels in the nucleus accumbens, a key brain region for reward.
Materials:
-
Male Wistar rats.
-
Stereotaxic apparatus.
-
Microdialysis probes and guide cannulae.
-
Artificial cerebrospinal fluid (aCSF).
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.
-
Test compound (this compound) and vehicle.
Procedure:
-
Surgery: Anesthetize the rat and stereotaxically implant a guide cannula targeting the nucleus accumbens. Allow for a recovery period of several days.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect several baseline dialysate samples to establish basal dopamine levels.
-
Drug Administration: Administer this compound (or vehicle) systemically (e.g., intraperitoneally).
-
Sample Collection: Continue to collect dialysate samples at regular intervals post-injection.
-
Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ED.
-
Data Analysis: Express the post-injection dopamine levels as a percentage of the baseline levels.
Visualizing the Mechanisms
Experimental Workflow
The following diagram illustrates the general workflow for validating the profile of a novel DAT blocker like this compound.
Caption: A streamlined workflow for characterizing novel DAT inhibitors.
Signaling Pathways: Typical vs. Atypical DAT Blockers
The distinct conformational changes induced by typical and atypical DAT blockers are thought to lead to different downstream signaling events.
Caption: Differential signaling pathways of typical versus atypical DAT blockers.
Behavioral Pharmacology Comparison
The atypical nature of this compound is most evident in its behavioral profile, which diverges significantly from that of typical DAT blockers like cocaine.
-
Locomotor Activity: Cocaine and other typical DAT inhibitors robustly increase locomotor activity in rodents. In contrast, this compound does not significantly stimulate locomotor activity, a key indicator of its reduced psychostimulant effect.[2]
-
Self-Administration: Animals will readily self-administer typical DAT blockers, demonstrating their reinforcing and addictive properties. Studies have shown that this compound is not self-administered by rodents, suggesting a low abuse potential.[1] Furthermore, pretreatment with this compound can reduce the self-administration of cocaine and methamphetamine.[2]
-
Reinstatement of Drug-Seeking: A major challenge in treating substance use disorders is the high rate of relapse, which can be modeled in animals by the reinstatement of drug-seeking behavior. This compound has been shown to block cocaine-induced reinstatement of drug-seeking, indicating its potential as a therapeutic agent for preventing relapse.[1]
References
- 1. Translating the atypical dopamine uptake inhibitor hypothesis toward therapeutics for treatment of psychostimulant use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
Cross-Species Comparison of JJC8-091 Binding Affinity at the Dopamine Transporter
A comprehensive analysis of JJC8-091's interaction with the dopamine (B1211576) transporter across species reveals significant variations in binding affinity, offering critical insights for translational research and drug development. This guide provides a comparative summary of binding data, detailed experimental protocols, and a visual representation of the assay workflow to support researchers in the field of neuroscience and pharmacology.
The novel modafinil (B37608) analog, this compound, has emerged as a compound of interest for its atypical profile at the dopamine transporter (DAT), suggesting therapeutic potential for substance use disorders with a lower risk of abuse compared to traditional DAT inhibitors.[1][2] However, preclinical studies have highlighted notable differences in its binding affinity across species, particularly between rodents and nonhuman primates, which may account for discrepancies in behavioral effects.[3][4][5]
Quantitative Comparison of Binding Affinity
The binding affinity of this compound for the dopamine transporter (DAT) exhibits marked differences between nonhuman primates and rodents. The following table summarizes the available quantitative data (Kᵢ values), where a lower Kᵢ value indicates a higher binding affinity.
| Species | Tissue/Preparation | Kᵢ (nM) | Reference |
| Rhesus Monkey (Macaca mulatta) | Striatum | 2730 ± 1270 | [3][4][5][6] |
| Rat | Not Specified | 16.7 | [7][8] |
| Mouse | Not Specified | 289 | [9] |
These data underscore a significantly lower binding affinity of this compound at the DAT in rhesus monkeys compared to rats and mice. This species-dependent variation is a crucial consideration for the translation of preclinical findings to clinical applications.[3][4][5]
Experimental Protocols
The determination of this compound binding affinity at DAT is typically achieved through competitive radioligand binding assays. The following protocol provides a detailed methodology based on published studies.[3][10]
Radioligand Binding Assay for DAT Affinity
Objective: To determine the inhibitory constant (Kᵢ) of this compound at the dopamine transporter by measuring its ability to displace a known radioligand.
Materials:
-
Tissue Preparation: Striatal tissue from the species of interest (e.g., rhesus monkey, rat).
-
Radioligand: [³H]WIN 35,428 (a cocaine analog that binds to DAT).
-
Test Compound: this compound.
-
Standard for Non-specific Binding: GBR 12909 (a selective DAT inhibitor).
-
Buffer: Sucrose (B13894) phosphate (B84403) buffer (0.32 M sucrose, 7.74 mM Na₂HPO₄, 2.26 mM NaH₂PO₄, pH 7.4).
-
Instrumentation: Homogenizer, centrifuge, 96-well microplates, cell harvester, liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Dissect striatal tissue on ice.
-
Homogenize the tissue in 20 volumes (w/v) of ice-old sucrose phosphate buffer.
-
Centrifuge the homogenate at 20,000 RPM for 10 minutes at 4°C.
-
Resuspend the resulting pellet in buffer and centrifuge again.
-
Suspend the final pellet in buffer to a concentration of 10 mg/mL (original wet weight).[3]
-
-
Assay Setup:
-
Perform the assay in 0.5 mL total volume in assay tubes.
-
Each tube contains:
-
Sucrose phosphate buffer.
-
0.5 nM [³H]WIN 35,428.
-
1.0 mg of tissue (original wet weight).
-
Varying concentrations of this compound (typically seven concentrations to generate a displacement curve).[3]
-
-
For determining non-specific binding, use 2 µM GBR 12909 in place of this compound.[3]
-
-
Incubation:
-
Initiate the reaction by adding the tissue preparation.
-
Incubate the tubes for 120 minutes at 25°C to allow the binding to reach equilibrium.[3]
-
-
Harvesting:
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a liquid scintillation counter. The counts are proportional to the amount of [³H]WIN 35,428 bound to the DAT.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Generate a displacement curve by plotting the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation, which takes into account the concentration and K₋d value of the radioligand.[3]
-
Visualizing the Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the binding affinity of this compound at the dopamine transporter.
References
- 1. Translating the atypical dopamine uptake inhibitor hypothesis toward therapeutics for treatment of psychostimulant use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Contrasting the reinforcing effects of the novel dopamine transport inhibitors JJC8-088 and this compound in monkeys: Potential translation to medication assisted treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effects of the Dopamine Transporter Ligands JJC8-088 and this compound on Cocaine versus Food Choice in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. library-search.open.ac.uk [library-search.open.ac.uk]
- 6. The Effects of the Dopamine Transporter Ligands JJC8-088 and this compound on Cocaine versus Food Choice in Rhesus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monoamine Transporter | DC Chemicals [dcchemicals.com]
- 8. This compound | DAT inhibitor | Probechem Biochemicals [probechem.com]
- 9. Effects of (R)-Modafinil and Modafinil Analogs on Dopamine Dynamics Assessed by Voltammetry and Microdialysis in the Mouse Nucleus Accumbens Shell - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
JJC8-091: Atypical Dopamine Transporter Inhibitor with Low Abuse Potential
A comprehensive analysis of preclinical behavioral data reveals JJC8-091, a novel dopamine (B1211576) transporter (DAT) inhibitor, possesses a significantly lower abuse liability compared to traditional psychostimulants like cocaine and its structural analog, JJC8-088. This guide synthesizes key experimental findings, providing researchers and drug development professionals with a detailed comparison of its behavioral pharmacology.
Developed as a potential pharmacotherapy for psychostimulant use disorder, this compound distinguishes itself through an atypical mechanism of action at the DAT.[1][2] Unlike cocaine, which binds to the DAT in an outward-facing conformation leading to a rapid and pronounced increase in synaptic dopamine, this compound is believed to stabilize a more occluded conformation of the transporter.[2][3] This results in a milder, slower onset, and longer-lasting elevation of dopamine in the nucleus accumbens, a neurochemical profile hypothesized to correlate with reduced reinforcing effects and abuse potential.[1][3]
Comparative Behavioral Pharmacology
Behavioral studies in multiple animal models consistently demonstrate this compound's attenuated abuse-related effects. In direct contrast to cocaine and the "cocaine-like" DAT inhibitor JJC8-088, this compound is not self-administered by rats and does not substitute for cocaine, indicating a lack of reinforcing properties.[1][3] Furthermore, it has been shown to reduce the reinforcing efficacy of both cocaine and methamphetamine in preclinical models.[3][4]
Self-Administration Studies
Self-administration paradigms are a cornerstone for assessing the reinforcing effects and abuse potential of a compound.[5] In these studies, animals learn to perform a specific action, such as pressing a lever, to receive a drug infusion. A high rate of self-administration is indicative of a drug's reinforcing properties and, by extension, its abuse liability.
Table 1: Comparison of Intravenous Self-Administration Behavior in Rats
| Compound | Schedule of Reinforcement | Dose Range (mg/kg/infusion) | Effect on Self-Administration |
| This compound | Fixed Ratio (FR) | 0.5 - 1.0 | Not self-administered[6] |
| JJC8-088 | Fixed Ratio (FR) | Not specified | Self-administered (functions as a reinforcer)[3][6] |
| Cocaine | Fixed Ratio (FR) | Not specified | Readily self-administered[3] |
Table 2: Effect of Pretreatment on Cocaine Self-Administration in Rats
| Pretreatment Compound | Schedule of Reinforcement | Pretreatment Dose Range (mg/kg, i.p.) | Effect on Cocaine Self-Administration |
| This compound | Fixed Ratio 2 (FR2) | 10, 30, 56 | No significant alteration[3] |
| This compound | Progressive Ratio (PR) | 10, 30 | Decreased break-point (reduced motivation)[3] |
| JJC8-088 | Fixed Ratio 2 (FR2) | 3, 10, 30 | Dose-dependent decrease in infusions[3] |
| JJC8-088 | Progressive Ratio (PR) | 10, 30 | No significant alteration of break-point[3] |
While this compound did not function as a reinforcer on its own, studies in monkeys have shown that it can be self-administered under certain conditions, suggesting some abuse liability, although substantially less than cocaine, particularly when an alternative reinforcer is available.[6][7]
Drug-Seeking and Relapse Models
A critical aspect of addiction is the propensity to relapse. Preclinical models of drug-seeking behavior are used to evaluate a compound's potential to trigger or prevent relapse. Cocaine-primed reinstatement is a common model where a non-contingent injection of cocaine can reinstate drug-seeking behavior in animals previously trained to self-administer the drug.
Pretreatment with this compound has been shown to significantly attenuate cocaine-triggered reinstatement of drug-seeking behavior in rats, suggesting its potential as a therapeutic agent for preventing relapse.[3]
Experimental Protocols
Intravenous Self-Administration in Rats
Objective: To determine the reinforcing effects of a compound by assessing whether animals will learn to administer it.
Apparatus: Operant conditioning chambers equipped with two levers (one active, one inactive) and an infusion pump connected to a catheter surgically implanted into the jugular vein of the rat.
Procedure:
-
Acquisition: Rats are placed in the operant chambers and presses on the active lever result in an intravenous infusion of the test compound. Inactive lever presses are recorded but have no programmed consequences. Sessions are typically conducted daily.
-
Schedules of Reinforcement:
-
Fixed Ratio (FR): A fixed number of lever presses is required for each infusion (e.g., FR2 requires two presses). This schedule is used to assess the acquisition and maintenance of drug-taking behavior.[3]
-
Progressive Ratio (PR): The number of lever presses required for each subsequent infusion increases progressively. The "break-point," or the highest number of presses an animal is willing to make for a single infusion, is a measure of the motivation to obtain the drug.[3]
-
-
Substitution Test: After stable self-administration of a known reinforcer (e.g., cocaine) is established, the test compound is substituted to determine if it maintains self-administration behavior.[3]
-
Pretreatment Test: To assess a compound's effect on the reinforcing properties of another drug, animals are pretreated with the test compound before a self-administration session for a known reinforcer like cocaine.[3]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Translating the atypical dopamine uptake inhibitor hypothesis toward therapeutics for treatment of psychostimulant use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atypical Dopamine Transporter Inhibitors Attenuate Compulsive-like Methamphetamine Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal Models of Addiction and the Opioid Crisis | Taconic Biosciences [taconic.com]
- 6. Contrasting the reinforcing effects of the novel dopamine transport inhibitors JJC8-088 and this compound in monkeys: Potential translation to medication assisted treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Contrasting the reinforcing effects of the novel dopamine transport inhibitors JJC8-088 and this compound in monkeys: Potential translation to medication assisted treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of JJC8-091 and Cocaine on Dopamine Release Kinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of JJC8-091 and cocaine, with a specific focus on their impact on dopamine (B1211576) release and uptake kinetics. The information presented is supported by experimental data from peer-reviewed scientific literature.
Introduction
Cocaine is a powerful psychostimulant with a high potential for abuse, primarily acting as a dopamine reuptake inhibitor.[1][2] Its potent effects on the brain's reward system are largely attributed to the rapid and significant increase in extracellular dopamine concentrations.[3] In the search for effective treatments for psychostimulant use disorder, researchers have developed atypical dopamine reuptake inhibitors (DRIs) like this compound.[4] Derived from modafinil, this compound presents a promising profile with a blunted effect on dopamine levels compared to cocaine, suggesting a lower abuse liability.[4][5] This guide delves into a comparative analysis of these two compounds, examining their mechanisms of action and their differential effects on dopamine dynamics.
Comparative Data on Dopamine Transporter Interaction and Dopamine Levels
The following tables summarize the quantitative data on the binding affinity of this compound and cocaine to the dopamine transporter (DAT) and their effects on dopamine levels.
| Compound | Dopamine Transporter (DAT) Affinity (Kᵢ, nM) | Dopamine Levels in Nucleus Accumbens |
| This compound | 16.7 - 289[4][6] | Mild, slow-onset, long-duration increase; blunted compared to cocaine[4] |
| Cocaine | ~72[7] | Rapid, robust, and short-lasting increase[5][8] |
Table 1: Comparative Affinity for the Dopamine Transporter and Effect on Dopamine Levels.
| Parameter | Cocaine's Effect | Reference |
| Evoked Dopamine Response Amplitude | Increased | [1][8] |
| Dopamine Reuptake Kinetics | Decreased (slower reuptake) | [8][9] |
| Dopamine Release | Evidence suggests enhancement by mobilizing a reserve pool | [1] |
Table 2: Effects of Cocaine on Dopamine Release and Reuptake Kinetics.
Mechanism of Action
While both this compound and cocaine inhibit the dopamine transporter, their mechanisms of interaction and subsequent effects on dopamine signaling are distinct.
Cocaine: Cocaine acts as a competitive inhibitor at the dopamine transporter, blocking the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[1][2] This blockade leads to a rapid and substantial accumulation of extracellular dopamine, which potentiates signaling at postsynaptic dopamine receptors, particularly within the brain's reward circuitry, such as the mesolimbic pathway.[2][10] Some studies also suggest that cocaine can enhance the release of dopamine, potentially by mobilizing a synapsin-dependent reserve pool of vesicles.[1]
This compound: this compound is classified as an atypical dopamine reuptake inhibitor.[4] Unlike cocaine, which promotes an outward-facing conformation of the dopamine transporter, computational models suggest that this compound stabilizes the transporter in a more inward-facing or occluded state.[5][11] This alternative binding mode is thought to underlie its distinct pharmacological profile, characterized by a more gradual and sustained increase in dopamine levels, without the pronounced reinforcing effects associated with cocaine.[4][5]
Caption: Dopamine signaling pathway and points of intervention for cocaine and this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and cocaine.
In Vivo Microdialysis
This technique is used to measure extracellular concentrations of neurotransmitters in the brain of a living animal.
-
Surgical Implantation: Anesthetized animals have a microdialysis guide cannula surgically implanted into the brain region of interest, such as the nucleus accumbens.[12]
-
Probe Insertion and Perfusion: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.[12]
-
Sample Collection: The aCSF exchanges with the extracellular fluid in the brain tissue, and the resulting dialysate, containing neurotransmitters, is collected at regular intervals (e.g., every 20 minutes).[12]
-
Drug Administration: A baseline of neurotransmitter levels is established before the systemic or local administration of the test compound (this compound or cocaine).
-
Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[12][13]
Fast-Scan Cyclic Voltammetry (FSCV)
FSCV is an electrochemical technique that allows for the real-time measurement of rapid changes in neurotransmitter concentrations on a subsecond timescale.[14]
-
Electrode Fabrication and Implantation: A carbon-fiber microelectrode is implanted into the target brain region of the anesthetized animal. A stimulating electrode is often placed to evoke dopamine release, and a reference electrode is also implanted.[12]
-
Voltammetric Scans: A triangular waveform is applied to the carbon-fiber electrode, rapidly scanning a range of potentials. Dopamine oxidizes and reduces at specific potentials, creating a characteristic cyclic voltammogram.
-
Data Acquisition: The current generated by the oxidation of dopamine is measured and is proportional to its concentration. Background-subtracted FSCV allows for the isolation of the dopamine signal.[14]
-
Stimulation and Recording: Dopamine release is evoked by electrical stimulation, and the resulting changes in dopamine concentration, as well as its reuptake, are recorded in real-time before and after drug administration.[14]
Caption: Experimental workflows for measuring dopamine release.
Conclusion
The comparative analysis of this compound and cocaine reveals significant differences in their effects on dopamine release kinetics, stemming from their distinct mechanisms of action at the dopamine transporter. Cocaine's rapid and robust elevation of synaptic dopamine is central to its high abuse potential. In contrast, this compound's atypical interaction with the DAT results in a more modulated and sustained increase in dopamine, which has been correlated with a lack of reinforcing effects in preclinical models.[4][5] This distinction highlights the potential of atypical DRIs like this compound as a therapeutic strategy for cocaine use disorder, warranting further investigation into their clinical efficacy.
References
- 1. Cocaine Increases Dopamine Release by Mobilization of a Synapsin-Dependent Reserve Pool - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Cocaine Hydrochloride? [synapse.patsnap.com]
- 3. What Does Cocaine Do to Your Brain? Effects and Damage [risingphoenixaz.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Translating the atypical dopamine uptake inhibitor hypothesis toward therapeutics for treatment of psychostimulant use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | DAT inhibitor | Probechem Biochemicals [probechem.com]
- 7. Effects of (R)-Modafinil and Modafinil Analogs on Dopamine Dynamics Assessed by Voltammetry and Microdialysis in the Mouse Nucleus Accumbens Shell - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Cocaine-Induced Changes in Tonic Dopamine Concentrations Measured Using Multiple-Cyclic Square Wave Voltammetry in vivo [frontiersin.org]
- 9. Terminal Dopamine Release Kinetics in the Accumbens Core and Shell Are Distinctly Altered after Withdrawal from Cocaine Self-Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Measuring dopamine release in human-derived iPSCs using High-Performance Liquid Chromatography (HPLC) coupl... [protocols.io]
- 14. Real-Time Chemical Measurements of Dopamine Release in the Brain | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to JJC8-091 and Traditional Dopamine Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of dopamine (B1211576) modulation is evolving, with novel compounds offering distinct mechanisms of action compared to established therapeutics. This guide provides a detailed comparison of JJC8-091, an atypical dopamine reuptake inhibitor, and traditional dopamine agonists. By examining their differing interactions with the dopamine system, from receptor binding to downstream signaling and functional outcomes, this document aims to provide a comprehensive resource for researchers and drug development professionals.
Core Mechanisms of Action: A Fundamental Divergence
The primary distinction between this compound and traditional dopamine agonists lies in their fundamental mechanism of enhancing dopaminergic neurotransmission.
This compound: An Atypical Dopamine Reuptake Inhibitor
This compound represents a novel class of dopamine transporter (DAT) inhibitors. Unlike typical inhibitors such as cocaine, which block the dopamine transporter in an outward-facing conformation, this compound is hypothesized to stabilize the transporter in a more occluded or inward-facing state[1][2]. This unique interaction is thought to underlie its "atypical" profile, characterized by a slow onset and long duration of action, leading to a modest and sustained increase in synaptic dopamine levels[3]. This mechanism contrasts sharply with the rapid and pronounced spike in dopamine associated with psychostimulants, potentially contributing to this compound's lower abuse liability[3][4].
Traditional Dopamine Agonists: Direct Receptor Activation
In contrast, traditional dopamine agonists, such as pramipexole (B1678040) and ropinirole (B1195838), bypass the dopamine transporter and directly bind to and activate dopamine receptors, primarily targeting the D2 and D3 receptor subtypes[5][6]. This direct agonism mimics the effect of endogenous dopamine, initiating downstream signaling cascades independent of presynaptic dopamine release and reuptake dynamics.
Quantitative Comparison of Binding Affinities and Functional Effects
The following tables summarize the quantitative data on the binding profiles and functional effects of this compound and representative traditional dopamine agonists.
Table 1: Receptor and Transporter Binding Affinities (Ki, nM)
| Compound | Dopamine Transporter (DAT) | D2 Receptor | D3 Receptor | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) |
| This compound | 16.7 - 289[3] | 298[3] | 480[3] | 1,770[3] | 17,800[3] |
| Pramipexole | - | High affinity (D2-like)[5] | Higher affinity than D2[5] | - | - |
| Ropinirole | - | High affinity (D2-like)[5][6] | - | - | - |
Note: Specific Ki values for pramipexole and ropinirole at D2/D3 receptors can vary across studies and are often reported in the context of their functional agonism rather than simple binding affinity.
Table 2: Comparative Functional Effects
| Feature | This compound | Traditional Dopamine Agonists (e.g., Pramipexole, Ropinirole) |
| Mechanism | Atypical Dopamine Reuptake Inhibitor[3] | Direct D2/D3 Receptor Agonist[5][6] |
| Effect on Synaptic Dopamine | Slow, modest, and sustained increase[3] | No direct effect on synaptic dopamine levels; mimics dopamine at the receptor |
| Locomotor Activity | Does not increase locomotor activity[3] | Can induce motor effects, used to treat Parkinson's disease |
| Self-Administration | Not self-administered in rats[2][4] | Lower abuse potential than classical stimulants, but can have compulsive side effects |
| Therapeutic Potential | Psychostimulant Use Disorder[3] | Parkinson's Disease, Restless Legs Syndrome[5][6] |
Signaling Pathways: Indirect vs. Direct Modulation
The differences in their primary mechanisms of action translate to distinct effects on downstream signaling pathways.
This compound: Indirect Modulation of Dopamine Receptor Signaling
By increasing the residence time of endogenous dopamine in the synapse, this compound indirectly activates both D1-like and D2-like dopamine receptors. The sustained, low-level increase in dopamine is expected to lead to a more physiological pattern of receptor activation compared to the pulsatile and high-amplitude stimulation seen with psychostimulants. The downstream effects will depend on the specific G protein and β-arrestin signaling cascades engaged by the activated dopamine receptors.
Traditional Dopamine Agonists: Biased Signaling at D2/D3 Receptors
Traditional dopamine agonists directly activate D2 and D3 receptors, which are G protein-coupled receptors (GPCRs) that primarily couple to Gi/o proteins. This activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity. Furthermore, D2 receptor activation can also lead to the recruitment of β-arrestin, which can initiate G protein-independent signaling cascades and also mediate receptor desensitization and internalization. Some traditional dopamine agonists may exhibit biased agonism, preferentially activating either the G protein or the β-arrestin pathway, which can lead to different therapeutic effects and side-effect profiles.
Mandatory Visualizations
Signaling Pathway Diagrams
References
- 1. mdpi.com [mdpi.com]
- 2. Translating the atypical dopamine uptake inhibitor hypothesis toward therapeutics for treatment of psychostimulant use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Contrasting the reinforcing effects of the novel dopamine transport inhibitors JJC8-088 and this compound in monkeys: Potential translation to medication assisted treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidation of G-protein and β-arrestin functional selectivity at the dopamine D2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Beta-Arrestin 2 Downstream of Dopamine Receptors in the Basal Ganglia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for JJC8-091
This document provides procedural guidance for the safe handling and disposal of the atypical dopamine (B1211576) reuptake inhibitor, JJC8-091. The information is intended for researchers, scientists, and drug development professionals to foster a culture of safety and responsibility in the laboratory.
Quantitative Data Summary
The following table summarizes the binding affinities (Ki) of this compound for various neurotransmitter transporters and receptors. This data is crucial for understanding its pharmacological profile.
| Target | Binding Affinity (Ki) in nM | Species | Notes |
| Dopamine Transporter (DAT) | 16.7 - 289 | Rat | High affinity; primary target.[1] |
| Dopamine Transporter (DAT) | 2730 ± 1270 | Rhesus Monkey | Lower affinity compared to rodents.[2][3] |
| Norepinephrine Transporter (NET) | 17,800 | Rat | Over 1,000-fold lower affinity than for DAT.[1] |
| Serotonin Transporter (SERT) | 1,770 | Rat | Over 100-fold lower affinity than for DAT.[1] |
| Sigma σ1 Receptor | 454 - 1,010 | Rat | 2.0–3.5-fold lower affinity than for DAT.[1] |
| Dopamine D2 Receptor | 298 | Rat | High affinity.[1] |
| Dopamine D3 Receptor | 480 | Rat | High affinity.[1] |
| Dopamine D4 Receptor | 3,820 | Rat | Lower affinity.[1] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are outlined below. These protocols are based on published research and should be adapted to specific institutional guidelines and regulations.
1. In Vivo Microdialysis for Measuring Dopamine Release in Rats
This protocol is designed to assess the effect of this compound on extracellular dopamine levels in the nucleus accumbens, a key brain region involved in reward and addiction.
-
Animal Subjects: Male Wistar or Sprague-Dawley rats (250-350g) are commonly used. Animals should be housed individually and maintained on a 12-hour light/dark cycle with ad libitum access to food and water.
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat using a suitable anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).
-
Secure the animal in a stereotaxic frame.
-
Surgically implant a guide cannula targeting the nucleus accumbens shell.
-
Allow a recovery period of at least 5-7 days post-surgery.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula into the nucleus accumbens of the awake and freely moving rat.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (typically 1-2 µL/min).
-
Collect baseline dialysate samples to establish basal dopamine levels.
-
Administer this compound (e.g., intraperitoneally) at the desired doses.
-
Continue to collect dialysate samples at regular intervals post-administration.
-
Analyze the dialysate samples for dopamine content using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
2. Intravenous Self-Administration in Rodent Models
This protocol is used to evaluate the reinforcing properties and abuse potential of this compound.
-
Animal Subjects: Male rats are typically used.
-
Catheter Implantation Surgery:
-
Surgically implant a chronic indwelling catheter into the jugular vein of the rat under aseptic conditions.
-
The catheter is passed subcutaneously and exits on the back of the animal.
-
Allow for a post-operative recovery period.
-
-
Self-Administration Procedure:
-
Place the rat in an operant conditioning chamber equipped with two levers.
-
Connect the intravenous catheter to a syringe pump controlled by the operant chamber.
-
Train the rat to press one lever (the "active" lever) to receive an intravenous infusion of a reinforcer (e.g., cocaine). The other lever ("inactive") has no programmed consequences.
-
Once stable self-administration of the reinforcer is established, substitute this compound for the training drug to assess if it maintains self-administration behavior.
-
Sessions are typically conducted for a fixed duration (e.g., 2 hours) daily.
-
The number of infusions earned is recorded as a measure of the compound's reinforcing efficacy.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for this compound.
Proper Disposal Procedures for this compound
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, the following disposal procedures are based on general best practices for handling novel research chemicals of a similar nature (i.e., sulfinyl-containing heterocyclic compounds). It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines and to comply with all local, state, and federal regulations.
1. Waste Identification and Segregation:
-
Treat as Hazardous Waste: In the absence of specific data, this compound and any materials contaminated with it should be treated as hazardous chemical waste.
-
Segregate Waste Streams:
-
Solid Waste: Collect unused this compound powder, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any other solid materials that have come into contact with the compound in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility is known and approved by your EHS department.
-
Sharps Waste: Needles, syringes, and other sharps used for the administration of this compound must be disposed of in a designated sharps container.
-
2. Waste Container Labeling:
All hazardous waste containers must be properly labeled with the following information:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound" and/or its IUPAC name: "1-[4-[2-[bis(4-fluorophenyl)methylsulfinyl]ethyl]piperazin-1-yl]propan-2-ol". Avoid using abbreviations.
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The name of the principal investigator and the laboratory location.
3. Storage of Waste:
-
Store hazardous waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure containers are kept closed except when adding waste.
-
Store in a well-ventilated area, away from incompatible materials.
4. Disposal Request:
-
Once the waste container is full or has reached the institutional time limit for accumulation, contact your institution's EHS department to arrange for a hazardous waste pickup.
-
Provide EHS with all available information about the compound.
By adhering to these procedures, you contribute to a safer research environment and ensure the responsible management of chemical waste.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The Effects of the Dopamine Transporter Ligands JJC8-088 and this compound on Cocaine versus Food Choice in Rhesus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effects of the Dopamine Transporter Ligands JJC8-088 and this compound on Cocaine versus Food Choice in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
